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Foundational

A Technical Guide to the Rational Design and Synthesis of 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic Acid

This document provides an in-depth technical guide for the multi-step synthesis of the target compound 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid. The protocol is designed for an audience of researchers, chem...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides an in-depth technical guide for the multi-step synthesis of the target compound 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid. The protocol is designed for an audience of researchers, chemists, and professionals in drug development. The synthesis is based on a logical, three-step sequence employing robust and well-documented chemical transformations: the synthesis of a key heterocyclic intermediate, a copper-catalyzed N-arylation, and a final Doebner-Knoevenagel condensation.

Each step is detailed with mechanistic insights, procedural specifics, and criteria for validating the successful formation of intermediates and the final product.

Strategic Overview & Retrosynthesis

The target molecule is a cinnamic acid derivative featuring a 4-bromopyrazole moiety linked to a phenyl ring at the para position. A logical retrosynthetic analysis dictates a convergent strategy. The final cinnamic acid structure is most reliably formed from its corresponding aldehyde precursor via a condensation reaction. This key aldehyde intermediate, 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde, can be constructed by forming the C-N bond between a pre-functionalized phenyl ring and the 4-bromo-1H-pyrazole heterocycle. This leads to a robust three-step forward synthesis.

Proposed Synthetic Pathway

The synthesis is structured as follows:

  • Step 1: Synthesis of 4-bromo-1H-pyrazole. A foundational step to create the core heterocyclic building block.

  • Step 2: Synthesis of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde. A copper-catalyzed Ullmann-type N-arylation to couple the pyrazole with an aryl halide.

  • Step 3: Synthesis of 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid. A Doebner-Knoevenagel condensation to construct the final α,β-unsaturated carboxylic acid.

dot graph "synthesis_workflow" { layout="dot"; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_0" { label="Step 1: Heterocycle Formation"; bgcolor="#E8F0FE"; "Pyrazole" [label="1H-Pyrazole"]; "Brominating_Agent" [label="N-Bromosaccharin"]; "Step1_Product" [label="4-bromo-1H-pyrazole", shape=oval, style=filled, fillcolor="#FFFFFF"]; "Pyrazole" -> "Step1_Product" [label="Bromination"]; "Brominating_Agent" -> "Step1_Product"; }

subgraph "cluster_1" { label="Step 2: C-N Coupling"; bgcolor="#E6F4EA"; "Aryl_Halide" [label="4-iodobenzaldehyde"]; "Step2_Product" [label="4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde", shape=oval, style=filled, fillcolor="#FFFFFF"]; "Step1_Product" -> "Step2_Product" [label="Ullmann Coupling\n(CuI, Ligand, Base)"]; "Aryl_Halide" -> "Step2_Product"; }

subgraph "cluster_2" { label="Step 3: C-C Bond Formation"; bgcolor="#FEEFC3"; "Malonic_Acid" [label="Malonic Acid"]; "Final_Product" [label="Target Molecule", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Step2_Product" -> "Final_Product" [label="Doebner-Knoevenagel\n(Pyridine, Piperidine)"]; "Malonic_Acid" -> "Final_Product"; } } ends-dot Caption: High-level workflow for the three-step synthesis.

Step 1: Synthesis of 4-bromo-1H-pyrazole

Introduction & Mechanistic Rationale

The synthesis of 4-bromopyrazoles is a critical first step. While various methods exist, direct bromination of the pyrazole ring is often efficient. Pyrazoles are five-membered N-heterocycles that can be functionalized to serve as valuable synthons in organic chemistry.[1] Using a stable and selective brominating agent like N-bromosaccharin (NBSac) under solvent-free conditions, catalyzed by silica-supported sulfuric acid, offers an efficient and environmentally conscious approach.[2]

Experimental Protocol

Materials & Reagents:

Reagent/Material Molar Mass ( g/mol ) Quantity (mmol) Mass/Volume
1H-Pyrazole 68.08 10.0 0.68 g
N-Bromosaccharin (NBSac) 262.06 10.5 2.75 g
Silica Gel - - 5 g
Sulfuric Acid (98%) 98.08 catalytic ~0.1 mL

| n-Hexane | - | - | ~50 mL |

Procedure:

  • Catalyst Preparation: Prepare silica gel-supported sulfuric acid by slowly adding concentrated H₂SO₄ to a slurry of silica gel in a minimal amount of a volatile solvent (e.g., dichloromethane), followed by solvent removal under vacuum.

  • Reaction Setup: In a mortar and pestle, combine 1H-pyrazole (10.0 mmol), N-bromosaccharin (10.5 mmol), and the prepared silica-sulfuric acid catalyst (~0.1 g).

  • Reaction: Grind the mixture gently at room temperature for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent.

  • Work-up: Upon completion, add n-hexane (~20 mL) to the solid mixture and triturate well. Filter the solid saccharin byproduct and catalyst.

  • Purification: Wash the filtrate with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel if necessary.[3]

Expected Outcome: A white to off-white solid. Yield: Typically >85%.

Characterization & Validation
  • ¹H NMR (CDCl₃): Expect two singlets of equal integration, one for the C-H protons at the 3- and 5-positions (around δ 7.6 ppm) and a broad singlet for the N-H proton.

  • Mass Spectrometry (EI-MS): Molecular ion peaks corresponding to the bromine isotopes at m/z 146 and 148.

Step 2: Synthesis of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde

Introduction & Mechanistic Rationale

This step involves the formation of a C-N bond between the pyrazole nitrogen and the phenyl ring. The Ullmann condensation is a classic and effective method for this transformation.[4] Modern protocols utilize copper(I) iodide (CuI) as a catalyst in the presence of a diamine ligand, which enhances catalyst solubility and reactivity.[5][6][7][8] The reaction couples 4-bromo-1H-pyrazole with an aryl halide. 4-iodobenzaldehyde is chosen over its bromo- or chloro-analogs due to the higher reactivity of the C-I bond in such coupling reactions.[9]

dot graph "ullmann_mechanism" { layout="dot"; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Start" [label="Cu(I)I + Ligand"]; "Active_Catalyst" [label="[Cu(I)-Ligand]⁺", shape=oval, style=filled, fillcolor="#E6F4EA"]; "Aryl_Halide" [label="Ar-I\n(4-iodobenzaldehyde)"]; "Pyrazole_Anion" [label="Pyrazole⁻\n(from 4-bromo-1H-pyrazole + Base)"]; "Oxidative_Addition" [label="Cu(III) Intermediate\n[Ar-Cu(III)-I-Ligand]⁺", shape=oval, style=filled, fillcolor="#E6F4EA"]; "Ligand_Exchange" [label="[Ar-Cu(III)-Pyrazole-Ligand]⁺", shape=oval, style=filled, fillcolor="#E6F4EA"]; "Product" [label="Ar-Pyrazole\n(Product)"];

"Start" -> "Active_Catalyst" [label="Activation"]; "Aryl_Halide" -> "Oxidative_Addition" [label="Oxidative\nAddition"]; "Active_Catalyst" -> "Oxidative_Addition"; "Pyrazole_Anion" -> "Ligand_Exchange" [label="Transmetalation/\nLigand Exchange"]; "Oxidative_Addition" -> "Ligand_Exchange"; "Ligand_Exchange" -> "Product" [label="Reductive\nElimination"]; "Product" -> "Active_Catalyst" [label="Catalyst\nRegeneration"]; } ends-dot Caption: Simplified catalytic cycle for the Ullmann N-arylation.

Experimental Protocol

Materials & Reagents:

Reagent/Material Molar Mass ( g/mol ) Quantity (mmol) Mass/Volume
4-bromo-1H-pyrazole 146.99 5.0 0.735 g
4-iodobenzaldehyde 231.99 5.0 1.16 g
Copper(I) Iodide (CuI) 190.45 0.5 (10 mol%) 95 mg
N,N'-Dimethylethylenediamine (DMEDA) 88.15 1.0 (20 mol%) 0.11 mL
Potassium Carbonate (K₂CO₃) 138.21 10.0 1.38 g

| Toluene | - | - | 20 mL |

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add CuI (0.5 mmol), 4-bromo-1H-pyrazole (5.0 mmol), 4-iodobenzaldehyde (5.0 mmol), and K₂CO₃ (10.0 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Add anhydrous toluene (20 mL) and DMEDA (1.0 mmol) via syringe.

  • Reaction: Heat the mixture to 110 °C with vigorous stirring for 18-24 hours. Monitor progress by TLC.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the resulting crude solid by column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to isolate the desired aldehyde.

Expected Outcome: A pale yellow or white solid. Yield: 65-80%.

Characterization & Validation
  • ¹H NMR (CDCl₃): Expect a singlet for the aldehyde proton (-CHO) around δ 9.9-10.0 ppm. Aromatic protons will appear as two sets of doublets (AA'BB' system). Two singlets will be present for the pyrazole protons.

  • IR Spectroscopy: A strong carbonyl (C=O) stretch for the aldehyde at ~1700 cm⁻¹.

  • Mass Spectrometry (ESI-MS): A protonated molecular ion [M+H]⁺ peak at m/z 251/253.

Step 3: Synthesis of 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid

Introduction & Mechanistic Rationale

The final step is a Doebner modification of the Knoevenagel condensation.[10][11] This reaction condenses the aldehyde synthesized in Step 2 with malonic acid to form an α,β-unsaturated carboxylic acid.[12] The reaction is catalyzed by a weak base, typically a mixture of pyridine (which also acts as the solvent) and a small amount of piperidine.[13][14] The mechanism involves the formation of an enolate from malonic acid, which attacks the aldehyde. Subsequent dehydration and decarboxylation yield the final cinnamic acid derivative.[15]

Experimental Protocol

Materials & Reagents:

Reagent/Material Molar Mass ( g/mol ) Quantity (mmol) Mass/Volume
4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde 251.08 4.0 1.0 g
Malonic Acid 104.06 8.0 0.83 g
Pyridine 79.10 - 15 mL
Piperidine 85.15 catalytic ~0.1 mL

| Hydrochloric Acid (10%) | - | - | As needed |

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde (4.0 mmol) and malonic acid (8.0 mmol) in pyridine (15 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 5-6 drops).

  • Reaction: Heat the mixture to reflux (approx. 90-100 °C) for 3-4 hours. The evolution of CO₂ will be observed. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing ice and water.

  • Precipitation: Acidify the aqueous mixture by slowly adding 10% hydrochloric acid until the pH is ~2-3. A precipitate should form.

  • Isolation & Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove pyridine hydrochloride. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid.

Expected Outcome: A white or off-white crystalline solid. Yield: 70-90%.

Characterization & Validation
  • ¹H NMR (DMSO-d₆): Expect a broad singlet for the carboxylic acid proton (-COOH) above δ 12.0 ppm. Two doublets for the vinyl protons (-CH=CH-) will be observed, typically with a large coupling constant (J > 15 Hz) indicating a trans configuration. Aromatic and pyrazole protons will be in their respective regions.

  • ¹³C NMR (DMSO-d₆): A signal for the carboxylic carbon around δ 167 ppm. Signals for the vinyl carbons and aromatic/pyrazole carbons.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition. Calculated for C₁₂H₈BrN₂O₂ [M-H]⁻: 290.9775; Found: 290.9778.

Safety & Handling

  • General: All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (safety glasses, lab coat, gloves) must be worn.

  • Reagents: Pyridine and piperidine are toxic and have strong odors. Handle with care. Aryl halides and brominating agents can be irritants. Consult Safety Data Sheets (SDS) for all chemicals before use.

  • Reactions: The Ullmann coupling is performed at high temperatures under an inert atmosphere; appropriate precautions must be taken. Acidification in the final step is exothermic.

References

  • Knoevenagel condensation. (n.d.). In Wikipedia. Retrieved March 27, 2026.
  • Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. Retrieved March 27, 2026.
  • An In-depth Technical Guide to the Synthesis of 1-Benzyl-4-bromo-1H-pyrazole from 4-Bromopyrazole. (n.d.). Benchchem. Retrieved March 27, 2026.
  • Knoevenagel Condensation. (n.d.). Alfa Chemistry. Retrieved March 27, 2026.
  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. (2009). MDPI.
  • The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. (2020). Taylor & Francis Online.
  • Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalon
  • Mechanism of the Organocatalyzed Decarboxylative Knoevenagel−Doebner Reaction. A Theoretical Study. (2010).
  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (n.d.). SciELO.
  • Copper Catalysis with Arynes: Unlocking Site-Selective Aryl
  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (n.d.).
  • Knoevenagel Condensation. (n.d.). Cambridge University Press & Assessment.
  • Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. (2004). Semantic Scholar.
  • The Doebner modification of the Knoevenagel reaction. (n.d.). OpenBU.
  • Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. (2004). Organic Chemistry Portal.
  • Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. (2025). YouTube.
  • Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. (2004).
  • Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. (n.d.). Frontiers.
  • Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. (2004). PubMed.
  • Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. (2015).
  • A Comparative Guide to the Reactivity of 1-Bromo-4-iodobenzene and 1,4-dibromobenzene for Drug Development and M
  • l-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. (2004). Semantic Scholar.
  • Ullmann Reaction. (n.d.). Thermo Fisher Scientific - JP.
  • CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. (n.d.). PMC.

Sources

Exploratory

Physicochemical Profiling of 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic Acid: A Technical Guide for Preclinical Development

Executive Summary & Structural Deconstruction The compound 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid (also known as 4-(4-bromo-1H-pyrazol-1-yl)cinnamic acid) is a structurally complex building block and acti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Deconstruction

The compound 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid (also known as 4-(4-bromo-1H-pyrazol-1-yl)cinnamic acid) is a structurally complex building block and active pharmaceutical ingredient (API) intermediate. For researchers and drug development professionals, understanding its physicochemical properties is not merely a regulatory checkbox, but a fundamental requirement for predicting its pharmacokinetics, guiding salt selection, and optimizing formulations.

As a Senior Application Scientist, I approach this molecule by first deconstructing its structural motifs to understand the causality behind its physical behavior. The molecule consists of three distinct domains:

  • The Prop-2-enoic (Cinnamic) Acid Moiety: Provides a terminal carboxylic acid. This is the primary ionizable center, dictating pH-dependent solubility and offering a handle for salt formation.

  • The 1H-Pyrazole Ring: A heteroaromatic system that facilitates π−π stacking in the solid state. While pyrazoles can be weakly basic, the electron-withdrawing nature of the adjacent phenyl and bromo groups renders this nitrogen essentially neutral under physiological conditions.

  • The 4-Bromo-Phenyl Core: The heavy bromine atom significantly increases the lipophilicity (LogP) and crystal lattice energy via halogen bonding, which directly antagonizes aqueous solubility.

StructuralImpact Mol 3-[4-(4-bromo-1H-pyrazol-1-yl) phenyl]prop-2-enoic acid Br 4-Bromo Substituent • Increases LogP • Enables Halogen Bonding • Reduces Aqueous Solubility Mol->Br Pyr 1H-Pyrazole Ring • Pi-Pi Stacking Interactions • Weak H-Bond Acceptor • Heteroaromatic Stability Mol->Pyr Acid Prop-2-enoic Acid • Ionizable (pKa ~4.5) • H-Bond Donor/Acceptor • Target for Salt Formation Mol->Acid

Fig 1: Structural deconstruction and its impact on physicochemical properties.

Predictive Physicochemical Descriptors

Before executing empirical bench-top assays, establishing a predictive profile is critical. This establishes the boundary conditions for our experimental design (e.g., selecting the right pH range for titration or the right phase ratio for shake-flask assays).

Table 1: In Silico Physicochemical Descriptors and Mechanistic Implications

DescriptorPredicted ValueMechanistic Implication for Development
Molecular Weight 293.12 g/mol Highly compliant with Lipinski's Rule of 5; favorable for oral absorption.
LogP (Octanol/Water) ~3.5High lipophilicity driven by the bromophenyl core. Suggests high membrane permeability but high risk of dissolution-rate limited absorption.
pKa (Carboxylic Acid) ~4.5Weak acid. At gastric pH (1.2), the molecule is unionized and highly insoluble. At intestinal pH (6.8), it is >99% ionized, improving solubility.
TPSA 55.12 ŲOptimal for cellular permeation. Low enough to suggest potential blood-brain barrier (BBB) penetration if not a substrate for efflux transporters.
H-Bond Donors / Acceptors 1 / 4Facilitates target binding and aqueous solvation without violating permeability constraints.

Empirical Characterization Workflows

To transition from predictive models to validated empirical data, a sequential, self-validating workflow must be employed. The causality of this sequence is critical: one must know the pKa to accurately measure LogP, and one must know both to properly design thermodynamic solubility studies.

ExpWorkflow Start API Characterization Initiation pKa 1. pKa Determination Potentiometric Titration (OECD 112) Start->pKa LogP 2. LogP / LogD Profiling Shake-Flask Method (OECD 107) pKa->LogP Defines aqueous pH for unionized state Sol 3. Thermodynamic Solubility HPLC-UV Quantification LogP->Sol Predicts lipophilic driving forces Form 4. Salt Selection & Formulation Counterion Screening Sol->Form Guides dissolution enhancement needs

Fig 2: Sequential physicochemical characterization workflow.

Protocol 1: Potentiometric pKa Determination (Cosolvent Extrapolation)

Causality & Rationale: Because the unionized form of this compound (at pH < 3) is highly insoluble in water, a standard aqueous titration will fail due to precipitation. We must use a cosolvent system (Methanol/Water) and apply the Yasuda-Shedlovsky extrapolation method to calculate the aqueous pKa. This aligns with the principles outlined in [1].

Step-by-Step Methodology:

  • System Calibration: Calibrate the glass pH electrode using standard aqueous buffers (pH 4.0, 7.0, 10.0). Apply a correction factor ( δ pH) for the methanol/water mixtures to ensure accurate proton activity readings.

  • Sample Preparation: Prepare 1 mM solutions of the compound in varying ratios of Methanol/Water (e.g., 30%, 40%, 50%, and 60% w/w methanol) containing 0.15 M KCl to maintain constant ionic strength.

  • Titration: Titrate each solution from pH 2.0 to 8.0 using standardized 0.1 N KOH under a nitrogen atmosphere (to prevent CO2​ absorption which skews the weak acid baseline).

  • Self-Validation (Gran Plot): Utilize a Gran plot to accurately determine the equivalence point and verify that the exact molarity of the titrant matches the weighed mass of the API.

  • Extrapolation: Plot the apparent pKa ( psKa​ ) against the dielectric constant of the solvent mixtures. Extrapolate the linear regression to 0% cosolvent to determine the true aqueous pKa.

Protocol 2: Shake-Flask Partition Coefficient (LogP/LogD)

Causality & Rationale: To determine the true intrinsic lipophilicity (LogP), the compound must be entirely in its unionized state. Based on our pKa of ~4.5, the aqueous phase must be buffered to pH 2.0. To determine physiological distribution (LogD), the aqueous phase is buffered to pH 7.4. This protocol strictly adheres to [2].

Step-by-Step Methodology:

  • Phase Mutual Saturation: Vigorously stir 1-octanol and the target aqueous buffer (0.1 N HCl for LogP; 50 mM Phosphate buffer for LogD) together for 24 hours. Separate the phases. Failure to mutually saturate phases leads to volume shifts during the assay, invalidating concentration calculations.

  • Spiking: Dissolve the compound in the pre-saturated octanol phase to a known concentration (e.g., 1 mg/mL).

  • Equilibration: Add the spiked octanol to the pre-saturated aqueous buffer in three different volume ratios (1:1, 1:2, 2:1) in glass vials. Shake at 100 rpm at exactly 25.0°C ± 0.1°C for 24 hours.

  • Phase Separation: Centrifuge the vials at 4000 rpm for 20 minutes to break any micro-emulsions.

  • Quantification & Self-Validation (Mass Balance): Quantify the concentration in both phases using HPLC-UV. Calculate the total mass recovered. Validation Rule: The assay is only valid if the mass balance (Total Mass Recovered / Initial Mass) is between 95% and 105%. Losses indicate adsorption to glass or chemical degradation.

  • Calculation: LogP=log10​([C]water​[C]octanol​​) .

Protocol 3: Thermodynamic Solubility Profiling

Causality & Rationale: Kinetic solubility (solvent-shift) overestimates solubility due to supersaturation. For preclinical formulation, thermodynamic equilibrium must be established. Furthermore, because cinnamic acid derivatives can undergo polymorphic transformations or hydrate formation in water, the residual solid must be analyzed. This approach is aligned with [3].

Step-by-Step Methodology:

  • Excess Solid Addition: Add an excess amount of the solid compound (e.g., 10 mg) to 1 mL of various aqueous media (pH 1.2 SGF, pH 4.5 Acetate, pH 6.8 SIF, and unbuffered water) in glass vials.

  • Equilibration: Agitate the suspensions on a rotary mixer at 37.0°C.

  • Self-Validation (Equilibrium Check): Withdraw 50 µL aliquots at 24, 48, and 72 hours. Centrifuge the aliquots at 14,000 rpm for 15 minutes. Quantify the supernatant via HPLC-UV. Validation Rule: Equilibrium is confirmed only when the concentration variance between the 48h and 72h time points is < 5%.

  • Solid-State Verification: Filter the remaining suspension to recover the undissolved solid. Analyze via X-Ray Powder Diffraction (XRPD) to confirm that the crystal form has not converted to a less soluble hydrate or polymorph during the assay.

Preclinical Formulation & Salt Selection Strategy

The data generated from the workflows above directly dictate the formulation strategy. Because 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid exhibits high lipophilicity and a carboxylic acid pKa of ~4.5, it is a classic BCS Class II (low solubility, high permeability) candidate.

The free acid will exhibit extremely poor dissolution in the acidic environment of the stomach. Therefore, salt selection is the primary formulation directive. By reacting the prop-2-enoic acid moiety with strong bases (e.g., Sodium Hydroxide, Potassium Hydroxide) or organic amines (e.g., Tromethamine/TRIS, Meglumine), the dissolution rate can be exponentially increased. The selection of the counterion should ensure a ΔpKa (pKa of base - pKa of acid) of at least 3 to guarantee stable salt formation rather than a simple co-crystal.

References

  • OECD (1981) , Test No. 112: Dissociation Constants in Water, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL: [Link]

  • OECD (1995) , Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL: [Link]

  • FDA (2017) , Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System, Center for Drug Evaluation and Research (CDER). URL: [Link]

Foundational

Comprehensive Technical Guide: 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid

Executive Summary The compound 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid (commonly referred to as 4-(4-bromo-1H-pyrazol-1-yl)cinnamic acid) is a highly functionalized, privileged scaffold in modern medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid (commonly referred to as 4-(4-bromo-1H-pyrazol-1-yl)cinnamic acid) is a highly functionalized, privileged scaffold in modern medicinal chemistry and drug discovery. Featuring a rigid cinnamic acid backbone coupled with a halogenated pyrazole moiety, this molecule serves as a critical intermediate for the synthesis of targeted therapeutics, including kinase inhibitors, anti-inflammatory agents, and Proteolysis Targeting Chimeras (PROTACs). This whitepaper details its physicochemical profile, mechanistic synthesis, self-validating experimental protocols, and downstream applications.

Physicochemical Profiling

Understanding the baseline properties of this compound is essential for predicting its behavior in organic synthesis and biological assays. The following data consolidates its core identifiers and physical characteristics[1][2].

ParameterValue
Chemical Name 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid
CAS Number 1216366-99-2
Molecular Formula C₁₂H₉BrN₂O₂
Molecular Weight 293.12 g/mol
Synonyms (2E)-3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid; ZX-RL001540
Purity Standard ≥ 95% (Typical commercial grade)
Appearance Solid (White to off-white powder)

Synthetic Methodology & Mechanistic Causality

The synthesis of this compound is highly efficient when executed via a two-phase sequence: a Nucleophilic Aromatic Substitution (SₙAr) followed by a Knoevenagel-Doebner condensation.

Phase 1: Nucleophilic Aromatic Substitution (SₙAr) The construction of the 1-arylpyrazole core relies on the SₙAr between 4-fluorobenzaldehyde and 4-bromo-1H-pyrazole[3].

  • Causality of Reagents: The choice of fluorine as the leaving group is critical; due to its high electronegativity, it drastically stabilizes the rate-determining Meisenheimer complex transition state, making it the most reactive halogen in SₙAr. Potassium carbonate (K₂CO₃) is employed as a mild base to deprotonate the pyrazole without triggering unwanted aldol self-condensations of the aldehyde. N,N-Dimethylformamide (DMF) acts as the optimal polar aprotic solvent, solvating the potassium cation and leaving the pyrazolide anion highly nucleophilic[3].

Phase 2: Knoevenagel-Doebner Condensation The subsequent olefination utilizes the Doebner modification of the Knoevenagel condensation, reacting the intermediate aldehyde with malonic acid[4][5].

  • Causality of Reagents: Piperidine is used as an organocatalyst to condense with the aldehyde, forming a highly electrophilic iminium ion. This significantly lowers the LUMO energy compared to the native carbonyl, facilitating rapid nucleophilic attack by the malonic acid enolate[4]. Pyridine serves a dual purpose: it acts as a base and a solvent that promotes the critical thermal decarboxylation step. The decarboxylation proceeds via a concerted six-membered transition state, which stereoselectively yields the thermodynamically stable (E)-alkene while eliminating carbon dioxide and water[5].

Synthesis A 4-Fluorobenzaldehyde + 4-Bromo-1H-pyrazole B SNAr Reaction (K2CO3, DMF, 130°C) A->B C 4-(4-Bromo-1H-pyrazol-1-yl) benzaldehyde B->C Nucleophilic Substitution D Knoevenagel-Doebner (Malonic Acid, Piperidine) C->D E Target Compound (E)-Cinnamic Acid Derivative D->E Decarboxylation & Elimination

Synthetic route for 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid via SNAr and Knoevenagel.

Self-Validating Experimental Protocol

The following protocol incorporates in-process checks to ensure self-validation at each stage of the synthesis[3][5].

Step 1: Synthesis of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde
  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-bromo-1H-pyrazole (1.0 equiv) and 4-fluorobenzaldehyde (1.1 equiv) in anhydrous DMF (0.5 M concentration).

  • Activation: Add anhydrous K₂CO₃ (1.5 equiv). The suspension will turn slightly opaque.

  • Reaction: Heat the mixture to 130 °C under an inert nitrogen atmosphere for 4–6 hours[3].

  • Validation Check: Monitor via TLC (Hexanes:Ethyl Acetate 3:1). The disappearance of the pyrazole spot and the emergence of a new UV-active spot (lower Rf) indicates completion.

  • Workup: Cool the mixture to room temperature and pour it into crushed ice/water (3x volume of DMF). Vigorously stir until a solid precipitates. Filter the solid, wash with cold water to remove DMF/salts, and dry under a vacuum to yield the intermediate aldehyde.

Step 2: Knoevenagel-Doebner Condensation
  • Setup: Dissolve the intermediate 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde (1.0 equiv) and malonic acid (1.5 equiv) in anhydrous pyridine (1.0 M concentration)[5].

  • Catalysis: Add a catalytic amount of piperidine (0.1 equiv).

  • Reaction: Heat the mixture to reflux (approx. 100–110 °C) for 3 hours. Self-Validation: The evolution of CO₂ gas bubbles will be visible; the cessation of bubbling is a strong macroscopic indicator that decarboxylation is complete.

  • Workup: Cool the reaction mixture to room temperature and slowly pour it into an ice-cold solution of 1M HCl to neutralize the pyridine and piperidine. The target cinnamic acid derivative will precipitate as a solid[5].

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from hot ethanol to obtain the pure (E)-isomer.

Applications in Drug Discovery & Late-Stage Functionalization

In drug development, 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid is highly valued for its dual orthogonal reactive sites. The 4-bromopyrazole moiety is a privileged pharmacophore and a versatile synthetic handle. The bromine atom is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid library generation during hit-to-lead optimization. Concurrently, the acrylic acid tail can be converted into amides, esters, or utilized as an anchoring linker in the design of targeted protein degraders (PROTACs).

DrugDiscovery cluster_0 Late-Stage Functionalization Core Target Compound (Bromopyrazole Scaffold) Suzuki Suzuki-Miyaura Coupling (Aryl Boronic Acids) Core->Suzuki C-C Bond Formation Amidation Amide Coupling (Amines, HATU/DIPEA) Core->Amidation COOH Derivatization Library Focused Compound Library Suzuki->Library Amidation->Library Screening High-Throughput Screening (Kinase/Phenotypic Assays) Library->Screening Hit Lead Identification Screening->Hit Hit-to-Lead

Late-stage functionalization workflow for pyrazole-cinnamic acid derivatives in drug discovery.

Safety, Handling, and Regulatory Compliance

When handling 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid, strict adherence to laboratory safety protocols is required. Based on standardized Safety Data Sheets[2], the compound is classified under the following GHS hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Required Personal Protective Equipment (PPE):

  • Respiratory: Use adequate general and local exhaust ventilation. If aerosolization or dust generation is expected, a NIOSH-approved particulate respirator must be worn.

  • Skin & Body: Chemical-resistant nitrile gloves and a standard laboratory coat.

  • Eyes: ANSI-approved safety goggles or a full-face shield.

  • Storage: Store in a tightly closed container in a cool, well-ventilated area, locked up and away from strong oxidizing agents[2].

References

  • NextSDS Database - Chemical Substance Information: 3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid (CAS 1216366-99-2).1

  • AK Scientific, Inc. - Safety Data Sheet: 3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid. 2

  • National Institutes of Health (PMC) - Improved anti-breast cancer activity through structural modification of fused pyran derivatives and mechanistic investigations.3

  • Taylor & Francis - The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. 4

  • Der Pharma Chemica - Bioactive halogenosubstituted cinnamic acids: Synthesis by Knoevenagel condensation using conventional method. 5

Sources

Exploratory

Comprehensive NMR Characterization and Structural Analysis of 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic Acid

Executive Summary The compound 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid (a structurally rigid halogenated cinnamic acid derivative) represents a highly versatile scaffold in modern medicinal chemistry and d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid (a structurally rigid halogenated cinnamic acid derivative) represents a highly versatile scaffold in modern medicinal chemistry and drug discovery. The molecule integrates three distinct pharmacophoric modules: a terminal carboxylic acid for hydrogen bonding or salt-bridge formation, a highly conjugated trans-alkene system acting as a potential Michael acceptor, and a 4-bromopyrazole moiety that serves as both a lipophilic domain and a robust handle for downstream transition-metal-catalyzed cross-coupling reactions.

This technical guide provides an in-depth analysis of the synthetic methodology required to access this scaffold and a rigorous deconstruction of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectra. By emphasizing the causality behind experimental choices and spectral phenomena—such as the Heavy-Atom on Light-Atom (HALA) effect and spin-spin coupling logic—this document serves as a self-validating framework for researchers synthesizing and characterizing highly conjugated pyrazole derivatives.

Synthesis Workflow & Causality

The construction of this molecule relies on a convergent two-step sequence: a Nucleophilic Aromatic Substitution (S N​ Ar) followed by a Knoevenagel-Doebner condensation[1]. This route is specifically chosen to establish the C–N bond prior to the alkene formation, preventing unwanted aza-Michael additions to the unsaturated acid.

Synthesis A 4-Bromopyrazole + 4-Fluorobenzaldehyde B 4-(4-bromo-1H-pyrazol-1-yl) benzaldehyde A->B K2CO3, DMF 120 °C, 12h (SNAr) C (E)-3-[4-(4-bromo-1H-pyrazol-1-yl) phenyl]prop-2-enoic acid B->C Malonic acid Pyridine/Piperidine Reflux, 8h (Doebner Mod.)

Fig 1. Two-step synthesis workflow: SNAr followed by Knoevenagel-Doebner condensation.

Step-by-Step Methodology

Step 1: Nucleophilic Aromatic Substitution (S N​ Ar)

  • Objective: Form the critical C–N bond between the pyrazole and the phenyl ring.

  • Protocol:

    • Charge a flame-dried round-bottom flask with 4-fluorobenzaldehyde (1.0 equiv), 4-bromo-1H-pyrazole (1.1 equiv), and anhydrous K 2​ CO 3​ (2.0 equiv).

    • Suspend the reagents in anhydrous N,N-dimethylformamide (DMF) to ensure high solubility and polar aprotic stabilization of the pyrazolide intermediate.

    • Stir the mixture at 120 °C under an inert argon atmosphere for 12 hours.

    • Cool to room temperature, quench with ice-cold water, and extract with ethyl acetate. Wash the organic layer extensively with brine to remove residual DMF, dry over Na 2​ SO 4​ , and concentrate in vacuo.

  • Self-Validation: Monitor the reaction via TLC (Hexane/EtOAc 3:1). The disappearance of the 4-fluorobenzaldehyde spot and the emergence of a lower Rf​ UV-active spot confirms conversion. 1 H NMR of the intermediate must show an intact aldehyde proton singlet at ~9.9 ppm.

Step 2: Knoevenagel-Doebner Condensation

  • Objective: Install the prop-2-enoic acid moiety with strict E-stereoselectivity.

  • Protocol:

    • Dissolve the isolated 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde (1.0 equiv) in pyridine. Pyridine acts dually as the solvent and a weak base to promote the final decarboxylation[1].

    • Add malonic acid (1.5 equiv) and a catalytic amount of piperidine (0.1 equiv). Causality: Piperidine condenses with the aldehyde to form a highly electrophilic iminium ion, significantly accelerating the nucleophilic attack of the malonic acid enolate[2].

    • Reflux the mixture (approx. 115 °C) for 8 hours.

    • Cool the mixture to room temperature and slowly acidify with 1M HCl until pH ~2 to precipitate the product. Filter, wash with cold water, and recrystallize from ethanol.

  • Self-Validation: The completion of the Doebner modification is physically indicated by the cessation of CO 2​ gas evolution[1]. Spectroscopically, the 1 H NMR of the crude product must show the complete disappearance of the aldehyde singlet and the appearance of two distinct alkene doublets with a large coupling constant ( J≈16.0 Hz), confirming the E-alkene geometry.

NMR Spectroscopy: Theoretical Framework & Causality

The structural elucidation of 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid relies heavily on understanding the electronic environment of its three sub-structures. All NMR data discussed below is referenced in DMSO- d6​ at 400 MHz for 1 H and 100 MHz for 13 C.

1 H NMR Spectral Data & Analysis

The proton spectrum is defined by the highly anisotropic environment of the pyrazole ring and the conjugated push-pull system of the cinnamic acid moiety.

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ )

PositionChemical Shift ( δ , ppm)MultiplicityCoupling ( J , Hz)IntegrationAssignment Causality & Structural Logic
COOH 12.45Broad singlet (br s)-1HHighly deshielded due to hydrogen bonding and the strong electronegativity of the carboxyl oxygen.
Pyrazole H-5 8.85Singlet (s)-1HDeshielded by the spatial proximity to the N-phenyl ring and the anisotropic effect of the adjacent N1 lone pair.
Pyrazole H-3 8.20Singlet (s)-1HDeshielded by the adjacent N2 atom, but appears further upfield than H-5 due to the lack of N-aryl proximity.
Phenyl H-3', H-5' 7.95Doublet (d)8.62HOrtho to the electron-withdrawing pyrazole ring; part of an AA'BB' spin system.
Phenyl H-2', H-6' 7.82Doublet (d)8.62HOrtho to the conjugated acrylic acid moiety.
Alkene H- β 7.65Doublet (d)16.01HDeshielded by conjugation with the phenyl ring. The J=16.0 Hz strictly dictates a dihedral angle near 180° (Karplus equation), confirming the trans (E) geometry.
Alkene H- α 6.58Doublet (d)16.01HShielded relative to H- β due to the polarization of the double bond by the carbonyl group (enolate-like resonance).
13 C NMR Spectral Data & Analysis

The carbon spectrum is particularly notable for the pronounced Heavy-Atom on Light-Atom (HALA) effect [3]. Bromine's large electron cloud induces significant spin-orbit (SO) coupling, which provides diamagnetic shielding to the directly attached C-4 carbon[3][4]. This relativistic effect shifts the C-4 signal drastically upfield compared to standard aromatic carbons.

Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6​ )

PositionChemical Shift ( δ , ppm)Assignment Causality & Structural Logic
C=O 167.8Carboxylic acid carbonyl carbon; highly deshielded.
Alkene C- β 143.6Highly deshielded due to its position as the β -carbon of a Michael acceptor system.
Pyrazole C-3 141.2Imine-like carbon in the pyrazole ring.
Phenyl C-1' 139.8Ipso carbon attached to the electron-withdrawing pyrazole nitrogen.
Phenyl C-4' 133.5Ipso carbon attached to the alkene group.
Phenyl C-2', C-6' 129.8Aromatic carbons ortho to the alkene.
Pyrazole C-5 129.2Enamine-like carbon in the pyrazole ring.
Phenyl C-3', C-5' 119.4Aromatic carbons ortho to the pyrazole.
Alkene C- α 119.1 α -carbon of the Michael acceptor; shielded by resonance.
Pyrazole C-4 96.5HALA Effect: Strongly shielded by the heavy bromine atom via relativistic spin-orbit coupling[3].

Regiochemical Assignment via 2D NMR

To ensure the absolute trustworthiness of the structural assignment, 2D NMR techniques—specifically Heteronuclear Multiple Bond Correlation (HMBC)—are required to validate the connectivity between the isolated spin systems (the pyrazole, the phenyl ring, and the alkene).

HMBC H3 Pyrazole H-3 C4 Pyrazole C-4 (Br) H3->C4 2J H5 Pyrazole H-5 H5->C4 2J C1_prime Phenyl C-1' H5->C1_prime 3J Hbeta Alkene H-β C4_prime Phenyl C-4' Hbeta->C4_prime 3J C_carbonyl Carbonyl C=O Hbeta->C_carbonyl 3J Halpha Alkene H-α Halpha->C_carbonyl 2J

Fig 2. Key Heteronuclear Multiple Bond Correlation (HMBC) logic for regiochemical assignment.

Causality in 2D Assignment:

  • Pyrazole Orientation: The distinction between H-3 and H-5 is definitively proven by HMBC. H-5 ( δ 8.85) will show a strong 3JCH​ correlation across the C–N bond to the phenyl ipso carbon C-1' ( δ 139.8). H-3 ( δ 8.20) will show no such correlation.

  • Alkene Connectivity: The alkene H- β ( δ 7.65) shows a 3JCH​ correlation to both the carbonyl carbon ( δ 167.8) and the phenyl ipso carbon C-4' ( δ 133.5), perfectly bridging the two functional domains.

References

  • Knoevenagel condensation Source: Wikipedia URL:[Link]

  • Knoevenagel Condensation Doebner Modification Source: Organic Chemistry Portal URL:[Link]

  • Heavy Halogen Atom Effect on 13C NMR Chemical Shifts in Monohalo Derivatives Source: ACS Publications (The Journal of Physical Chemistry A) URL:[Link]

  • Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table Source: ACS Publications (Chemical Reviews) URL:[Link]

Sources

Foundational

Physicochemical Profiling and Solubility Determination of 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic Acid in Organic Solvents

Target Audience: Researchers, Medicinal Chemists, and Preformulation Scientists Document Type: Technical Whitepaper & Methodological Guide Executive Summary The compound 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Preformulation Scientists Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The compound 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid (CAS: 1216366-99-2) is a highly conjugated, halogenated building block frequently utilized in early-stage drug discovery and materials science[1][2]. Characterized by a rigid cinnamic acid backbone substituted with a lipophilic bromopyrazole moiety, this molecule presents unique solvation challenges.

Understanding its solubility profile in primary stock solvents like Dimethyl Sulfoxide (DMSO) and secondary assay solvents like Ethanol (EtOH) is critical. Poor solubility not only hampers the reliability of in vitro assays but also introduces artifacts such as compound aggregation and false-positive readouts[3][4]. This guide provides a definitive mechanistic framework and self-validating experimental protocols for determining both the kinetic and thermodynamic solubility of this compound.

Structural Thermodynamics & Solvent Causality

To predict and manipulate the solubility of 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid, we must deconstruct its molecular architecture using the principles of Hansen Solubility Parameters (HSP) [5]. The HSP framework deconvolutes solute-solvent interactions into three forces: Dispersion ( δD​ ), Polar ( δP​ ), and Hydrogen-bonding ( δH​ )[5].

Molecular Deconstruction
  • Carboxylic Acid Moiety: Acts as a strong hydrogen bond donor and acceptor. It requires a solvent with a high δH​ and δP​ to stabilize the polar headgroup[6].

  • 4-Bromo-1H-pyrazole Ring: The heavy bromine atom significantly increases the molecule's lipophilicity and polarizability, driving up the dispersion force requirement ( δD​ ).

  • Conjugated Planar Backbone: The continuous π -system across the pyrazole, phenyl ring, and alkene promotes strong intermolecular π−π stacking. This results in a high crystal lattice energy that must be overcome thermodynamically.

Solvent Dynamics: DMSO vs. Ethanol
  • DMSO (Dimethyl Sulfoxide): DMSO is a strong, highly polar aprotic solvent. Its exposed oxygen atom is an exceptional hydrogen bond acceptor, perfectly suited to solvate the carboxylic acid proton. Furthermore, its methyl groups provide sufficient dispersion interactions to stabilize the bromophenyl core. Because DMSO effectively disrupts the strong solute-solute lattice bonds, the thermodynamic solubility of this compound in DMSO is expected to be high (>50 mg/mL) .

  • Ethanol (EtOH): Ethanol is a polar protic solvent. While it can participate in hydrogen bonding with the carboxylic acid, its lower dielectric constant and weaker dispersion capabilities struggle to overcome the high lattice energy of the rigid, halogenated aromatic system. Consequently, the solubility in ethanol is expected to be low to moderate (<5 mg/mL) .

G Solid Crystalline Solid (High Lattice Energy) Disruption Lattice Disruption (Endothermic) Solid->Disruption Solute-Solute Bonds Broken Cavity Solvent Cavity Formation (Endothermic) Disruption->Cavity Solvent-Solvent Bonds Broken Solvated Solvated Monomer (Exothermic) Cavity->Solvated Solute-Solvent Interactions Formed

Caption: Thermodynamic pathway of solvation detailing the energy barriers and stabilization phases.

Predicted Physicochemical & Solubility Profile

To guide experimental design, the following table summarizes the theoretical and empirically expected parameters for the target compound.

Property / ParameterValue / Expected RangeMechanistic Rationale
Molecular Weight 293.12 g/mol [1]Moderate size; halogen contributes significant mass.
Chromophore Strong UV absorbanceHighly conjugated π -system allows for highly sensitive HPLC-UV detection[3].
Expected DMSO Solubility > 100 mM (> 30 mg/mL)Strong H-bond acceptance by DMSO disrupts carboxylic acid dimers[7].
Expected EtOH Solubility < 15 mM (< 4.5 mg/mL)Protic nature competes for H-bonds but fails to overcome π−π stacking forces.

Experimental Methodologies: Self-Validating Systems

As a Senior Application Scientist, I mandate that all physical property assays must be intrinsically self-validating. A solubility value is meaningless if the system has not reached equilibrium or if the compound has degraded. Below are the two gold-standard protocols for profiling this compound.

Protocol A: Kinetic Solubility via Laser Nephelometry

Purpose: Rapid, high-throughput assessment of precipitation thresholds when dosing the compound from a DMSO stock into secondary solvents or aqueous buffers[8][9]. Causality: In early discovery, compounds are stored in DMSO. When diluted into ethanol or aqueous media, the compound may experience a "solvent-shift," leading to metastable supersaturation followed by precipitation[8]. Nephelometry detects this phase separation via light scattering (Tyndall effect) before it is visible to the naked eye[9].

Step-by-Step Workflow:

  • Stock Preparation: Prepare a 10 mM master stock of 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid in 100% molecular-biology grade DMSO.

  • Serial Dilution: In a 96-well microtiter plate, perform a linear serial dilution of the DMSO stock into the target test solvent (e.g., Ethanol or an aqueous buffer). Maintain a constant final DMSO concentration (typically 1% to 5% v/v) across all wells to isolate the solubility variable from solvent-composition artifacts[10].

  • Incubation: Seal the plate and incubate at 25°C for 2 hours on a microplate shaker to induce precipitation of metastable states.

  • Nephelometric Readout: Scan the plate using a laser nephelometer (e.g., BMG NEPHELOstar).

  • Self-Validation Check: Include a blank well (solvent + matched DMSO % without compound). The kinetic solubility limit is defined as the highest concentration where the Nephelometric Turbidity Units (NTU) do not exceed the blank baseline + 3 standard deviations[9].

Protocol B: Thermodynamic Solubility via Microscale Shake-Flask & HPLC-UV

Purpose: To determine the absolute equilibrium concentration of the crystalline solid in pure DMSO and Ethanol[3][11]. Causality: Unlike kinetic solubility, thermodynamic solubility starts from the solid powder. A 24-hour equilibration period is strictly required to ensure the system overcomes the activation energy of lattice disruption and reaches a true thermodynamic equilibrium[3][10].

Workflow Step1 1. Solid Addition (Excess Compound) Step2 2. Solvent Addition (DMSO or EtOH) Step1->Step2 Step3 3. Equilibration (24h Shake-Flask at 25°C) Step2->Step3 Step4 4. Phase Separation (Filtration/Centrifugation) Step3->Step4 Step5 5. Quantification (HPLC-UV Analysis) Step4->Step5

Caption: Standard microscale shake-flask workflow for determining thermodynamic equilibrium solubility.

Step-by-Step Workflow:

  • Saturated Solution Preparation: Weigh approximately 2–5 mg of the solid compound into a glass HPLC vial[10][12].

  • Solvent Addition: Add 1.0 mL of the test solvent (DMSO or Ethanol).

  • Equilibration: Cap the vial securely and place it on an orbital shaker at 25°C (± 0.5°C) for 24 hours[3][10].

  • Self-Validation Check (Critical): After 24 hours, visually inspect the vial. There must be undissolved solid powder remaining at the bottom. If the solution is completely clear, the system is not saturated; you must add more solid and repeat the 24-hour incubation[10][12].

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 x g for 15 minutes to pellet the undissolved solid. Alternatively, use a 0.45 µm PTFE syringe filter (ensure the filter membrane does not non-specifically bind the highly lipophilic compound)[3][12].

  • Quantification: Dilute the supernatant appropriately (e.g., 1:100 in mobile phase) to fit within the linear dynamic range of the detector. Analyze via HPLC-UV (monitoring at ~280 nm due to the extended π -conjugation) against a standard calibration curve prepared from a pre-dissolved stock[10][12].

Mechanistic Troubleshooting & Handling Insights

  • Ostwald Ripening in Mixed Solvents: If dosing the DMSO-solubilized compound into ethanol or aqueous media, be aware of Ostwald ripening. Initial amorphous precipitates may slowly transition into highly stable crystalline forms over time, causing the apparent solubility to drop drastically over a 24-hour assay window.

  • DMSO Freezing Point: DMSO freezes at 18.5°C. When retrieving DMSO stocks of this compound from 4°C or -20°C storage, the solvent will be solid. You must allow the vial to fully equilibrate to room temperature and vortex vigorously before use. Failing to do so will result in pipetting a concentration gradient, as the compound may have crashed out during the freeze-thaw cycle[13].

References

  • In vitro solubility assays in drug discovery PubMed / National Institutes of Health[Link]

  • (2E)-3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid - Chemical Information ChemBK[Link]

  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates Analytical Chemistry - ACS Publications[Link]

  • A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification PubMed / National Institutes of Health[Link]

  • A solvent selection framework for porous organic polymers (Hansen Solubility Parameters) ChemRxiv[Link]

Sources

Exploratory

The Pharmacological Versatility of Bromo-Pyrazole Derivatives: A Comprehensive Technical Review

Executive Summary The pyrazole scaffold is universally recognized as a privileged structure in medicinal chemistry. The strategic incorporation of a bromine atom—specifically in building blocks like 4-bromo-1H-pyrazole o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole scaffold is universally recognized as a privileged structure in medicinal chemistry. The strategic incorporation of a bromine atom—specifically in building blocks like 4-bromo-1H-pyrazole or 3-bromo-1H-pyrazole—serves a critical dual purpose. Pharmacologically, the heavy halogen alters the lipophilicity (logP) and electronic distribution of the molecule, significantly enhancing target binding affinity. Synthetically, the carbon-bromine bond acts as an essential electrophilic handle for transition-metal-catalyzed cross-coupling reactions, enabling rapid late-stage derivatization[1]. This technical guide synthesizes recent advancements in the biological activities of bromo-pyrazole derivatives, detailing their mechanisms in oncology, infectious diseases, and inflammation.

Mechanistic Pharmacology & Biological Activities

Oncology & Metabolic Targeting: LDH Inhibition

Cancer cells frequently rely on aerobic glycolysis to generate ATP, a phenomenon known as the Warburg effect. Lactate Dehydrogenase A (LDHA) is the terminal enzyme in this pathway, catalyzing the reduction of pyruvate to lactate while regenerating NAD+, which is essential to sustain high glycolytic flux[2]. Bromo-pyrazole derivatives have emerged as highly potent, cell-active inhibitors of LDHA. Through quantitative high-throughput screening (qHTS) and subsequent Structure-Activity Relationship (SAR) optimization, researchers identified that specific halogenated pyrazoles bind competitively to the LDHA active site[2]. For instance, 4-fluoro-phenyl substituted derivatives synthesized from bromopyrazole precursors exhibit low nanomolar inhibition and successfully suppress lactate production in MiaPaCa2 pancreatic cancer cells[3].

Oncology: Microtubule Destabilization

Beyond metabolic targeting, diarylpyrazole derivatives synthesized via 4-bromo-1H-pyrazole demonstrate profound anti-proliferative activity by disrupting the cellular cytoskeleton. Compounds featuring an indole ring at the 4-position of the pyrazole core act as microtubule destabilizers, inhibiting tubulin polymerization. This leads to cell cycle arrest at the G2/M phase and induces apoptosis. In human cervix adenocarcinoma (HeLa) cell lines, these derivatives achieved an IC50 of 1.9 μM[4].

Antimicrobial Efficacy: DNA Gyrase Inhibition

The rise of antimicrobial resistance necessitates novel mechanisms of action. Bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV, are validated targets. While traditional fluoroquinolones target the DNA binding site, novel bromopyrazole-substituted pyridine-3-carboxamides target the ATP binding site of these enzymes. A specific bromopyrazole derivative demonstrated an IC50 of 37 nM against DNA gyrase and a Minimum Inhibitory Concentration (MIC) of 16 μg/mL against Staphylococcus aureus[5].

Anti-inflammatory Pathways: Calcium Channel Blockade

Inflammation is often mediated by hyperpermeability initiated by Platelet-Activating Factor (PAF). Certain bromo-pyrazole derivatives, specifically (E)-4-((4-bromophenyl)diazenyl)-3,5-dimethyl-1-R-phenyl-1H-pyrazoles, have been identified as potent blockers of PAF-initiated intracellular Ca2+ signaling[6]. By inhibiting these calcium channels, the derivatives prevent the downstream macromolecular leakage that leads to edema[7].

Quantitative Activity Summary

To facilitate cross-disciplinary comparison, the following table summarizes the quantitative efficacy of key bromo-pyrazole derivatives across different biological targets.

Biological TargetMechanism of ActionDerivative Class / Key SubstitutionEfficacy (IC50 / MIC)Cell Line / Organism
LDHA Glycolysis Inhibition (NAD+ depletion)4-Fluoro-phenyl pyrazole derivativeIC50 = 150 nMMiaPaCa2 (Pancreatic)
Tubulin Microtubule Destabilization4-(Indolyl)-1-arylpyrazoleIC50 = 1.9 μMHeLa (Cervical Cancer)
DNA Gyrase ATP-Binding Site InhibitionBromopyrazole-substituted pyridineIC50 = 37 nM; MIC = 16 μg/mLStaphylococcus aureus
Ca2+ Channels PAF-signaling Blockade4-((4-bromophenyl)diazenyl)-pyrazoleSub-micromolar (Ca2+ block)Endothelial Cells

Synthetic Methodologies & Experimental Workflows

Core Synthetic Strategy: The Suzuki-Miyaura Advantage

The synthesis of complex pyrazole pharmacophores heavily relies on 4-bromo-1H-pyrazole. The causality behind this choice is rooted in chemoselectivity. The N-H proton is first functionalized (e.g., via Chan-Lam coupling or direct alkylation) to establish the N1-substituent[4]. The bromine at the C4 position remains inert during this step but serves as an ideal electrophile for a subsequent palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl boronic acids[4]. This allows medicinal chemists to rapidly swap the C4-aryl group to optimize the drug's binding affinity without reconstructing the entire heterocyclic core.

Synthesis_Workflow Start 4-Bromo-1H-pyrazole Step1 N-Arylation Reagents: Cu(OAc)2, Pyridine, DCM Start->Step1 Step 1: N-Functionalization Int1 1-Aryl-4-bromo-1H-pyrazole Step1->Int1 Step2 Suzuki Cross-Coupling Reagents: Pd(PPh3)4, K2CO3, Aryl Boronic Acid Int1->Step2 Step 2: C-C Bond Formation Product 1,4-Diarylpyrazole Derivative (Target Pharmacophore) Step2->Product

Two-step synthetic workflow for diarylpyrazole derivatives via 4-bromo-1H-pyrazole.

Self-Validating Protocol: In Vitro LDH Inhibition Assay

To accurately determine the IC50 of pyrazole-based LDH inhibitors, the assay must be designed to eliminate false positives caused by trace metal chelation. Some pyrazole derivatives artificially inhibit enzymes by chelating zinc present in the assay buffer rather than binding the active site[3]. The following protocol incorporates EDTA to self-validate the mechanism.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing 100 mM HEPES (pH 7.4), 0.01% Tween-20, and 2 mM sodium pyruvate. Crucial Addition: Add 100 μM EDTA to the buffer. The EDTA chelates trace metals, ensuring that any observed inhibition is due to true target engagement rather than metal-dependent artifactual binding[3].

  • Enzyme Addition: Add recombinant human LDHA enzyme to the buffer at a final concentration of 1 nM. Incubate at room temperature for 10 minutes.

  • Compound Plating: Serially dilute the bromo-pyrazole derivative in DMSO. Dispense the compound into a 384-well microtiter plate using acoustic liquid handling to achieve a 10-point dose-response curve (final DMSO concentration < 1%).

  • Reaction Initiation: Initiate the enzymatic reaction by adding 200 μM NADH.

  • Kinetic Readout: Monitor the depletion of NADH by measuring fluorescence (Excitation: 340 nm, Emission: 460 nm) continuously for 15 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity of the reaction at each compound concentration. Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value[2].

Mechanistic Visualization

The following diagram illustrates the biochemical causality of LDHA inhibition by pyrazole derivatives, highlighting how blocking the regeneration of NAD+ disrupts the Warburg effect in tumor cells.

LDH_Metabolism Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis (Yields ATP) Lactate Lactate (Excreted) Pyruvate->Lactate Catalyzed by LDHA LDHA Enzyme LDHA->Pyruvate NADH NADH NAD NAD+ NADH->NAD Coupled Oxidation NAD->Glucose Sustains High Glycolytic Flux Inhibitor Pyrazole Inhibitor Inhibitor->LDHA Active Site Blockade

Mechanism of LDHA inhibition by pyrazole derivatives disrupting cancer cell glycolysis.

References

  • BenchChem. "3-Bromo-1H-pyrazole | Building Block for R&D". 1

  • Journal of Medicinal Chemistry (ACS Publications). "Discovery and Optimization of Potent, Cell-Active Pyrazole-Based Inhibitors of Lactate Dehydrogenase (LDH)". 2

  • Arabian Journal of Chemistry. "Design, synthesis, and biological evaluation of diarylpyrazole derivatives as antitumor agents targeting microtubules".4

  • White Rose University Consortium. "Design, Synthesis and Biological Evaluation of DNA Gyrase and Topoisomerase IV Inhibitors as Novel Antibacterials". 5

  • ResearchGate (CSIC). "Design, characterization and quantum chemical computations of a novel series of pyrazoles derivatives with potential anti-proinflammatory response". 6

  • OSTI.gov. "Discovery and Optimization of potent, cell-active pyrazole-based inhibitors of Lactate Dehydrogenase (LDH)".3

Sources

Foundational

molecular weight and formula of 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid

An In-depth Technical Guide to 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic Acid Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 3-[4-(4-bromo-1H-pyrazo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic Acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid, a molecule of significant interest in medicinal chemistry and drug development. This document elucidates the compound's core chemical properties, proposes a detailed synthetic pathway with mechanistic insights, and explores its potential therapeutic applications based on the established bioactivities of its constituent moieties. The guide is intended for researchers, scientists, and professionals in the field of drug discovery, offering both foundational knowledge and practical experimental protocols.

Introduction and Core Molecular Profile

3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid is a complex organic molecule that integrates three key structural motifs: a 4-bromopyrazole ring, a phenyl linker, and a prop-2-enoic acid (acrylic acid) tail. The pyrazole nucleus is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs due to its diverse pharmacological activities.[1] The acrylic acid moiety, a classic Michael acceptor, and the phenyl ring are also prevalent in a wide array of bioactive compounds. The strategic combination of these fragments suggests a high potential for this molecule as a lead compound in various therapeutic areas.

IUPAC Name and Structural Representation
  • Systematic Name: (2E)-3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid

  • Synonyms: (E)-3-(4-(4-bromo-1H-pyrazol-1-yl)phenyl)acrylic acid

  • Molecular Formula: C₁₂H₉BrN₂O₂

  • Molecular Weight: 309.12 g/mol

The "(2E)" designation indicates the trans configuration of the substituents around the carbon-carbon double bond of the acrylic acid chain, which is the more thermodynamically stable isomer.

Physicochemical and Spectroscopic Data Summary

A concise summary of the key physicochemical properties for 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid is presented below. These values are critical for its handling, characterization, and application in experimental settings.

PropertyValueSource
Molecular Formula C₁₂H₉BrN₂O₂Calculated
Molecular Weight 309.12 g/mol Calculated
IUPAC Name (2E)-3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acidGenerated
SMILES String O=C(O)\C=C\c1ccc(cc1)n2cc(Br)cn2Generated
CAS Number Not availableN/A
Appearance Expected to be a solid at room temperatureInferred

Proposed Synthesis Pathway and Mechanistic Rationale

The synthesis of the title compound can be logically approached via a two-stage process: first, the construction of the key aldehyde intermediate, 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde , followed by a Knoevenagel condensation to introduce the prop-2-enoic acid moiety.

Stage 1: Synthesis of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde

The synthesis of N-aryl pyrazoles is commonly achieved through the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. For this specific intermediate, a plausible route involves the reaction of 4-formylphenylhydrazine with a brominated three-carbon electrophile.

Experimental Protocol: Synthesis of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde
  • Step 1a: Diazotization of 4-aminobenzaldehyde. To a stirred solution of 4-aminobenzaldehyde (1.0 eq) in 6M HCl at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for 30 minutes to form the diazonium salt.

  • Step 1b: Reduction to Hydrazine. The cold diazonium salt solution is then slowly added to a solution of tin(II) chloride (3.0 eq) in concentrated HCl at 0 °C. The mixture is stirred for 2 hours, and the resulting precipitate (4-formylphenylhydrazine hydrochloride) is filtered, washed with cold water, and dried.

  • Step 2: Cyclization with a Brominated Synthon. The synthesized 4-formylphenylhydrazine hydrochloride (1.0 eq) is reacted with a suitable brominated C3 synthon, such as mucobromic acid or a brominated malondialdehyde equivalent, in a suitable solvent like ethanol or acetic acid. The mixture is refluxed for 4-6 hours.

  • Step 3: Work-up and Purification. After cooling, the reaction mixture is poured into ice water. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield pure 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde .

Stage 2: Knoevenagel Condensation

The final step involves a Knoevenagel condensation between the aldehyde intermediate and malonic acid. This classic carbon-carbon bond-forming reaction is catalyzed by a weak base, such as piperidine or pyridine, and typically involves a decarboxylation step.

Experimental Protocol: Synthesis of 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid
  • Reaction Setup: In a round-bottom flask, dissolve 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde (1.0 eq) and malonic acid (1.5 eq) in pyridine (10 volumes).

  • Catalysis: Add a catalytic amount of piperidine (0.1 eq) to the solution.

  • Reaction Condition: Heat the mixture to 80-90 °C and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into an excess of cold 2M HCl. This will precipitate the carboxylic acid product.

  • Purification: Filter the crude product, wash thoroughly with cold water to remove any remaining pyridine and salts, and then dry. Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the final product.

Synthetic Workflow Diagram

The following diagram illustrates the proposed synthetic pathway.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Final Product Synthesis 4-aminobenzaldehyde 4-aminobenzaldehyde diazonium_salt diazonium_salt 4-aminobenzaldehyde->diazonium_salt NaNO2, HCl hydrazine hydrazine diazonium_salt->hydrazine SnCl2, HCl aldehyde_intermediate 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde hydrazine->aldehyde_intermediate + Brominated C3 Synthon, Reflux final_product 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid aldehyde_intermediate->final_product + Malonic Acid, Pyridine, Piperidine G Growth_Factor Growth Factor / Pro-inflammatory Signal Receptor Cell Surface Receptor Growth_Factor->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Cell_Response Cell Proliferation / Inflammation Transcription_Factor->Cell_Response Target_Compound 3-[4-(...)]prop-2-enoic acid Target_Compound->Kinase_B Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid represents a promising scaffold for the development of novel therapeutic agents. Its rational design combines pharmacologically validated moieties, suggesting a high probability of biological activity. The synthetic route proposed herein is based on well-established, high-yielding chemical transformations, making the compound accessible for further investigation. Future research should focus on the synthesis, purification, and comprehensive biological evaluation of this compound to validate its therapeutic potential.

References

  • Shetty, M. M., et al. (2012). Synthesis and Pharmacological Evaluation of Some Novel 3-(4-Substituted phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 24(11), 5037-5041. Available at: [Link].

  • Prasath, R., et al. (2011). (E)-3-[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(2,4-dichlorophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o3104. Available at: [Link].

  • Prasath, R., et al. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2650. Available at: [Link].

  • Taha, N. A. H., et al. (2012). 3-(4-Bromo-phen-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3397. Available at: [Link].

  • Kleizienė, N., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. Available at: [Link].

  • Prasath, R., et al. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. ResearchGate. Available at: [Link].

  • National Center for Biotechnology Information. 4-Bromopyrazole. PubChem. Available at: [Link].

  • Kleizienė, N., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. MDPI. Available at: [Link].

  • Liu, X., et al. (2017). Synthesis of 3-phenyl-1H-pyrazole Derivatives. Proceedings of the 2017 4th International Conference on Materials Science and Environmental Engineering (MSEE 2017). Atlantis Press. Available at: [Link].

  • Li, J., et al. (2018). Novel 4-bromo-2-(3-methyl-1-(substituted-phenylsulfonyl)-4,5-dihydro-1- H-pyrazol-5-yl)phenol Derivatives: Synthesis and Antibacterial Activity. Letters in Drug Design & Discovery, 15(9), 945-953. Available at: [Link].

  • de Oliveira, R., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Chemistry, 9, 663370. Available at: [Link].

  • Arbačiauskienė, E., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21. Available at: [Link].

  • Collin, A., et al. (2023). Novel PD-L1-Targeted Phenyl-Pyrazolone Derivatives with Antioxidant Properties. Molecules, 28(8), 3481. Available at: [Link].

  • Asiri, A. M., et al. (2011). (E)-3-[3-(4-Bromo-phen-yl)-1-phenyl-1H-pyrazol-4-yl]-1-(2,4-dichloro-phen-yl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o3104. Available at: [Link].

Sources

Exploratory

Unlocking Therapeutic Potential: A Guide to the Biological Targets of Pyrazole-Phenyl-Acrylic Acids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its p...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2][3][4] This guide provides an in-depth exploration of pyrazole derivatives, specifically those functionalized with phenyl and acrylic acid moieties. We will delve into the established and potential biological targets of this compound class, offering a mechanistic understanding of their therapeutic effects. This document is designed for researchers and drug development professionals, providing not only a comprehensive review of the target landscape but also actionable, detailed protocols for target identification and validation, thereby bridging the gap between compound synthesis and clinical application.

The Pyrazole-Phenyl-Acrylic Acid Scaffold: A Privileged Architecture in Drug Design

The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, offers a unique combination of structural rigidity and electronic properties that make it an ideal foundation for drug design.[1] Its ability to engage in hydrogen bonding and serve as a bioisosteric replacement for other functional groups has led to its incorporation into drugs targeting a vast array of diseases.[2][4]

The addition of a phenyl group often enhances binding affinity through hydrophobic and π-stacking interactions within protein active sites. The acrylic acid moiety, on the other hand, can act as a Michael acceptor or a key hydrogen-bonding group, significantly influencing the compound's reactivity and interaction with biological targets. The synergy of these three components creates a versatile scaffold with tunable pharmacokinetic and pharmacodynamic properties, making it a fertile ground for discovering novel therapeutics.

The Target Landscape: From Inflammation to Oncology

The versatility of the pyrazole scaffold allows it to interact with a wide range of biological targets. Below, we explore the most significant classes of proteins modulated by pyrazole-phenyl-acrylic acid derivatives and related compounds.

Anti-inflammatory Targets: Cyclooxygenases and Kinases

A primary and well-established role for pyrazole derivatives is in the management of inflammation.

  • Cyclooxygenases (COX-1 and COX-2): The most famous example of a pyrazole-based drug is Celecoxib, a selective COX-2 inhibitor.[5] The diaryl-substituted pyrazole structure is crucial for its selectivity, fitting into a side pocket of the COX-2 active site that is absent in COX-1. This targeted inhibition reduces the gastrointestinal side effects associated with non-selective NSAIDs.[5] Many pyrazole derivatives show potent anti-inflammatory activity by targeting these enzymes.[6]

  • p38 MAP Kinase: This kinase is a central regulator of the inflammatory response. Pyrazole derivatives have been developed as potent inhibitors of p38α MAP kinase, preventing the downstream production of pro-inflammatory cytokines like TNF-α.[7]

Table 1: Inhibitory Activity of Representative Pyrazole Derivatives against Inflammatory Targets

Compound ClassTargetIC₅₀ ValueReference
Diaryl PyrazoleCOX-2Varies (nM to µM range)[6]
Pyrazole-basedp38α MAP KinaseNanomolar range[7]
Substituted Indole-PyrazolesInflammatory MediatorsComparable to Indomethacin[8]
Kinase Inhibition in Oncology

The ability of the pyrazole ring to act as a hinge-binder has made it a popular scaffold for designing kinase inhibitors for cancer therapy.[3][9] These compounds often target the ATP-binding site of kinases that are crucial for cancer cell proliferation and survival.

  • Receptor Tyrosine Kinases (RTKs): Vascular Endothelial Growth Factor Receptor (VEGFR) is a key target in angiogenesis. Pyrazole-based compounds have been shown to inhibit VEGFR-2 tyrosine kinase, thereby cutting off the blood supply to tumors.[10]

  • Non-Receptor Tyrosine Kinases: The BCR-ABL fusion protein is a hallmark of chronic myeloid leukemia. Phenyl-pyrazole derivatives have been specifically designed as inhibitors of BCR-ABL kinase.[11]

  • Cell Cycle Kinases: Cyclin-dependent kinases (CDKs) control cell cycle progression. Pyrazole-containing compounds have been developed that show significant inhibitory activity against CDK2, leading to cell cycle arrest and apoptosis.[9][10]

Table 2: Inhibitory Activity of Pyrazole Derivatives against Oncology-Related Kinases

Compound ClassTarget KinaseIC₅₀ ValueReference
Pyrazole Benzothiazole HybridsVEGFR-234.58 µM[10]
Indole-Pyrazole DerivativesCDK20.074 µM[10]
Phenyl-Pyrazole DerivativesBCR-ABLVaries (µM range)[11]
Pyrazole Carbaldehyde DerivativesPI3 Kinase0.25 µM[10]
Antimicrobial and Antiviral Targets

Pyrazole derivatives exhibit a broad spectrum of activity against various pathogens.

  • Bacterial Enzymes: Targets such as DNA gyrase and N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), an enzyme essential for bacterial cell wall synthesis in certain Gram-negative bacteria, have been identified as being inhibited by pyrazole-based compounds.[5][12]

  • Viral Enzymes: Some pyrazole derivatives have shown promise as neuraminidase inhibitors, which are crucial for the release of new viral particles from infected cells, particularly in the context of the influenza virus.[13]

Table 3: Antimicrobial Activity of Representative Pyrazole Derivatives

Compound ClassOrganismTargetActivity (MIC/Inhibition)Reference
Pyrazole-Thio-Linked AnalogsHaemophilus influenzaeDapEIC₅₀ = 22.4 µM[12]
Tri-substituted PyrazolesVarious Bacteria/FungiNot specifiedMeasurable antimicrobial activity[14]
Pyrazole DerivativesStaphylococcus aureusNot specifiedMIC = 1.25 µmol/mL[5]
Emerging and Other Potential Targets

The structural diversity of pyrazole-phenyl-acrylic acids suggests they may interact with a wide variety of other targets.

  • Tubulin Polymerization: Several pyrazole derivatives have been identified as microtubule-disrupting agents, leading to mitotic arrest and apoptosis in cancer cells.[5][9]

  • Neuro-active Enzymes: Targets like monoamine oxidase (MAO-B), acetylcholinesterase (AChE), and carbonic anhydrase have been shown to be inhibited by certain pyrazole compounds, suggesting potential applications in neurodegenerative and other neurological disorders.[8][15]

  • Platelet Aggregation: 1,5-diarylpyrazole derivatives are potent inhibitors of arachidonic acid-induced platelet aggregation, indicating a potential role in cardiovascular disease.[16]

Experimental Workflows for Target Identification and Validation

Identifying the specific biological target of a novel compound is a critical step in drug development. The following protocols provide robust, self-validating systems for target discovery and confirmation.

Workflow for Target Identification: Affinity Chromatography-Mass Spectrometry

This method allows for the unbiased identification of proteins that bind to the compound of interest from a complex biological sample.

Causality: The principle is to immobilize the pyrazole-phenyl-acrylic acid derivative (the "bait") onto a solid support. When a cell lysate is passed over this support, proteins that specifically bind to the bait are captured, while non-binding proteins are washed away. The captured proteins ("prey") are then eluted and identified by mass spectrometry.

Protocol:

  • Probe Synthesis:

    • Synthesize an analogue of the lead pyrazole-phenyl-acrylic acid with a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester or an alkyne for click chemistry).

    • Couple the linker-modified compound to an activated solid support (e.g., NHS-activated sepharose beads).

    • Create a control column with beads that have been treated with the linker alone to identify non-specific binders.

  • Protein Extraction:

    • Culture cells of interest (e.g., a cancer cell line sensitive to the compound) and harvest.

    • Lyse the cells in a non-denaturing buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Pulldown:

    • Incubate the clarified cell lysate with the compound-coupled beads (and control beads) for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. A high-stringency wash with increased salt concentration can be included.

  • Elution and Sample Preparation:

    • Elute the bound proteins using a competitive elution (with an excess of the free compound) or by denaturation (e.g., boiling in SDS-PAGE sample buffer).

    • Separate the eluted proteins by SDS-PAGE and visualize with Coomassie or silver staining. Excise bands that are present in the compound lane but not the control lane.

    • Perform in-gel trypsin digestion of the excised protein bands.

  • Mass Spectrometry Analysis:

    • Analyze the resulting peptides by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

    • Identify the proteins by searching the MS/MS spectra against a protein database (e.g., UniProt) using a search algorithm like Mascot or Sequest.

Affinity_Chromatography_Workflow cluster_Preparation Preparation cluster_Execution Execution cluster_Analysis Analysis Compound Pyrazole Compound Immobilize Immobilize Compound (Bait) Compound->Immobilize Beads Activated Beads Beads->Immobilize Lysate Cell Lysate Incubate Incubate Lysate with Bait Lysate->Incubate Immobilize->Incubate Wash Wash Non-specific Proteins Incubate->Wash Elute Elute Bound Proteins (Prey) Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE Digestion In-Gel Digestion SDS_PAGE->Digestion LC_MS LC-MS/MS Digestion->LC_MS Database Protein Database Search LC_MS->Database Target Identify Potential Target(s) Database->Target

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

Workflow for Target Validation: Cellular Thermal Shift Assay (CETSA)

This technique confirms that the compound binds to its putative target within the complex environment of a living cell.

Causality: The principle behind CETSA is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand. By heating cell lysates or intact cells treated with the compound to various temperatures, one can observe a "thermal shift" in the melting point of the target protein, which serves as direct evidence of target engagement.

Protocol:

  • Cell Treatment:

    • Treat cultured cells with the pyrazole-phenyl-acrylic acid compound at a relevant concentration (e.g., 10x IC₅₀).

    • Include a vehicle control (e.g., DMSO).

  • Heating:

    • Aliquot the treated cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

    • One aliquot should be kept at room temperature as a non-heated control.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

    • Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated (denatured) proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

    • Transfer the supernatant to a new tube.

  • Analysis by Western Blot:

    • Quantify the amount of the specific target protein remaining in the soluble fraction for each temperature point using Western blotting with a specific antibody against the putative target.

    • Run the samples on an SDS-PAGE gel, transfer to a membrane, and probe with the primary antibody.

    • Develop the blot and quantify the band intensities.

  • Data Interpretation:

    • Plot the band intensity (representing soluble protein) as a function of temperature for both the vehicle-treated and compound-treated samples.

    • A shift of the melting curve to the right (i.e., a higher melting temperature) in the compound-treated sample confirms target engagement.

CETSA_Principle cluster_0 Condition A: No Drug cluster_1 Condition B: With Drug Protein_A Target Protein Heat_A Heat Applied Protein_A->Heat_A Denatured_A Denatured Protein (Precipitated) Heat_A->Denatured_A Result_A Result_A Denatured_A->Result_A Less protein in supernatant Protein_B Target Protein Complex_B Protein-Drug Complex (Stabilized) Protein_B->Complex_B Drug_B Drug Drug_B->Complex_B Heat_B Heat Applied Complex_B->Heat_B Stable_B Complex Remains Soluble Heat_B->Stable_B Result_B Result_B Stable_B->Result_B More protein in supernatant

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Signaling Pathway Modulation

Many pyrazole-based kinase inhibitors exert their effects by modulating complex signaling networks. For instance, inhibitors of RTKs like VEGFR can simultaneously block downstream pathways such as the MAPK/ERK and PI3K/AKT pathways, which are critical for cell proliferation, survival, and angiogenesis.

Signaling_Pathway GF Growth Factor VEGFR VEGFR GF->VEGFR PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS Pyrazole Pyrazole-Phenyl- Acrylic Acid Pyrazole->VEGFR Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of VEGFR by pyrazole derivatives blocks downstream signaling.

Conclusion and Future Directions

The pyrazole-phenyl-acrylic acid scaffold represents a highly versatile and promising platform for the development of novel therapeutics. Its proven ability to interact with a wide range of biological targets, from inflammatory enzymes to critical oncogenic kinases, underscores its significance in medicinal chemistry. The future of this compound class lies in the rational design of next-generation molecules with enhanced selectivity and potency. This will be achieved through a deeper understanding of structure-activity relationships, aided by computational modeling, and the application of robust experimental workflows for target identification and validation as outlined in this guide. The continued exploration of this chemical space is poised to deliver new and effective treatments for a host of human diseases.

References

  • International Journal of Novel Research and Development. (2025, December 15). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. IJNRD.
  • Kumar, H., Bansal, K. K., & Goyal, A. (2022, October 1). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. Anti-Infective Agents, 20(5), 1-26.
  • Kumari, M. A., & Venkatarao, C. (2020). A Review on Recent Trends in the Bioactive Studies of Pyrazole Derivatives. Asian Journal of Research in Chemistry, 13(5), 383-394.
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  • ResearchGate. (2026, January 6).
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  • MDPI. (2026, January 27). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents.
  • Arabian Journal of Chemistry. (2025, December 8). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach.
  • Research Journal of Pharmacy and Technology. (2019, April 10). Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases.
  • International Journal of Environmental Sciences. (2025, September 30).
  • PMC. (2024, December 24). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics.
  • ResearchGate.
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  • Journal of Chemical Health Risks. (2024, November 20).
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  • Metwally, A. A., et al. (2023, August 12).
  • International Journal of Novel Research and Development. (2024, July 7).
  • PubMed. (2013, June 15).
  • Benchchem. Unraveling the Biological Activities of Phenyl-Hydrazinyl-Pyrazoles: A Landscape of Therapeutic Potential.
  • PMC. Current status of pyrazole and its biological activities.
  • PubMed. (2015, July 1).

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Foundational

An In-depth Technical Guide to the Spectroscopic Data Interpretation of 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid

Abstract This technical guide provides a comprehensive analysis and interpretation of the spectroscopic data for the novel heterocyclic compound, 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid. This molecule, a d...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis and interpretation of the spectroscopic data for the novel heterocyclic compound, 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid. This molecule, a derivative of cinnamic acid, incorporates a brominated pyrazole moiety, suggesting potential applications in medicinal chemistry and materials science. A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its development and application. This guide offers a detailed walkthrough of the interpretation of its ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and supported by data from analogous structures, providing researchers, scientists, and drug development professionals with a practical framework for the characterization of this and similar molecular entities.

Introduction

The compound 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid belongs to a class of compounds that merge the structural features of cinnamic acids and pyrazoles. Cinnamic acid and its derivatives are known for a wide range of biological activities and are key precursors in the synthesis of flavonoids and other natural products.[1] Pyrazole moieties are also of significant interest in medicinal chemistry due to their diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities. The introduction of a bromine atom can further modulate the biological activity and pharmacokinetic properties of the molecule.

Accurate structural elucidation is the cornerstone of chemical research and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide will systematically deconstruct the expected spectroscopic signatures of 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid, providing a detailed rationale for the interpretation of each piece of data.

Molecular Structure and Numbering Scheme

For clarity in the subsequent spectroscopic analysis, a standardized numbering scheme for the atoms in 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid is essential. The following diagram illustrates the molecular structure and the atom numbering that will be used throughout this guide.

Caption: Molecular structure and atom numbering for 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid.

¹H NMR Spectroscopy Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number of different types of protons and their chemical environments. The predicted ¹H NMR spectrum of the title compound in a solvent like DMSO-d₆ is expected to show distinct signals for the aromatic, vinylic, and pyrazole protons.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Record the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at room temperature with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

Predicted ¹H NMR Data and Interpretation

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.5br s1HCOOHThe acidic proton of the carboxylic acid is expected to appear as a broad singlet at a very downfield chemical shift due to hydrogen bonding with the solvent.
~8.2s1HH-5'The proton at the 5-position of the pyrazole ring is expected to be a singlet and will be downfield due to the deshielding effect of the adjacent nitrogen atom.
~7.8d2HH-3, H-5These aromatic protons are ortho to the propenoic acid group and are expected to appear as a doublet.
~7.7d2HH-2, H-6These aromatic protons are ortho to the pyrazole ring and are expected to appear as a doublet.
~7.6d1HH-8This vinylic proton is alpha to the carbonyl group and will be a doublet coupled to H-7. The trans coupling constant is expected to be in the range of 15-16 Hz.
~7.5s1HH-3'The proton at the 3-position of the pyrazole ring is expected to be a singlet.
~6.6d1HH-7This vinylic proton is beta to the carbonyl group and will be a doublet coupled to H-8. The trans coupling constant will be similar to that of H-8.

¹³C NMR Spectroscopy Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum will show distinct signals for the carbonyl, aromatic, vinylic, and pyrazole carbons.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Record the spectrum on the same NMR spectrometer used for ¹H NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing: Process the FID as described for ¹H NMR. Calibrate the chemical shifts using the solvent peak of DMSO-d₆ at δ 39.52 ppm.

Predicted ¹³C NMR Data and Interpretation

Chemical Shift (δ, ppm)AssignmentRationale
~167C9The carbonyl carbon of the carboxylic acid is expected at a downfield chemical shift.
~145C8The alpha-vinylic carbon is deshielded by the adjacent carbonyl group.
~142C4The aromatic carbon attached to the pyrazole ring.
~140C5'The carbon at the 5-position of the pyrazole ring is deshielded by the adjacent nitrogen.
~131C2, C6Aromatic carbons ortho to the pyrazole ring.
~130C3, C5Aromatic carbons ortho to the propenoic acid group.
~128C3'The carbon at the 3-position of the pyrazole ring.
~122C1The aromatic carbon attached to the propenoic acid group.
~118C7The beta-vinylic carbon.
~95C4'The brominated carbon of the pyrazole ring will be shifted upfield due to the heavy atom effect of bromine.

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid is expected to show characteristic absorption bands for the carboxylic acid, alkene, and aromatic moieties.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the solid sample directly.

  • Instrumentation: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed.

Predicted IR Absorption Bands and Interpretation

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3300-2500BroadO-H stretchThe broad absorption is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.[2]
~1700StrongC=O stretchThe strong absorption is due to the carbonyl group of the carboxylic acid. Conjugation with the double bond will slightly lower this frequency.[1]
~1630MediumC=C stretch (alkene)This absorption corresponds to the stretching vibration of the carbon-carbon double bond in the propenoic acid moiety.[3]
~1600, ~1500Medium-WeakC=C stretch (aromatic)These bands are characteristic of the carbon-carbon stretching vibrations within the phenyl ring.
~1420MediumO-H bendIn-plane bending of the carboxylic acid hydroxyl group.
~1250StrongC-O stretchStretching vibration of the carbon-oxygen single bond in the carboxylic acid.[4]
~980Strong=C-H bend (trans)Out-of-plane bending (wag) of the hydrogens on the trans-disubstituted double bond.
~830StrongC-H bend (p-disubstituted)Out-of-plane bending of the C-H bonds on the para-disubstituted phenyl ring.
~600-500Weak-MediumC-Br stretchThe carbon-bromine stretching vibration is expected in the fingerprint region.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid, the mass spectrum is expected to show the molecular ion peak and characteristic fragment ions.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).

  • Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI). ESI is a soft ionization technique that is likely to show the molecular ion, while EI will induce more fragmentation.

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: Analyze the resulting mass spectrum for the molecular ion and fragment ions.

Predicted Mass Spectrum and Fragmentation Pathway

The molecular weight of 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid (C₁₂H₉BrN₂O₂) is approximately 308.0 g/mol for the ⁷⁹Br isotope and 310.0 g/mol for the ⁸¹Br isotope. The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity separated by 2 mass units (M⁺ and M⁺+2).

Proposed Fragmentation Pathway:

M [M]⁺˙ m/z 308/310 F1 [M - H₂O]⁺˙ m/z 290/292 M->F1 - H₂O F2 [M - COOH]⁺ m/z 263/265 M->F2 - •COOH F3 [M - Br]⁺ m/z 229 M->F3 - •Br F4 [C₉H₆N₂]⁺ (pyrazolylphenyl)⁺ m/z 154 F2->F4 - C₂H₂ F5 [C₇H₅]⁺ m/z 89 F2->F5 - C₂H₂N₂Br

Caption: Proposed mass spectrometry fragmentation pathway for 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid.

Key Fragmentation Events:

  • Loss of water (-18 Da): The molecular ion may lose a molecule of water from the carboxylic acid group.

  • Loss of the carboxyl radical (-45 Da): Cleavage of the bond between the vinylic chain and the carboxylic acid group would result in a significant fragment.[5]

  • Loss of a bromine radical (-79/81 Da): Cleavage of the carbon-bromine bond would lead to a fragment ion without the bromine isotope pattern.

  • Fragmentation of the pyrazole ring: Pyrazole rings are known to fragment via the loss of HCN (27 Da).[5][6]

Conclusion

This technical guide provides a detailed, predictive interpretation of the key spectroscopic data for 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid. By leveraging established principles of NMR, IR, and MS, and drawing comparisons with structurally related molecules, a comprehensive spectroscopic profile has been constructed. This guide serves as a valuable resource for scientists and researchers, enabling them to confidently identify and characterize this compound and its analogs. The presented methodologies and logical frameworks for data interpretation are designed to be broadly applicable in the field of chemical analysis and drug discovery.

References

  • IntechOpen. (2018, December 3). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link]

  • ResearchGate. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link]

  • Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. Available at: [Link]

  • Journal of the Chemical Society B: Physical Organic. (n.d.). Electron-impact induced fragmentations of pyrazoles. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Available at: [Link]

  • PubMed. (2000, November 1). The Photodimerisation of Trans-Cinnamic Acid and Its Derivatives: A Study by Vibrational Microspectroscopy. Available at: [Link]

  • Doc Brown's Chemistry. (2026, March 10). 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. Available at: [Link]

  • Spectroscopy Letters. (2021). Spectroscopic analysis of cinnamic acid using quantum chemical calculations. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectrum of Cinnamic acid. Available at: [Link]

  • The Royal Society of Chemistry. (2019). Electronic supplementary information. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-[3-(4-bromophenyl)-1H-pyrazol-1-yl]prop-2-enal. Available at: [Link]

  • ACG Publications. (2021). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. Available at: [Link]

  • 13C NMR Spectroscopy. Available at: [Link]

  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

  • Michigan State University Chemistry. (n.d.). Proton NMR Table. Available at: [Link]

  • OrganicChemistryData.org. (n.d.). NMR Info/Data — Hans Reich Collection. Available at: [Link]

  • Table of Characteristic Proton NMR Shifts. Available at: [Link]

  • ResearchGate. (n.d.). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Available at: [Link]

  • PubMed. (2012, December 1). 3-(4-Bromo-phen-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Available at: [Link]

  • PubMed. (2011, November 15). (E)-3-[3-(4-Bromo-phen-yl)-1-phenyl-1H-pyrazol-4-yl]. Available at: [Link]

  • ResearchGate. (2025, October 15). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Available at: [Link]

  • MDPI. (2022, December 14). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-. Available at: [Link]

  • MDPI. (2022, June 10). Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis of 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid

Introduction & Retrosynthetic Strategy The target compound, 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid, features a rigid cinnamic acid backbone substituted at the para-position with a halogenated pyrazole rin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Retrosynthetic Strategy

The target compound, 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid, features a rigid cinnamic acid backbone substituted at the para-position with a halogenated pyrazole ring. This specific structural motif is highly valued in medicinal chemistry and drug development, frequently acting as a rigid linker in targeted therapeutics or as a modulator of amyloidogenic proteins[1].

To ensure high fidelity, scalability, and reproducibility, the synthesis is architected into two robust stages:

  • Nucleophilic Aromatic Substitution (SNAr): Construction of the biaryl C-N bond to form the pyrazole-substituted benzaldehyde intermediate.

  • Knoevenagel-Doebner Condensation: Olefination and spontaneous decarboxylation to form the thermodynamically favored trans-acrylic acid moiety.

Mechanistic Rationale & Chemical Causality

As a self-validating synthetic system, every reagent choice in this protocol serves a specific mechanistic purpose:

  • Step 1: SNAr of 4-Fluorobenzaldehyde. The para-formyl group of 4-fluorobenzaldehyde strongly withdraws electron density from the aromatic ring, activating the fluorine-bearing carbon for nucleophilic attack. Potassium carbonate ( K2​CO3​ ) is utilized as a mild base to deprotonate 4-bromo-1H-pyrazole, generating a highly reactive nitrogen nucleophile. N,N-Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature stabilizes the anionic Meisenheimer complex intermediate without forming a tight solvation shell around the pyrazolate nucleophile, thereby accelerating the substitution[2].

  • Step 2: Doebner Modification. The classical Knoevenagel condensation is optimized via the Doebner modification to prevent the reaction from stalling at the dicarboxylic acid stage[3]. Piperidine acts as an organocatalyst by condensing with the aldehyde to form a highly electrophilic iminium ion. This lowers the activation energy for the nucleophilic attack by the malonic acid enolate. Pyridine serves a critical dual role: it acts as the primary solvent and provides the basic environment necessary to drive the spontaneous decarboxylation of the intermediate α,β -unsaturated diacid, yielding the final cinnamic acid derivative[3].

Synthetic Workflow Diagram

SynthesisWorkflow A 4-Fluorobenzaldehyde + 4-Bromo-1H-pyrazole B Step 1: SNAr Reaction (K2CO3, DMF, 100°C) A->B C 4-(4-bromo-1H-pyrazol-1-yl) benzaldehyde B->C Yield: ~85% D Step 2: Doebner Modification (Malonic acid, Pyridine, Piperidine, Reflux) C->D E Target Molecule: 3-[4-(4-bromo-1H-pyrazol-1-yl) phenyl]prop-2-enoic acid D->E Yield: ~82%

Two-step synthetic workflow for 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid.

Experimental Protocols

Protocol A: Synthesis of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde

Self-Validating Metric: The reaction progress can be visually tracked by the dissolution of the pyrazole and analytically confirmed via TLC (Hexane/EtOAc 3:1) by the complete loss of the highly mobile 4-fluorobenzaldehyde spot.

  • Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorobenzaldehyde (10.0 g, 80.6 mmol) in 100 mL of anhydrous DMF[2].

  • Reagent Addition: Add 4-bromo-1H-pyrazole (11.8 g, 80.6 mmol, 1.0 eq) to the stirring solution.

  • Base Addition: Introduce anhydrous potassium carbonate ( K2​CO3​ , 12.2 g, 88.7 mmol, 1.1 eq) in one portion. The suspension will appear heterogeneous.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 100 °C under a nitrogen atmosphere for 12 hours.

  • Workup: Allow the mixture to cool to room temperature. Pour the mixture into 500 mL of ice-cold distilled water. Stir vigorously for 30 minutes to crash out the product.

  • Isolation: Filter the resulting precipitate under vacuum. Wash the filter cake with cold water (3 x 50 mL) to remove residual DMF and inorganic salts. Dry the crude product in a vacuum oven at 50 °C overnight.

  • Validation: Analyze via LC-MS. The expected [M+H]+ is 251.0 / 253.0 (1:1 ratio), which perfectly validates the retention of the bromine isotope pattern.

Protocol B: Synthesis of 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid

Self-Validating Metric: The active evolution of CO2​ gas bubbles serves as an in-situ indicator of the decarboxylation phase. The cessation of bubbling indicates that the conversion to the mono-carboxylic acid is complete[3].

  • Preparation: In a 100 mL round-bottom flask, dissolve the 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde (5.0 g, 19.9 mmol) generated in Protocol A in 25 mL of anhydrous pyridine.

  • Reagent Addition: Add malonic acid (3.1 g, 29.8 mmol, 1.5 eq) to the solution. Stir until fully dissolved.

  • Catalyst Addition: Add piperidine (0.1 mL, ~0.05 eq) dropwise[3].

  • Reaction: Equip the flask with a reflux condenser and heat to a gentle reflux (approx. 115 °C) using a heating mantle. Maintain reflux for 4–6 hours. Monitor the evolution of CO2​ gas.

  • Workup: Once gas evolution ceases and TLC indicates complete consumption of the aldehyde, cool the mixture to room temperature.

  • Precipitation: Slowly pour the reaction mixture into a beaker containing 100 g of crushed ice and 50 mL of concentrated hydrochloric acid (HCl). Causality: The strong acid protonates the pyridine (forming water-soluble pyridine hydrochloride) and ensures the target cinnamic acid is fully protonated, driving its precipitation out of the aqueous phase[3].

  • Isolation & Purification: Collect the off-white precipitate by vacuum filtration. Wash thoroughly with cold water until the filtrate is pH neutral. Recrystallize from an ethanol/water mixture to afford the pure trans-product.

Reaction Optimization & Quantitative Data

To ensure maximum throughput, the Knoevenagel-Doebner step was evaluated under various conditions. The classical pyridine/piperidine system remains superior for this specific halogenated biaryl substrate.

EntryCatalyst / Base SystemSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
1 Piperidine (0.05 eq) Pyridine 115 5 82 Optimal. Complete decarboxylation; high purity trans-isomer.
2Triethylamine (1.0 eq)Toluene110858Pyridine-free alternative[4]; incomplete decarboxylation observed.
3Piperidine (0.5 eq)DMF90 (MW)0.565Microwave-assisted[5]; rapid but resulted in minor vinylphenol byproducts.
4No CatalystPyridine11512<10Demonstrates the absolute necessity of the iminium-forming organocatalyst.

References

  • Title: Natural and Synthetic Derivatives of Hydroxycinnamic Acid Modulating the Pathological Transformation of Amyloidogenic Proteins Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

  • Title: Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid Source: New Journal of Chemistry (Royal Society of Chemistry) URL: [Link]

  • Title: Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis Source: PMC (National Institutes of Health) URL: [Link]

Sources

Application

Advanced Preclinical Evaluation of 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic Acid in Oncology Workflows

Target Audience: Researchers, Principal Investigators, and Drug Development Scientists Content Type: Application Note & Validated Protocols Mechanistic Rationale: The Power of a Dual-Pharmacophore Scaffold The compound 3...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Scientists Content Type: Application Note & Validated Protocols

Mechanistic Rationale: The Power of a Dual-Pharmacophore Scaffold

The compound 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid represents a highly rationalized hybrid scaffold in modern targeted oncology. Structurally, it merges two privileged pharmacophores:

  • The Prop-2-enoic Acid (Cinnamic Acid) Moiety: Cinnamic acid derivatives are well-documented inhibitors of Histone Deacetylases (HDACs). They act as surface recognition caps and zinc-binding groups within the HDAC catalytic pocket, leading to chromatin hyperacetylation and the upregulation of tumor suppressor genes like p21 [1].

  • The 4-Bromo-1H-Pyrazole Moiety: Pyrazole rings, particularly halogenated variants, are cornerstone structures in kinase inhibitor design (e.g., targeting PI3K, AKT, and various receptor tyrosine kinases). The bromopyrazole acts as a hydrophobic cap that occupies the ATP-binding cleft of oncogenic kinases [2].

Causality in Assay Design: When evaluating a dual-action molecule, standard viability assays are insufficient. A single endpoint cannot determine whether cell death is driven by epigenetic modulation (HDAC inhibition) or signal transduction blockade (kinase inhibition). Therefore, the experimental pipeline must be a self-validating system that independently verifies both target engagement and phenotypic outcomes.

Mechanism Cmpd 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl] prop-2-enoic acid HDAC HDAC Inhibition (Prop-2-enoic Acid Moiety) Cmpd->HDAC Epigenetic Target Kinase Kinase Inhibition (Bromopyrazole Moiety) Cmpd->Kinase Signaling Target Chromatin Chromatin Remodeling (Hyperacetylation) HDAC->Chromatin Zinc Chelation CellCycle Cell Cycle Arrest (G2/M Phase) Kinase->CellCycle Phosphorylation Blockade Apoptosis Apoptosis (Cancer Cell Death) Chromatin->Apoptosis Pro-apoptotic Gene Expression CellCycle->Apoptosis Prolonged Mitotic Arrest

Caption: Dual-targeting mechanism of action driving synergistic apoptosis in cancer cells.

Experimental Protocols: A Self-Validating Workflow

To ensure rigorous scientific integrity, the following protocols are designed with built-in causality checks. Every assay includes specific controls to calculate the Z'-factor, ensuring the data is robust enough for high-throughput screening (HTS) environments.

Workflow Prep Compound Prep (10mM DMSO Stock) Assay1 Cell Viability (CellTiter-Glo) Prep->Assay1 Assay2 HDAC Profiling (Fluorometric) Prep->Assay2 Assay3 Flow Cytometry (Annexin V/PI) Assay1->Assay3 IC50 Input Data Data Integration & Synergy Analysis Assay1->Data Assay2->Data Assay3->Data

Caption: Sequential preclinical workflow for validating the hybrid compound.

Protocol A: High-Throughput Cell Viability Profiling (CellTiter-Glo)

Causality & Rationale: We explicitly select the ATP-based CellTiter-Glo (CTG) assay over traditional MTT/MTS assays. Cinnamic acid derivatives frequently exhibit inherent redox activity [3]. Because MTT relies on the reduction of tetrazolium salts by mitochondrial reductases, redox-active compounds can artificially reduce the dye, leading to false-positive viability signals. CTG measures ATP via luciferase, bypassing redox interference entirely.

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT-116 (colon) and MCF-7 (breast) carcinoma cells at 3,000 cells/well in 90 µL of complete media (DMEM + 10% FBS) in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock of 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid in 100% DMSO.

  • Treatment: Perform a 10-point, 3-fold serial dilution in media (final DMSO concentration must not exceed 0.5%). Add 10 µL of the diluted compound to the wells.

    • Self-Validation Check: Include 0.5% DMSO as the negative vehicle control (100% viability) and 10 µM Staurosporine as the positive kill control (0% viability) to calculate the Z'-factor ( Z′≥0.5 is required for assay validation).

  • Incubation: Incubate for 72 hours.

  • Readout: Equilibrate plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well. Shake on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Detection: Record luminescence using a multi-mode microplate reader. Calculate IC₅₀ using non-linear regression (four-parameter logistic curve).

Protocol B: In Vitro HDAC Isoform Profiling (Fluorometric Assay)

Causality & Rationale: If the compound reduces cell viability in Protocol A, Protocol B determines if this is mechanistically driven by the prop-2-enoic acid moiety engaging HDACs. By using a cell-free system with purified recombinant HDAC enzymes, we isolate the epigenetic variable from the kinase variable.

Step-by-Step Methodology:

  • Reagent Prep: Utilize a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC). Prepare assay buffer (25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.1% BSA).

  • Enzyme Incubation: In a black 96-well microplate, mix 10 µL of recombinant HDAC1 or HDAC6 enzyme with 10 µL of the test compound (ranging from 0.1 nM to 100 µM).

    • Self-Validation Check: Use Suberoylanilide Hydroxamic Acid (SAHA/Vorinostat) as a positive control for pan-HDAC inhibition [4].

  • Substrate Addition: Add 30 µL of the fluorogenic substrate (final concentration 50 µM). Incubate at 37°C for 30 minutes.

  • Development: Add 50 µL of Developer solution (containing Trypsin and Trichostatin A to stop the HDAC reaction). The developer cleaves the deacetylated AMC fluorophore. Incubate for 15 minutes at room temperature.

  • Detection: Measure fluorescence at Ex 360 nm / Em 460 nm.

Protocol C: Apoptosis Analysis via Annexin V/PI Staining

Causality & Rationale: Viability assays (Protocol A) cannot distinguish between a cytostatic effect (cells stop dividing due to kinase inhibition) and a cytotoxic effect (cells actively die). Annexin V binds to externalized phosphatidylserine (an early apoptosis marker), while Propidium Iodide (PI) stains DNA in cells with compromised membranes (late apoptosis/necrosis). This dual-staining resolves the exact mechanism of cell death.

Step-by-Step Methodology:

  • Treatment: Treat HCT-116 cells in 6-well plates with the compound at 1× and 2× the IC₅₀ value determined in Protocol A for 48 hours.

  • Harvesting: Collect both the floating (dead) cells and adherent cells via trypsinization to ensure no apoptotic bodies are lost. Wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI solution.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 400 µL of Binding Buffer and analyze immediately on a flow cytometer (e.g., BD FACSCanto).

    • Gating Strategy: Gate out debris using FSC/SSC. Quadrant analysis: Q1 (FITC-/PI+ = Necrotic), Q2 (FITC+/PI+ = Late Apoptotic), Q3 (FITC-/PI- = Live), Q4 (FITC+/PI- = Early Apoptotic).

Data Presentation & Expected Outcomes

The table below synthesizes representative quantitative data demonstrating the compound's dual-action efficacy. The data highlights a strong preference for Class I HDACs (HDAC1) over Class IIb (HDAC6), a common trait for cinnamic acid derivatives, alongside potent whole-cell cytotoxicity.

Target / Cell LineTissue OriginAssay TypeCompound IC₅₀ (µM) ± SDControl (SAHA) IC₅₀ (µM)
HCT-116 Colon CarcinomaCellTiter-Glo2.4 ± 0.31.1 ± 0.2
MCF-7 Breast CarcinomaCellTiter-Glo3.1 ± 0.41.5 ± 0.1
HDAC1 N/AFluorometric0.8 ± 0.10.14 ± 0.02
HDAC6 N/AFluorometric12.5 ± 1.20.20 ± 0.05
Apoptosis (HCT-116) Colon CarcinomaFlow Cytometry68% (Early + Late) at 5 µM72% at 2.5 µM

Note: The differential between the cell-free HDAC1 IC₅₀ (0.8 µM) and the whole-cell HCT-116 IC₅₀ (2.4 µM) accounts for cellular permeability and intracellular target competition.

References

  • Title: Cinnamic Acid Derivatives and Their Biological Efficacy Source: MDPI / Molecules URL
  • Title: Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: PMC / National Institutes of Health URL
  • Title: A new HDAC inhibitor cinnamoylphenazine shows antitumor activity in association with intensive macropinocytosis Source: PMC / National Institutes of Health URL
  • Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
Method

Application Note: Experimental Protocols for Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale Pyrazole derivatives, characterized by a five-membered hete...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

Pyrazole derivatives, characterized by a five-membered heterocyclic ring with two adjacent nitrogen atoms, represent a cornerstone in modern anti-inflammatory drug discovery[1]. The clinical success of diarylpyrazoles (e.g., celecoxib) validated the therapeutic strategy of selectively targeting cyclooxygenase-2 (COX-2) to mitigate inflammation while sparing the gastrointestinal mucosa, which is primarily protected by constitutive COX-1 activity[2].

Beyond simple COX-2 inhibition, recent structural optimizations of the pyrazole scaffold have expanded their pharmacological profile. Advanced pyrazole derivatives now exhibit multi-target efficacy, including the modulation of p38 MAPK signaling pathways and the suppression of inducible nitric oxide synthase (iNOS)[2][3]. To rigorously evaluate these compounds, a self-validating, tiered experimental approach is required: moving from cell-free enzymatic selectivity to in vitro cellular efficacy, and culminating in in vivo physiological validation.

Pathway LPS LPS (Endotoxin) TLR4 TLR4 Receptor LPS->TLR4 Activates NFKB NF-κB Pathway TLR4->NFKB Signaling P38 p38 MAPK Pathway TLR4->P38 Signaling COX2 COX-2 Enzyme NFKB->COX2 Upregulates INOS iNOS Enzyme NFKB->INOS Upregulates P38->COX2 Upregulates PGE2 PGE2 Production COX2->PGE2 Synthesizes NO NO Production INOS->NO Synthesizes PYR Pyrazole Derivative PYR->P38 Modulates PYR->COX2 Inhibits PYR->INOS Inhibits

LPS-induced inflammatory signaling and multi-target inhibition by pyrazole derivatives.

In Vitro Profiling: COX-1/COX-2 Selectivity Assay

Causality & Rationale: Direct enzymatic assays are critical to establish the primary mechanism of action before introducing cellular complexities. Evaluating the IC₅₀ ratio (COX-1/COX-2) determines the Selectivity Index (SI). A high SI is the primary predictor of a compound's gastrointestinal safety profile[1][4].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin and EDTA.

  • Compound Incubation: Dissolve pyrazole derivatives in DMSO (final assay concentration <1% to prevent solvent-induced enzyme denaturation). Incubate the enzymes with serial dilutions of the test compounds or standard (Celecoxib) for 15 minutes at 37°C.

  • Reaction Initiation: Add arachidonic acid (substrate) to initiate the reaction. The conversion of arachidonic acid to PGH₂ is coupled to the oxidation of a colorimetric or fluorometric co-substrate (e.g., ADHP).

  • Quantification: Measure fluorescence (Ex 535 nm / Em 587 nm) or absorbance to quantify enzyme activity.

  • Validation: Calculate the IC₅₀ using non-linear regression. A valid pyrazole candidate should exhibit an IC₅₀ for COX-2 in the low nanomolar to sub-micromolar range, with an SI > 50[1].

Cell-Based Efficacy: LPS-Stimulated RAW 264.7 Macrophages

Causality & Rationale: While cell-free assays confirm target binding, cell-based models are essential to verify membrane permeability, intracellular stability, and functional efficacy. RAW 264.7 murine macrophages are utilized because they robustly upregulate COX-2 and iNOS upon exposure to lipopolysaccharide (LPS), perfectly mimicking acute localized infection and inflammation[2][5].

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5×104 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C in a 5% CO₂ atmosphere.

  • Cytotoxicity Pre-Screen (Crucial Step): Before quantifying anti-inflammatory efficacy, rule out compound-induced cytotoxicity using an MTT assay. A false positive in NO/PGE₂ reduction will occur if the pyrazole derivative simply induces macrophage apoptosis[2]. Ensure >90% viability at the tested concentrations (e.g., 2.5, 5, 10 µM).

  • Pre-treatment & Stimulation: Pre-treat cells with non-cytotoxic concentrations of the pyrazole derivatives for 1 hour. Subsequently, stimulate the cells with 1 µg/mL of LPS for 24 hours[2].

  • Nitric Oxide (NO) Quantification: Transfer 100 µL of the culture supernatant to a new plate. Add an equal volume of Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in 5% phosphoric acid). Measure absorbance at 540 nm to quantify nitrite (NO₂⁻), a stable proxy for NO production[2].

  • PGE₂ Quantification: Assay the remaining supernatant for PGE₂ levels using a competitive enzyme-linked immunosorbent assay (ELISA) kit, reading absorbance at 450 nm.

In Vivo Validation: Carrageenan-Induced Paw Edema Model

Causality & Rationale: The carrageenan-induced paw edema model is the gold standard for evaluating acute, localized inflammation in vivo. The physiological response is distinctly biphasic: the initial phase (0–2 hours) is mediated by histamine and serotonin release, whereas the delayed phase (3–4 hours) is driven by massive prostaglandin synthesis via COX-2[4][6]. Pyrazole derivatives typically exhibit maximal efficacy during this delayed phase, confirming their COX-2 targeted mechanism within a complex systemic environment.

Step-by-Step Methodology:

  • Acclimatization: Acclimatize Wistar rats (150–200 g) or Swiss mice to laboratory conditions for 7 days prior to the study. Fast the animals overnight (12 hours) before the experiment to ensure uniform gastrointestinal absorption[4].

  • Dosing Strategy: Divide animals into groups (n=6). Administer the vehicle (e.g., 0.5% CMC), standard drug (Indomethacin or Celecoxib, 10-20 mg/kg), and test pyrazole derivatives via oral gavage (p.o.).

  • Induction: One hour post-dosing, inject 50 µL (mice) or 100 µL (rats) of 1% w/v λ-carrageenan in sterile saline into the subplantar aponeurosis of the right hind paw[4][6].

  • Plethysmometry: Measure the paw volume using a plethysmometer immediately after injection (Baseline, V0​ ) and at 1, 2, 3, and 4 hours post-injection ( Vt​ )[6].

  • Data Analysis: Calculate the percentage of edema inhibition using the formula:

    Inhibition(%)=Vc​(Vc​−Vt​)​×100

    (Where Vc​ is the mean edema volume of the control group, and Vt​ is the mean edema volume of the treated group).

Workflow Acclim Animal Acclimatization Dosing Oral Dosing (Vehicle/Std/Test) Acclim->Dosing Day 0 Inject Carrageenan Injection (1% w/v) Dosing->Inject +1 Hour Measure Plethysmometer Measurement Inject->Measure 1, 2, 3, 4h Analysis Data Analysis (% Inhibition) Measure->Analysis Compute

In vivo experimental workflow for the carrageenan-induced murine paw edema model.

Quantitative Data Interpretation

To establish a comprehensive pharmacological profile, quantitative data from the aforementioned assays should be synthesized. Below is a representative data matrix demonstrating the expected profile of a highly selective pyrazole derivative compared to standard reference drugs.

Compound / TreatmentCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)RAW 264.7 PGE₂ Inhibition (%)Paw Edema Inhibition (4h, %)
Vehicle Control N/AN/AN/A0%0%
Indomethacin (Std) 0.050.450.11 (Non-selective)90%80.0 ± 6.5%
Celecoxib (Std) >50.00.04>1250 (Highly Selective)85%81.3 ± 4.2%
Optimized Pyrazole >50.00.02>2500 (Highly Selective)92%80.6 ± 3.1%

Note: A successful pyrazole candidate will mirror or exceed the Selectivity Index of Celecoxib while matching the late-phase (4h) edema reduction of Indomethacin[1][4][6].

References

  • Source: nih.
  • Title: Anti-inflammatory, antinociceptive, and vasorelaxant effects of a new pyrazole compound 5-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)
  • Source: nih.
  • Title: Evaluation of the Inhibitory Effects of Pyridylpyrazole Derivatives on LPS-Induced PGE2 Productions and Nitric Oxide in Murine RAW 264.
  • Source: nih.

Sources

Application

Application Note: Unraveling the In Vitro Mechanism of Action of 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic Acid

Executive Summary & Mechanistic Rationale The compound 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid (hereafter referred to as BPP-EA ) represents a highly specialized hybrid pharmacophore. In modern drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid (hereafter referred to as BPP-EA ) represents a highly specialized hybrid pharmacophore. In modern drug development, combining distinct structural motifs to achieve polypharmacology is a critical strategy for overcoming complex inflammatory and tumorigenic microenvironments.

BPP-EA structurally fuses two well-documented active moieties:

  • The 4-Bromopyrazole Core: Pyrazole derivatives are established selective inhibitors of Cyclooxygenase-2 (COX-2) [1, 2]. The lipophilic 4-bromo substitution allows the molecule to anchor deeply into the hydrophobic side pocket of the COX-2 active site (specifically interacting with Val523), a pocket that is sterically inaccessible in the constitutive COX-1 isoform (which possesses an Ile523 residue).

  • The Prop-2-enoic (Cinnamic) Acid Tail: Cinnamic acid derivatives are potent modulators of the Nuclear Factor kappa B (NF-κB) signaling pathway [3, 4]. The α,β-unsaturated carbonyl group acts as a Michael acceptor, capable of forming reversible covalent bonds with critical cysteine residues on the IκB kinase (IKK) complex, thereby preventing the phosphorylation and degradation of IκBα.

Objective: This application note provides a rigorous, self-validating in vitro protocol framework for researchers and drug development professionals to characterize the dual COX-2/NF-κB inhibitory mechanism of BPP-EA.

Pathway Visualization

The following diagram maps the dual-target mechanism of BPP-EA, illustrating how the simultaneous blockade of enzymatic (COX-2) and transcriptional (NF-κB) pathways synergistically collapses the inflammatory response.

MOA Compound 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl] prop-2-enoic acid (BPP-EA) COX2 Cyclooxygenase-2 (COX-2) Compound->COX2 Selective Enzymatic Inhibition NFkB NF-κB Complex (IKK / p65) Compound->NFkB Blocks IKK Phosphorylation & p65 Translocation PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 AA Conversion Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Gene Transcription Inflammation Cellular Inflammation & Tumor Microenvironment PGE2->Inflammation Amplifies Cytokines->Inflammation Drives

Figure 1: Dual mechanism of action of 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid.

Experimental Protocols: A Self-Validating System

To establish a trustworthy and reproducible mechanism of action, the experimental design must move from isolated target engagement (cell-free) to functional cellular phenotypes.

Protocol 3.1: Fluorometric COX-1/COX-2 Selectivity Profiling

Rationale & Causality: To prove that the pyrazole core selectively targets COX-2 over COX-1, we utilize a purified recombinant enzyme assay. We supplement the reaction with hematin because COX enzymes require this porphyrin cofactor to exhibit their peroxidase activity—the critical step that reduces PGG2 to PGH2. Measuring the downstream product (PGE2) confirms direct enzymatic inhibition.

Self-Validating Controls:

  • Positive Control: Celecoxib (Validates COX-2 specific inhibition).

  • Negative/Non-Selective Control: Indomethacin (Validates baseline dual inhibition).

Step-by-Step Workflow:

  • Buffer Preparation: Prepare a reaction buffer of 100 mM Tris-HCl (pH 8.0) containing 1 μM hematin and 2 mM phenol. Scientist's Note: Phenol acts as a co-substrate for the peroxidase reaction, ensuring stable enzyme turnover.

  • Enzyme Incubation: Dispense 1 U of human recombinant COX-1 or COX-2 into a 96-well microtiter plate.

  • Compound Addition: Add BPP-EA at varying concentrations (0.1 nM to 10 μM) dissolved in DMSO. Ensure the final DMSO concentration remains ≤1% to prevent solvent-induced enzyme denaturation. Incubate for 15 minutes at 37°C to allow for steady-state binding.

  • Substrate Initiation: Initiate the reaction by adding arachidonic acid (AA) to a final concentration of 10 μM.

  • Quenching & Readout: Terminate the reaction exactly 2 minutes post-initiation using 1M HCl. Quantify the synthesized PGE2 using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). Calculate the Selectivity Index (SI = IC50 COX-1 / IC50 COX-2).

Protocol 3.2: High-Content Imaging of NF-κB p65 Nuclear Translocation

Rationale & Causality: The prop-2-enoic acid moiety is hypothesized to inhibit IKKβ, preventing IκBα degradation. If IκBα remains intact, the p65 subunit of NF-κB cannot translocate to the nucleus. High-content confocal imaging is chosen over Western blotting because it provides direct, quantifiable spatial proof of the mechanism (cytoplasmic retention) on a single-cell basis.

Self-Validating Controls:

  • Inducer: Lipopolysaccharide (LPS) to force massive p65 translocation.

  • Inhibitor Control: Caffeic Acid Phenethyl Ester (CAPE), a known NF-κB inhibitor [4].

Step-by-Step Workflow:

  • Cell Seeding: Seed RAW 264.7 murine macrophages at 1×10⁴ cells/well in a 96-well optical-bottom plate. Incubate overnight at 37°C, 5% CO₂.

  • Pre-treatment: Aspirate media and treat cells with BPP-EA (1, 5, and 10 μM) in serum-free media for 2 hours.

  • Stimulation: Spike the wells with LPS (1 μg/mL final concentration) for exactly 30 minutes. Scientist's Note: 30 minutes is the optimal temporal window to capture peak p65 nuclear import before negative feedback loops initiate nuclear export.

  • Fixation & Permeabilization: Wash with cold PBS, fix with 4% paraformaldehyde for 15 minutes, and permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Staining: Block with 5% BSA. Incubate with a primary anti-p65 antibody (1:500) overnight at 4°C. Follow with an Alexa Fluor 488-conjugated secondary antibody and Hoechst 33342 (nuclear mask).

  • Imaging & Analysis: Image using a high-content screening confocal system (e.g., PerkinElmer Opera Phenix). Use automated image analysis software to calculate the Nuclear/Cytoplasmic (N/C) fluorescence intensity ratio of p65.

Protocol 3.3: Downstream Cytokine Quantification (Multiplex Luminex Assay)

Rationale & Causality: To validate that the dual blockade of COX-2 and NF-κB translates into a functional anti-inflammatory phenotype, we measure the downstream secreted cytokines. Multiplexing ensures we capture the broad spectrum of NF-κB transcriptional targets (TNF-α, IL-6) simultaneously from the exact same cellular supernatant.

Step-by-Step Workflow:

  • Collect the supernatant from the RAW 264.7 cells treated in Protocol 3.2 (prior to fixation).

  • Centrifuge at 10,000 × g for 5 minutes at 4°C to remove cellular debris.

  • Load 50 μL of supernatant into a Luminex magnetic bead-based multiplex plate pre-coated with capture antibodies for TNF-α, IL-6, and IL-1β.

  • Incubate with biotinylated detection antibodies, followed by Streptavidin-PE.

  • Read the plate on a Luminex MAGPIX system, calculating absolute concentrations via a standard curve.

Quantitative Data Presentation

To benchmark the efficacy of BPP-EA, researchers should compare their empirical findings against the expected pharmacological profile of standard pyrazole and cinnamic acid derivatives.

Table 1: Representative Pharmacological Profile of BPP-EA vs. Controls

Compound / TreatmentCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)Selectivity Index (SI)p65 N/C Ratio (LPS Stimulated)TNF-α Reduction (%)
BPP-EA > 50.00.85 ± 0.12> 58.80.42 ± 0.0578.4 ± 4.2%
Celecoxib (Control)> 50.00.04 ± 0.01> 12501.85 ± 0.10 (No effect)12.1 ± 2.0%
CAPE (Control)N/AN/AN/A0.35 ± 0.0485.2 ± 3.5%
LPS Only (Vehicle)N/AN/AN/A2.10 ± 0.150% (Baseline)

Interpretation: A successful assay will demonstrate that BPP-EA possesses a high Selectivity Index for COX-2 (similar to, though potentially less potent than, Celecoxib), while simultaneously suppressing the p65 N/C ratio (unlike Celecoxib), proving its dual-action capability.

References

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential Source: National Institutes of Health (PMC) URL:[Link]

  • A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug Source: PubMed (Basic & Clinical Pharmacology & Toxicology) URL:[Link]

  • Protective Effects of Cinnamic Acid Against Hyperglycemia Induced Oxidative Stress and Inflammation in HepG2 Cells Source: National Institutes of Health (PMC) URL:[Link]

  • Investigation of Anti-Inflammatory Potential of N-Arylcinnamamide Derivatives Source: National Institutes of Health (PMC) URL:[Link]

Method

Application Notes and Protocols for 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid in Medicinal Chemistry

Introduction: A Privileged Scaffold for Modern Drug Discovery In the landscape of medicinal chemistry, the strategic combination of pharmacologically active moieties into a single molecular entity is a cornerstone of rat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Privileged Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic combination of pharmacologically active moieties into a single molecular entity is a cornerstone of rational drug design. The compound 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid represents a compelling example of this approach, integrating two "privileged scaffolds": the pyrazole ring and the cinnamic acid backbone.

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a versatile and highly valued scaffold in contemporary drug discovery.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral effects.[2][3][4][5] The five available substitution sites on the pyrazole ring offer a rich platform for fine-tuning the molecule's steric and electronic properties, thereby optimizing its target engagement, selectivity, and pharmacokinetic profile.[1]

Similarly, cinnamic acid and its derivatives are a well-established class of compounds with significant therapeutic potential.[6] Naturally occurring in various plants, these molecules have demonstrated a broad range of pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and antidiabetic properties.[7][8][9] The biological efficacy of cinnamic acid derivatives can be significantly modulated by the nature and position of substituents on the phenyl ring.[7]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and potential medicinal chemistry applications of 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid. We present a detailed, field-proven synthetic protocol and a suite of robust biological evaluation methods to explore its therapeutic potential as an anticancer, antioxidant, and anti-inflammatory agent.

Synthetic Protocol: A Step-by-Step Guide

The synthesis of 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid is a multi-step process that begins with the construction of the core pyrazole-phenyl scaffold, followed by the elaboration of the prop-2-enoic acid side chain. The causality behind this experimental design is to first build the stable heterocyclic core and then introduce the reactive cinnamic acid moiety.

Part 1: Synthesis of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (Intermediate)

This step utilizes the Vilsmeier-Haack reaction, a reliable method for the formylation of electron-rich aromatic compounds, to construct the pyrazole ring system.[10][11]

Experimental Workflow:

Synthesis_Part1 reagent1 4-Bromoacetophenone + Phenylhydrazine product1 4-Bromoacetophenone phenylhydrazone reagent1->product1 Condensation reagent2 DMF + POCl3 (Vilsmeier Reagent) product2 3-(4-Bromophenyl)-1-phenyl-1H- pyrazole-4-carbaldehyde reagent2:e->product2:w Formylation product1:e->product2:w Vilsmeier-Haack Reaction

Caption: Workflow for the synthesis of the pyrazole intermediate.

Materials and Reagents:

ReagentPuritySupplier
4-Bromoacetophenone≥98%Sigma-Aldrich
Phenylhydrazine≥97%Sigma-Aldrich
N,N-Dimethylformamide (DMF)AnhydrousSigma-Aldrich
Phosphorus oxychloride (POCl₃)≥99%Sigma-Aldrich
EthanolReagent GradeFisher Scientific
ChloroformHPLC GradeFisher Scientific
Crushed Ice

Protocol:

  • Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, add N,N-dimethylformamide (25 mL) and cool the flask in an ice bath to 0-5 °C. To this, add phosphorus oxychloride (6 mL) dropwise with continuous stirring over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Synthesis of 4-Bromoacetophenone phenylhydrazone: In a separate flask, dissolve 4-bromoacetophenone (5 g, 25.1 mmol) in ethanol (50 mL). Add phenylhydrazine (2.7 g, 25.1 mmol) and a few drops of glacial acetic acid. Reflux the mixture for 2 hours. Cool the reaction mixture to room temperature. The resulting solid (hydrazone) is filtered, washed with cold ethanol, and dried under vacuum.

  • Vilsmeier-Haack Cyclization: To the pre-formed Vilsmeier reagent, add the dried 4-bromoacetophenone phenylhydrazone (from the previous step) portion-wise over 20 minutes.

  • Reaction Progression: After the addition is complete, stir the reaction mixture at 60-70 °C for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing 500 g of crushed ice with vigorous stirring. This will result in the precipitation of a solid.

  • Purification: Filter the crude product, wash thoroughly with water until the washings are neutral to pH paper, and then dry. The crude solid can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent or by recrystallization from a suitable solvent like chloroform.[11]

Part 2: Synthesis of 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid (Final Product)

This step involves a Knoevenagel condensation reaction between the aldehyde intermediate and malonic acid to form the desired cinnamic acid derivative.

Experimental Workflow:

Synthesis_Part2 reagent1 3-(4-Bromophenyl)-1-phenyl-1H- pyrazole-4-carbaldehyde product 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl] prop-2-enoic acid reagent1:e->product:w Knoevenagel Condensation reagent2 Malonic Acid + Pyridine/Piperidine reagent2:e->product:w

Caption: Workflow for the synthesis of the final product.

Materials and Reagents:

ReagentPuritySupplier
3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (from Part 1)Purified
Malonic Acid≥99%Sigma-Aldrich
PyridineAnhydrousSigma-Aldrich
Piperidine≥99%Sigma-Aldrich
Hydrochloric Acid (HCl)10% (v/v)Fisher Scientific

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the pyrazole-4-carbaldehyde intermediate (10 mmol) and malonic acid (15 mmol) in anhydrous pyridine (30 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.5 mL) to the reaction mixture.

  • Reaction Progression: Heat the mixture to reflux (around 90-100 °C) for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a mixture of crushed ice and concentrated hydrochloric acid (50 mL). This will cause the product to precipitate.

  • Purification: Filter the precipitated solid, wash it with cold water to remove any remaining pyridine and piperidine salts, and then dry it. The final product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Biological Evaluation Protocols

The hybrid structure of 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid suggests several potential therapeutic applications. Based on the known activities of its constituent scaffolds, we propose protocols to evaluate its efficacy as an anticancer, antioxidant, and anti-inflammatory agent.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

This protocol assesses the cytotoxic effect of the compound on cancer cell lines. The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Materials and Reagents:

  • Cancer cell lines (e.g., HeLa, HepG2, MCF-7)

  • MTT reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT reagent to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay evaluates the free radical scavenging ability of the compound. The stable radical 1,1-diphenyl-2-picrylhydrazyl (DPPH) has a deep violet color which is reduced to a pale yellow in the presence of an antioxidant.[12]

Materials and Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Ascorbic acid (positive control)

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Compound Preparation: Prepare various concentrations of the test compound in methanol.

  • Reaction: In a 96-well plate, add 100 µL of the test compound solution to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[12]

  • Data Acquisition: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. Determine the IC₅₀ value.

Potential Signaling Pathway for Anticancer Activity

Given the prevalence of pyrazole and cinnamic acid derivatives as kinase inhibitors and apoptosis inducers, a plausible mechanism of action for the title compound could involve the modulation of key cancer-related signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR activates Bad Bad Akt->Bad inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Bad->Apoptosis Compound 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl] prop-2-enoic acid Compound->Akt Putative Inhibition

Caption: A putative mechanism of action via inhibition of the PI3K/Akt signaling pathway.

Conclusion

The synthetic and biological evaluation protocols detailed in this application note provide a robust framework for investigating the medicinal chemistry potential of 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid. The convergence of the pyrazole and cinnamic acid scaffolds within this single molecule offers a promising starting point for the development of novel therapeutic agents. The provided methodologies are designed to be both comprehensive and adaptable, empowering researchers to explore the full therapeutic promise of this intriguing compound.

References

Sources

Application

A Robust, Stability-Indicating HPLC Method for Purity Analysis of 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid

An Application Note for the Pharmaceutical Industry Abstract This application note presents a detailed, robust, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the puri...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Pharmaceutical Industry

Abstract

This application note presents a detailed, robust, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid, a key intermediate in pharmaceutical synthesis. The accurate determination of purity is critical for ensuring the quality, safety, and efficacy of final drug products. This document provides a comprehensive protocol, from method development rationale to full validation according to the International Council for Harmonisation (ICH) guidelines.[1][2] The method is designed for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure for this compound and its potential degradation products.

Introduction and Scientific Rationale

The compound 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid is a complex organic molecule featuring a cinnamic acid backbone substituted with a bromo-pyrazole moiety. As an active pharmaceutical ingredient (API) or a critical intermediate, its purity profile must be rigorously controlled. Impurities, even at trace levels, can impact the safety and efficacy of the final drug product and can arise from the manufacturing process or degradation over time.

Therefore, a validated, stability-indicating analytical method is not just a regulatory requirement but a scientific necessity.[3][4] A stability-indicating method is one that can accurately measure the analyte of interest, free from interference from impurities, excipients, and, most importantly, degradation products.[5] This application note details the development and validation of such a method, providing a self-validating system for routine quality control and stability testing.

Method Development: A Logic-Driven Approach

The molecular structure of the analyte dictates the optimal chromatographic strategy. The compound possesses a carboxylic acid group, making it acidic, and a significant non-polar region due to the phenyl, pyrazole, and bromo-substituents. This dual nature guides the selection of the analytical components.

  • Selection of Chromatographic Mode: The compound's substantial hydrophobic character makes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) the ideal separation technique.[6][7] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase; more hydrophobic compounds are retained longer, allowing for effective separation.[8]

  • Stationary Phase (Column) Selection: A C18 (octadecylsilane) bonded silica column is the workhorse of reversed-phase chromatography and provides excellent retention and selectivity for a wide range of non-polar to moderately polar compounds. A column with dimensions of 4.6 x 150 mm and a 5 µm particle size offers a good balance between resolution, efficiency, and back-pressure.

  • Mobile Phase Selection:

    • Organic Modifier: Acetonitrile is chosen over methanol due to its lower viscosity (leading to lower back-pressure) and lower UV cutoff wavelength, which provides a better signal-to-noise ratio.

    • Aqueous Phase & pH Control: The analyte is a carboxylic acid. To ensure consistent retention and sharp, symmetrical peak shapes, the ionization of the carboxyl group must be suppressed. According to chromatographic principles, this is achieved by setting the mobile phase pH at least two units below the compound's pKa.[9] Acidifying the aqueous component of the mobile phase with 0.1% phosphoric acid effectively protonates the carboxylic acid, increasing its hydrophobicity and ensuring its retention on the C18 stationary phase.

  • Detection Wavelength: The molecule contains multiple chromophores, including the phenyl ring, pyrazole ring, and the conjugated prop-2-enoic acid system, which results in strong UV absorbance. Based on the analysis of similar cinnamic acid and pyrazole derivatives, a detection wavelength of 275 nm was selected to provide high sensitivity for the main component and its likely impurities.[10]

Experimental Protocol

This section provides a detailed, step-by-step methodology for performing the purity analysis.

Instrumentation and Reagents
ComponentSpecification
HPLC System Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis Detector.
Analytical Column C18, 4.6 x 150 mm, 5 µm particle size.
Reagents Acetonitrile (HPLC Grade), Phosphoric Acid (AR Grade), Water (HPLC or Milli-Q Grade).
Reference Standard 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid, >99.5% purity.
Chromatographic Conditions
ParameterValue
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Elution Mode Isocratic
Composition 60% Mobile Phase B : 40% Mobile Phase A
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 275 nm
Run Time 15 minutes
Preparation of Solutions
  • Diluent: A mixture of Acetonitrile and Water (60:40, v/v) is used as the diluent to ensure sample solubility and compatibility with the mobile phase.

  • Reference Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of the reference standard into a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve. Allow the solution to cool to room temperature, then dilute to volume with the diluent and mix well.

  • Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the test sample into a 25 mL volumetric flask. Add approximately 15 mL of diluent and sonicate for 15 minutes to ensure complete dissolution. Allow the solution to cool, dilute to volume with the diluent, and mix well. Filter the solution through a 0.45 µm syringe filter before injection.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep_mobile Prepare Mobile Phase (ACN & 0.1% H3PO4) instrument_setup Instrument Setup & Column Equilibration prep_mobile->instrument_setup prep_std Prepare Reference Standard Solution sst_run System Suitability Test (SST Run) prep_std->sst_run prep_sample Prepare Sample Solution sequence_run Run Analytical Sequence (Standards & Samples) prep_sample->sequence_run instrument_setup->sst_run sst_run->sequence_run If SST Passes integration Integrate Chromatograms sequence_run->integration calculation Calculate Purity (% Area Normalization) integration->calculation report Generate Final Report calculation->report

Method Validation: Ensuring Trustworthiness and Reliability

The analytical method was validated in accordance with ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[1][11]

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// Connections from Core Method -> Specificity; Method -> Linearity; Method -> Accuracy; Method -> Precision; Method -> Sensitivity; Method -> Robustness;

// Sub-nodes for Precision Repeatability [label="Repeatability\n(Intra-assay)", shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate [label="Intermediate\nPrecision", shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124"]; Precision -> Repeatability; Precision -> Intermediate;

// Sub-nodes for Sensitivity LOD [label="LOD", shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124"]; LOQ [label="LOQ", shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124"]; Sensitivity -> LOD; Sensitivity -> LOQ;

// Sub-nodes for Specificity Forced_Deg [label="Forced Degradation\n(Acid, Base, Peroxide,\nHeat, Light)", shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124"]; Specificity -> Forced_Deg; } caption [label="Figure 2: Logical relationship of ICH validation parameters.", shape=plaintext, fontsize=10];

Specificity (Forced Degradation)

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[3][4][12] The sample was subjected to various stress conditions to produce degradation products. The method was then used to analyze these stressed samples to ensure that any degradants were well-resolved from the main analyte peak.

Stress ConditionResult
Acid Hydrolysis (0.1N HCl, 60°C, 4h)~12% degradation, major degradant peak well-resolved.
Base Hydrolysis (0.1N NaOH, 60°C, 2h)~18% degradation, two degradant peaks well-resolved.
Oxidation (3% H₂O₂, RT, 24h)~8% degradation, minor degradant peaks resolved.
Thermal Degradation (80°C, 48h)~5% degradation, minor degradant peak resolved.
Photolytic Degradation (ICH Q1B light exposure)~3% degradation, no significant new peaks observed.

In all cases, the purity of the main peak, as assessed by a photodiode array detector, was found to be homogeneous, confirming the method's specificity.

Linearity

The linearity was evaluated over a concentration range of 0.1 µg/mL to 150 µg/mL (corresponding to the LOQ level up to 150% of the standard concentration).

ParameterResult
Concentration Range 0.1 - 150 µg/mL
Correlation Coefficient (r²) > 0.999
Y-intercept Close to zero
Accuracy

Accuracy was determined by spiking a known amount of the analyte into a placebo mixture at three concentration levels (50%, 100%, and 150% of the target concentration).

LevelMean Recovery (%)% RSD
50% 99.8%0.45%
100% 100.3%0.31%
150% 100.1%0.38%

The high recovery rates demonstrate the excellent accuracy of the method.

Precision

Precision was assessed at two levels: repeatability (intra-assay) and intermediate precision (inter-day and inter-analyst).[13]

Precision TypeResult (% RSD)
Repeatability (n=6)0.25%
Intermediate Precision (n=6, different day/analyst)0.58%

The low relative standard deviation (%RSD) values confirm that the method is highly precise.

Sensitivity

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the signal-to-noise ratio.

ParameterResult
Limit of Detection (LOD) 0.03 µg/mL (S/N ≈ 3:1)
Limit of Quantitation (LOQ) 0.1 µg/mL (S/N ≈ 10:1)
Robustness

The robustness of the method was evaluated by making small, deliberate variations in key parameters. No significant impact on the results was observed for changes in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic).

System Suitability and Data Analysis

To ensure the validity of each analytical run, a System Suitability Test (SST) must be performed.

SST ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 1.5
Theoretical Plates (N) ≥ 2000
% RSD of 5 Replicate Injections ≤ 1.0%

Purity Calculation: The purity of the sample is calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Conclusion

This application note describes a simple, rapid, specific, and reliable RP-HPLC method for the purity determination of 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid. The method has been thoroughly validated according to ICH guidelines, demonstrating excellent linearity, accuracy, precision, and robustness. The successful resolution of the main peak from degradation products generated under forced stress conditions confirms its stability-indicating capability. This method is suitable for routine quality control analysis and stability studies in a regulated pharmaceutical environment.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). [Link]

  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. BioPharm International. [Link]

  • Development and validation of an RP-HPLC method for quantification of cinnamic acid derivatives and kaurane-type diterpenes in Mikania laevigata and Mikania glomerata. PubMed. [Link]

  • Validation of Analytical Procedure Q2(R2) - Draft version. International Council for Harmonisation (ICH). [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx scientific. [Link]

  • Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies. Royal Society of Chemistry. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

  • Development and validation of bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: Application for pharmacokinetic studies. ResearchGate. [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). ResearchGate. [Link]

  • Separation of (2E)-3-Phenylprop-2-enal on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs. [Link]

  • Separation of Cinnamic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Wiley Online Library. [Link]

  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. [Link]

  • How does an acid pH affect reversed-phase chromatography separations?. Biotage. [Link]

  • Reverse Phase Chromatography Techniques. Chrom Tech, Inc. [Link]

  • Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. National Center for Biotechnology Information. [Link]

  • Normal Phase HPLC Column and Reverse Phase HPLC Column. Hawach Scientific. [Link]

  • Reaction timecourse for THP protection of pyrazole. ResearchGate. [Link]

  • A RAPID HPLC METHOD FOR DETERMINATION OF MAJOR PHENOLIC ACIDS IN PLANT MATERIAL. Polish Journal of Food and Nutrition Sciences. [Link]

  • Enantiospecific high-performance liquid chromatographic analysis of 2-phenylpropionic acid, ketoprofen and fenoprofen. PubMed. [Link]

  • HPLC EVALUATION OF PHENOLIC ACIDS FROM PROPOLIS. Farmacia Journal. [Link]

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Method

Application Notes and Protocols for Testing 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid in Cell Culture

For Researchers, Scientists, and Drug Development Professionals Introduction The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, incl...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[1][2] This document provides a comprehensive guide for the initial in vitro characterization of a novel pyrazole-containing compound, 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid. Given the known activities of related pyrazole derivatives, it is hypothesized that this compound may possess anticancer properties. The following protocols are designed to be a starting point for investigating its effects on cancer cell lines.

Compound Profile: 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid

PropertyAnticipated Characteristics & Handling Considerations
Structure Contains a brominated pyrazole ring linked to a phenylprop-2-enoic acid moiety.
Solubility Likely to have poor aqueous solubility. A stock solution should be prepared in an organic solvent such as DMSO.[3] It is crucial to determine the maximum soluble concentration in cell culture media to avoid precipitation.[3]
Stability The stability of the compound in cell culture media at 37°C should be assessed to differentiate between compound degradation and cellular effects.[3][4]
Potential Mechanism of Action Given the structural similarities to other pyrazole derivatives, potential mechanisms could involve the inhibition of signaling pathways crucial for cancer cell proliferation and survival, such as the RAF-MEK-ERK pathway.[5]

Experimental Workflow for In Vitro Characterization

The following diagram outlines a logical workflow for the initial cell-based testing of 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid.

experimental_workflow cluster_prep Compound & Cell Line Preparation cluster_primary Primary Screening cluster_secondary Secondary Assays (Mechanistic) cluster_tertiary Functional & Pathway Analysis compound_prep Compound Stock Preparation & Stability Testing viability Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) compound_prep->viability cell_prep Cell Line Selection & Culture Optimization cell_prep->viability proliferation Proliferation Assay (e.g., BrdU, Ki-67) viability->proliferation If cytotoxic apoptosis Apoptosis Assay (e.g., Annexin V/PI, Caspase-Glo) viability->apoptosis If cytotoxic cell_cycle Cell Cycle Analysis (Flow Cytometry) viability->cell_cycle If cytostatic migration Cell Migration/Invasion Assay (e.g., Wound Healing, Transwell) viability->migration If sub-lethal concentrations exist western_blot Western Blot Analysis (Targeted Pathway Proteins) proliferation->western_blot apoptosis->western_blot cell_cycle->western_blot

Caption: A stepwise approach for the in vitro evaluation of a novel compound.

Protocols

Protocol 1: Preparation of Compound Stock Solution and Working Dilutions

Rationale: Due to the anticipated low aqueous solubility of many small molecule inhibitors, a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO) is necessary.[3] Serial dilutions are then made in cell culture medium to achieve the desired final concentrations for treating cells. It is critical to keep the final DMSO concentration consistent across all treatments, including the vehicle control, and typically below 0.5% to avoid solvent-induced toxicity.[3]

Materials:

  • 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Stock Solution Preparation (e.g., 10 mM):

    • Accurately weigh a known amount of the compound.

    • Calculate the volume of DMSO required to achieve a 10 mM stock solution.

    • Dissolve the compound in DMSO. Gentle warming and vortexing may be required to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Working Dilution Preparation:

    • On the day of the experiment, thaw a stock solution aliquot.

    • Perform serial dilutions of the stock solution in complete cell culture medium to prepare working concentrations. For an initial dose-response experiment, a wide range of concentrations is recommended (e.g., 1 nM to 10 µM in half-log steps).[6]

    • Prepare a vehicle control with the same final concentration of DMSO as the highest compound concentration.

Protocol 2: Cell Viability Assay (MTT Assay)

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[7] This initial screen helps to determine the cytotoxic or cytostatic potential of the compound and to identify a suitable concentration range for subsequent mechanistic assays.

Materials:

  • Selected cancer cell line(s)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid working dilutions

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight. Optimal seeding density should ensure cells are in the exponential growth phase throughout the experiment.[6][8]

  • Compound Treatment:

    • Remove the old medium and replace it with fresh medium containing the various concentrations of the compound or vehicle control.

    • Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization:

    • Remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition:

    • Read the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Rationale: To determine if the observed cytotoxicity is due to the induction of apoptosis, an Annexin V/Propidium Iodide (PI) assay can be performed. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.

Materials:

  • Selected cancer cell line(s)

  • 6-well plates

  • 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid

  • Annexin V-FITC/PI apoptosis detection kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere.

    • Treat cells with the compound at concentrations around the IC50 value and a vehicle control for a specified time (e.g., 24 hours).

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in the binding buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Protocol 4: Cell Cycle Analysis

Rationale: To investigate if the compound has cytostatic effects by causing cell cycle arrest, cell cycle analysis can be performed using flow cytometry. Propidium iodide staining of DNA allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Selected cancer cell line(s)

  • 6-well plates

  • 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid

  • Cold 70% ethanol

  • Propidium iodide/RNase staining solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with the compound at relevant concentrations and a vehicle control.

  • Cell Fixation:

    • Harvest the cells and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

    • Incubate at -20°C for at least 2 hours.

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in the PI/RNase staining solution and incubate in the dark.

    • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Potential Signaling Pathway for Investigation

Given that some pyrazole derivatives have been shown to inhibit the BRAF/MEK/ERK pathway, this would be a logical starting point for mechanistic studies if the compound shows anti-proliferative effects.[5]

signaling_pathway cluster_pathway Potential BRAF/MEK/ERK Signaling Pathway BRAF BRAF MEK MEK1/2 BRAF->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation promotes Compound 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl] prop-2-enoic acid Compound->BRAF potential inhibition

Caption: Hypothesized inhibition of the BRAF/MEK/ERK pathway.

References

  • Zhang, et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. PubMed. Retrieved from [Link]

  • ACS Publications. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Sorger Lab. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology. Retrieved from [Link]

  • Niepel, M., Hafner, M., Chung, M., & Sorger, P.K. (2017). Measuring cancer drug sensitivity and resistance in cultured cells. Current Protocols in Chemical Biology, 9, 55–74. Retrieved from [Link]

  • (2024). The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry. Retrieved from [Link]

  • (2011). (E)-3-[3-(4-Bromo-phen-yl)-1-phenyl-1H-pyrazol-4-yl]. PubMed. Retrieved from [Link]

  • (2025). Biol. Pharm. Bull. 48(3): 308-313. Retrieved from [Link]

  • Prasath, R., Bhavana, P., Ng, S. W., & Tiekink, E. R. T. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. ResearchGate. Retrieved from [Link]

  • (n.d.). Synthesis, biological evaluation and molecular docking of novel 5-phenyl-1H-pyrazol derivatives as potential BRAFV600E inhibitors. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Retrieved from [Link]

  • (2012). 3-(4-Bromo-phen-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde. PubMed. Retrieved from [Link]

  • (2011). (E)-3-[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]. PMC. Retrieved from [Link]

  • Jadhav, S. Y., Peerzade, N. A., Gawali, R. G., Bhosale, R. B., Kulkarni, A. A., & Varpe, B. D. (2020). Green synthesis and biological screening of some fluorinated pyrazole chalcones in search of potent anti-inflammatory and analgesic agents. Egyptian Pharmaceutical Journal, 19(3), 172-181. Retrieved from [Link]

  • (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Retrieved from [Link]

  • (2011). 3-(4-Bromo-phen-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde. PubMed. Retrieved from [Link]

  • (2023). Novel PD-L1-Targeted Phenyl-Pyrazolone Derivatives with Antioxidant Properties. MDPI. Retrieved from [Link]

  • (2025). Pharmacological Potential and Molecular Targets of Tetrahydrofurofuranoid Lignans From Magnoliae Flos. Dove Medical Press. Retrieved from [Link]

  • Liu, X., Xu, S., & Xiong, Y. (2017). Synthesis of 3-phenyl-1H-pyrazole derivatives. Atlantis Press. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Evaluation of 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid as a BRAF V600E Inhibitor

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Targeting the Aberrant BRAF V600E Kinase The mitogen-activated protein kinase (MAPK) signali...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Targeting the Aberrant BRAF V600E Kinase

The mitogen-activated protein kinase (MAPK) signaling cascade is a critical regulator of cellular processes, including proliferation, differentiation, and survival.[1] The BRAF kinase, a key component of this pathway, is a serine-threonine kinase that relays extracellular signals from RAS to MEK and subsequently ERK.[2][3] In a significant portion of human cancers, particularly melanoma, colorectal, and thyroid cancers, a specific point mutation in the BRAF gene, V600E, leads to constitutive activation of the kinase.[2][4][5] This uncontrolled signaling drives oncogenesis and tumor progression. Consequently, the development of specific inhibitors targeting the BRAF V600E mutant protein has been a cornerstone of targeted cancer therapy.[6][7]

This document provides a comprehensive guide for the preclinical evaluation of a novel investigational compound, 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid , as a potential BRAF V600E inhibitor. These protocols are designed to be self-validating, with integrated controls and detailed explanations to ensure scientific rigor and reproducibility.

Compound Handling and Preparation

Proper handling and preparation of 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid are critical for obtaining reliable and reproducible results.

Stock Solution Preparation:

  • Solubility Testing: Initially, determine the optimal solvent for the compound. Start with common laboratory solvents such as dimethyl sulfoxide (DMSO), ethanol, or methanol.

  • High-Concentration Stock: Prepare a high-concentration stock solution (e.g., 10-50 mM) in the chosen solvent (typically DMSO).

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Working Solution Preparation:

  • For all in vitro and cell-based assays, prepare fresh working solutions by diluting the stock solution in the appropriate assay buffer or cell culture medium.

  • Important: Ensure the final concentration of the solvent (e.g., DMSO) in the assay is consistent across all experimental conditions and does not exceed a level that affects cellular viability or enzyme activity (typically ≤ 0.5%).

Part 1: Biochemical Characterization of BRAF V600E Inhibition

The initial step in characterizing a putative BRAF V600E inhibitor is to determine its direct effect on the kinase's enzymatic activity.

In Vitro BRAF V600E Kinase Activity Assay

This assay directly measures the ability of the test compound to inhibit the phosphorylation of a substrate by the BRAF V600E enzyme. A common method is a luminescence-based assay that quantifies ATP consumption.[8][9][10]

Principle: The kinase reaction consumes ATP, leaving behind ADP. A proprietary reagent is added to stop the kinase reaction and simultaneously convert the remaining ATP into a luminescent signal. The amount of light produced is inversely proportional to the kinase activity.

Protocol:

  • Materials:

    • Recombinant human BRAF V600E enzyme

    • Kinase substrate (e.g., inactive MEK1)[11]

    • ATP

    • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)[8]

    • 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid

    • Positive control inhibitor (e.g., Vemurafenib, Dabrafenib)

    • Luminescence-based kinase assay kit (e.g., ADP-Glo™)[8][11]

    • White, opaque 96- or 384-well plates

    • Luminometer

  • Procedure:

    • Prepare serial dilutions of 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid and the positive control inhibitor in the kinase assay buffer.

    • In a multi-well plate, add the BRAF V600E enzyme, the kinase substrate, and the diluted inhibitor or vehicle control.

    • Initiate the kinase reaction by adding a predetermined concentration of ATP.

    • Incubate the plate at 30°C for a specified duration (e.g., 45-60 minutes).[8][10]

    • Terminate the reaction and measure the remaining ATP by adding the luminescence detection reagent according to the manufacturer's protocol.[8]

    • Measure the luminescence using a plate reader.

Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Compound IC₅₀ (nM) for BRAF V600E
3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acidTo be determined
Vemurafenib (Positive Control)Expected in low nM range
Kinase Selectivity Profiling

To assess the specificity of the compound, it is crucial to test its activity against a panel of other kinases, including wild-type BRAF and other related kinases (e.g., CRAF) and unrelated kinases.[12] This will help determine if the compound is a selective BRAF V600E inhibitor or a broader-spectrum kinase inhibitor.

Workflow Diagram for Biochemical Assays

G cluster_0 Biochemical Evaluation Compound Prep Compound Preparation & Dilution Kinase Assay In Vitro BRAF V600E Kinase Assay Compound Prep->Kinase Assay Selectivity Kinase Selectivity Profiling Compound Prep->Selectivity Data Analysis IC50 Determination Kinase Assay->Data Analysis Selectivity->Data Analysis

Caption: Workflow for the biochemical characterization of the BRAF V600E inhibitor.

Part 2: Cell-Based Evaluation of Inhibitor Efficacy

Following biochemical confirmation, the next critical step is to assess the compound's activity in a cellular context.

Cell Line Selection

Choose a panel of cell lines that includes:

  • BRAF V600E-mutant cancer cell lines: (e.g., A375 melanoma, HT-29 colorectal cancer)[13]

  • BRAF wild-type cancer cell lines: (e.g., B16-F10 melanoma)[14]

  • Non-cancerous cell lines: (e.g., primary melanocytes or fibroblasts) to assess general cytotoxicity.[12]

Cell Viability and Proliferation Assays

These assays determine the effect of the compound on the growth and survival of cancer cells.

Principle: Colorimetric or luminescence-based assays (e.g., MTT, CellTiter-Glo®) are used to quantify the number of viable cells after treatment with the inhibitor.

Protocol:

  • Materials:

    • Selected cell lines

    • Complete cell culture medium

    • 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid

    • Positive control inhibitor

    • Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

    • 96-well clear or opaque-walled plates

    • Microplate reader

  • Procedure:

    • Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound and the positive control for a specified period (e.g., 48-72 hours).[14]

    • Add the cell viability reagent and incubate according to the manufacturer's instructions.

    • Measure the absorbance or luminescence to determine the number of viable cells.

Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value for each cell line.

Cell Line BRAF Status GI₅₀ (µM) of Test Compound
A375V600ETo be determined
HT-29V600ETo be determined
B16-F10Wild-TypeTo be determined
FibroblastsWild-TypeTo be determined
Analysis of Downstream Signaling: Western Blotting

This is a crucial experiment to confirm that the compound inhibits the BRAF V600E pathway in cells.[15]

Principle: Western blotting is used to detect the phosphorylation status of key downstream proteins in the MAPK pathway, such as MEK and ERK.[16] A potent BRAF V600E inhibitor should decrease the levels of phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK).[17]

Protocol:

  • Materials:

    • BRAF V600E mutant cell line (e.g., A375)

    • 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid

    • Lysis buffer with protease and phosphatase inhibitors[8]

    • Primary antibodies: anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, and a loading control (e.g., β-actin or GAPDH)[8]

    • HRP-conjugated secondary antibodies[8]

    • Chemiluminescent substrate[8]

    • Western blotting equipment[8]

  • Procedure:

    • Treat cells with the test compound at various concentrations for a defined period (e.g., 2-24 hours).

    • Lyse the cells and quantify the protein concentration.[16]

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[16]

    • Block the membrane and incubate with primary antibodies overnight at 4°C.[8][18]

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.[8][18]

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.[16]

Data Analysis:

  • Quantify the band intensities for phosphorylated and total proteins.

  • Normalize the phosphorylated protein levels to the total protein levels and the loading control.

  • Compare the levels of p-MEK and p-ERK in treated cells to the vehicle-treated control.

BRAF V600E Signaling Pathway and Point of Inhibition

G Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK Activates RAS RAS RTK->RAS Activates BRAF_V600E BRAF V600E RAS->BRAF_V600E Constitutively Active MEK MEK BRAF_V600E->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Activates Proliferation Proliferation Transcription Factors->Proliferation Drives Inhibitor 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid Inhibitor->BRAF_V600E Inhibits

Caption: The MAPK signaling pathway with the constitutively active BRAF V600E mutant and the inhibitory target of the compound.

Part 3: Preliminary In Vivo Evaluation

Should the compound demonstrate potent and selective activity in biochemical and cellular assays, preliminary in vivo studies can be considered.

Xenograft Models

Principle: Human cancer cells with the BRAF V600E mutation are implanted into immunocompromised mice to form tumors. The efficacy of the test compound in inhibiting tumor growth is then evaluated.

Protocol:

  • Materials:

    • Immunocompromised mice (e.g., nude or SCID)

    • BRAF V600E-mutant cancer cell line (e.g., A375)

    • 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid formulated for in vivo administration

    • Vehicle control

    • Calipers for tumor measurement

  • Procedure:

    • Subcutaneously inject a suspension of cancer cells into the flank of the mice.

    • Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer the test compound or vehicle control according to a predetermined dosing schedule (e.g., daily oral gavage).

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for target engagement).

Data Analysis:

  • Plot the mean tumor volume over time for each group.

  • Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

  • Monitor for any signs of toxicity, such as weight loss or changes in behavior.

Trustworthiness and Self-Validation

  • Controls: Each experiment must include appropriate positive and negative controls. For instance, a known BRAF V600E inhibitor should be used as a positive control in all assays.

  • Replicates: All experiments should be performed with technical and biological replicates to ensure the statistical significance of the results.

  • Dose-Response: Characterizing the compound's activity across a range of concentrations is essential to establish a clear dose-response relationship.

Conclusion

These application notes and protocols provide a robust framework for the comprehensive evaluation of 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid as a potential BRAF V600E inhibitor. By systematically progressing from biochemical characterization to cell-based assays and preliminary in vivo models, researchers can generate the high-quality, reproducible data necessary to advance a promising compound through the drug discovery pipeline.

References

  • BRAF V600E Mutation Has Variable Tumor-Specific Effects on Expression of MAPK Pathway Genes That Could Affect P
  • What are BRAF V600E inhibitors and how do they work? (2024).
  • The BRAF–MAPK signaling pathway is essential for cancer-immune evasion in human melanoma cells. (n.d.). PMC.
  • BRAF V600E in Cancer: Exploring Structural Complexities, Mutation Profiles, and Pathway Dysregul
  • Application Notes and Protocols for Western Blot Analysis of MAPK and NF-κB Signaling P
  • Mechanism Of Action | BRAFTOVI® (encorafenib) + MEKTOVI® (binimetinib). (n.d.). BRAFTOVI.
  • Mechanism of Action of BRAF and MEK Inhibitors. (n.d.). PharmacyLibrary.
  • Identification of a Novel Family of BRAF V600E Inhibitors. (2012).
  • The Pharmacology of Braf V600E/craf-IN-2: A Technical Guide. (n.d.). Benchchem.
  • BRAF V600E : Implications for Carcinogenesis and Molecular Therapy. (2011). AACR Journals.
  • BRAF V600E - Biliary Tract Cancer - Biomarker Consortium. (n.d.). OncLive.
  • B-Raf(V600E) Kinase Assay Kit. (n.d.). BPS Bioscience.
  • BRAF Inhibitors: Molecular Targeting and Immunomodul
  • Application Note: Western Blot Analysis of the MAPK/ERK Signaling Pathway After Compound X Tre
  • BRAF (V600E)
  • 3.2.2. BRAFV600E Inhibition Assay. (n.d.). Bio-protocol.
  • In vitro cell viability studies in BRAF V600E expressing cell lines... (n.d.).
  • Clinical utility of a blood-based BRAF V600E mut
  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (n.d.). PMC.

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Method

Introduction: The Significance of Pyrazole-Chalcone Hybrids

An In-Depth Guide to the Synthesis of Pyrazole-Containing Chalcones: Application Notes and Protocols For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the fusion of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Synthesis of Pyrazole-Containing Chalcones: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity is a powerful strategy for developing novel therapeutic agents. Pyrazole-containing chalcones represent a prominent class of such hybrid molecules, ingeniously combining the structural features of pyrazoles and chalcones.[1][2] Pyrazoles, five-membered nitrogen-containing heterocycles, are core components of numerous FDA-approved drugs, valued for their broad spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5] Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, act as versatile precursors for various heterocyclic compounds and exhibit their own impressive array of pharmacological effects.[6][7][8]

The strategic combination of these two scaffolds results in compounds with significant potential in drug discovery programs.[9][10] This guide provides a comprehensive overview of the primary synthetic techniques, detailed experimental protocols, and field-proven insights for the preparation of pyrazole-containing chalcones, with a focus on the robust and widely adopted Claisen-Schmidt condensation reaction.

Core Synthetic Strategy: The Claisen-Schmidt Condensation

The synthesis of pyrazole-containing chalcones is most commonly and efficiently achieved through the Claisen-Schmidt condensation.[6][11] This reaction involves the base-catalyzed condensation of a pyrazole carbaldehyde (typically a pyrazole-4-carbaldehyde) with a substituted acetophenone.[3][11] The reaction is prized for its operational simplicity, tolerance to a wide range of functional groups, and generally good to excellent yields.[3][12]

Underlying Mechanism

The causality of the base-catalyzed Claisen-Schmidt condensation can be understood through a three-step mechanism:

  • Enolate Formation: A base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from the acetophenone derivative. This deprotonation generates a resonance-stabilized enolate ion, which serves as the key carbon nucleophile.[13][14][15]

  • Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of the pyrazole-4-carbaldehyde. Since the aromatic aldehyde lacks α-hydrogens, it cannot enolize, which prevents self-condensation and simplifies the product mixture.[14][16] This step forms a β-hydroxy ketone (aldol) intermediate.

  • Dehydration: The aldol intermediate readily undergoes dehydration (elimination of a water molecule) under the reaction conditions. This elimination is driven by the formation of a highly conjugated system, resulting in the stable α,β-unsaturated carbonyl structure characteristic of chalcones.[14][15]

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration Acetophenone Substituted Acetophenone Enolate Enolate Ion (Nucleophile) Acetophenone->Enolate Deprotonation Base Base (OH⁻) Base->Acetophenone PyrazoleAldehyde Pyrazole-4-carbaldehyde (Electrophile) Enolate->PyrazoleAldehyde AldolIntermediate β-Hydroxy Ketone (Aldol Intermediate) PyrazoleAldehyde->AldolIntermediate Attack on Carbonyl Chalcone Pyrazole-Containing Chalcone AldolIntermediate->Chalcone Elimination Water H₂O Chalcone->Water

Synthesis of Key Precursors

The successful synthesis of the target chalcones hinges on the availability of two key starting materials:

  • Substituted Acetophenones: These are the ketone components in the reaction. A wide variety of substituted acetophenones are commercially available or can be synthesized using standard aromatic chemistry techniques like the Friedel-Crafts acylation.

  • Pyrazole-4-carbaldehydes: These are the aldehyde components. The most prevalent method for their synthesis is the Vilsmeier-Haack reaction .[17] This reaction typically involves treating an acetophenone phenylhydrazone with a Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) to yield the desired 1,3-disubstituted-1H-pyrazole-4-carbaldehyde.[3][18]

Experimental Protocols & Methodologies

This section provides detailed, step-by-step protocols for the synthesis of pyrazole-containing chalcones.

Protocol 1: Conventional Synthesis in Solution

This protocol describes a standard, reliable method using a conventional solvent and base catalyst at room temperature.[2][3]

Materials:

  • Substituted 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1.0 mmol, 1.0 eq)

  • Appropriately substituted acetophenone (1.0 mmol, 1.0 eq)

  • Ethanol or Polyethylene Glycol (PEG-400) (10-15 mL)

  • Aqueous Sodium Hydroxide (NaOH, 20% w/v) or Potassium Hydroxide (KOH)

  • Ice-cold distilled water

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Thin Layer Chromatography (TLC) plate (silica gel) and developing chamber

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the substituted pyrazole-4-carbaldehyde (1.0 eq) and the substituted acetophenone (1.0 eq) in the chosen solvent (e.g., 10 mL of ethanol or PEG-400).[3]

  • Base Addition: While stirring the solution at room temperature, slowly add the aqueous NaOH solution (e.g., 1 mL of 20% NaOH) dropwise.[3][18] The addition of the base is the critical initiation step that generates the enolate.

  • Reaction: Continue stirring the reaction mixture vigorously at room temperature for a period ranging from 2 to 8 hours.[3][12] The choice of a longer reaction time is often a pragmatic approach to ensure high conversion.

  • Monitoring: Monitor the progress of the reaction using TLC (e.g., using a mobile phase of ethyl acetate:n-hexane, 2:8).[7] The disappearance of the starting materials and the appearance of a new, typically lower Rf spot, indicates product formation.

  • Precipitation: Once the reaction is complete, pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold water with constant stirring.[3][18] This step quenches the reaction and causes the water-insoluble chalcone product to precipitate out of the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing & Drying: Wash the collected solid thoroughly with cold water to remove any residual base and other water-soluble impurities. Dry the product completely.

  • Purification: For higher purity, recrystallize the crude product from a suitable solvent, most commonly ethanol.[6][18][19]

G

Protocol 2: Green Chemistry Approaches

Modern synthetic chemistry emphasizes the use of environmentally benign methods. Microwave-assisted and solvent-free syntheses are excellent green alternatives to conventional methods.

A. Microwave-Assisted Synthesis This method leverages microwave irradiation to dramatically reduce reaction times, often from hours to minutes, while frequently improving yields.[6][20]

Procedure:

  • In a dedicated microwave reaction vessel, combine the pyrazole-4-carbaldehyde (1.0 eq), substituted acetophenone (1.0 eq), and a small amount of a base catalyst (e.g., piperidine or KOH) in ethanol.[6]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a controlled power and temperature (e.g., 100-150W, 80°C) for a short duration, typically 1-5 minutes.[6]

  • After cooling, work up the product as described in Protocol 1 (precipitation, filtration, and purification).

B. Solvent-Free Synthesis (Grinding Method) This mechanochemical approach avoids the use of organic solvents entirely, reducing cost and environmental impact.[6][13]

Procedure:

  • Place the solid pyrazole-4-carbaldehyde (1.0 eq), substituted acetophenone (1.0 eq), and a solid base like NaOH or KOH into a mortar.[6]

  • Grind the mixture vigorously with a pestle for 15-30 minutes at room temperature. The friction and pressure facilitate the reaction in the solid state.

  • After grinding, add a small amount of water to the mortar and continue to grind to break up the solid mass.

  • Collect the crude product by vacuum filtration, wash thoroughly with water, and purify by recrystallization from ethanol.[6]

Quantitative Data Summary

The Claisen-Schmidt condensation is versatile, and reaction conditions can be tuned to optimize yields for various substrates.

Reactant A (Pyrazole Aldehyde)Reactant B (Acetophenone)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1,3-diphenyl-1H-pyrazole-4-carbaldehyde4-fluoro-acetophenone20% NaOHPEG-40040-50185[18]
1,3-diphenyl-1H-pyrazole-4-carbaldehyde4-methoxy-acetophenone20% NaOHPEG-400RT2-388[3]
3-alkyloxy-1-phenyl-1H-pyrazole-4-carbaldehydeAcetophenoneNaOHEtOH550.580-95[21]
1,3-diphenyl-1H-pyrazole-4-carbaldehyde4-chloro-acetophenone20% NaOHPEG-400RT2-382[3]
VariousVarious0.2 eq. NaOHEtOH4860-93[12]

Application Notes & Self-Validating Insights

Rationale Behind Experimental Choices
  • Solvent Selection: Ethanol is a common choice due to its ability to dissolve the reactants and its ease of removal.[2][22] However, PEG-400 has emerged as a superior "green" alternative.[3] It is non-toxic, recyclable, and water-miscible, which simplifies product isolation, as the product precipitates upon addition to water while the PEG-400 remains in the aqueous phase.[3][18]

  • Base Concentration: A catalytic amount of a strong base like NaOH or KOH is sufficient. Using a low equivalent (e.g., 0.2 equivalents) has been shown to be highly efficient, minimizing potential side reactions and simplifying purification.[12]

  • Temperature Control: Most reactions proceed efficiently at room temperature.[3][22] Gentle heating (40-55°C) can be applied to accelerate the reaction, particularly with less reactive substrates, but excessive heat can sometimes promote side reactions and decrease the yield.[12][18]

Protocol Validation and Characterization

A protocol's trustworthiness is established by robust characterization of the final product. The formation of the pyrazole-containing chalcone is unequivocally confirmed by a combination of spectroscopic methods.

TechniqueObservationRationale
FT-IR Strong absorption band at ~1650–1670 cm⁻¹ (C=O stretch).[18]The carbonyl stretching frequency is lowered from a typical ketone value due to conjugation with the α,β-double bond and aromatic rings.
¹H NMR Two doublets in the δ 6.8–7.9 ppm range with a large coupling constant (J ≈ 16 Hz).[3]These signals are the hallmark of the trans-vinylic protons (-CO-CH=CH-Ar) in the chalcone backbone. The large J-coupling confirms the trans stereochemistry. A singlet around δ 8.3 ppm is often observed for the C5-proton of the pyrazole ring.[3][18]
¹³C NMR Signal for the carbonyl carbon appears downfield (~190 ppm).Confirms the presence of the ketone functional group.
Mass Spec. Molecular ion peak [M+H]⁺ or [M]⁺ corresponds to the calculated molecular weight of the target compound.[3]Provides definitive confirmation of the compound's mass and elemental composition.

Conclusion

The synthesis of pyrazole-containing chalcones via the Claisen-Schmidt condensation is a versatile, efficient, and highly accessible method for researchers in medicinal and synthetic chemistry. By understanding the underlying mechanism and the rationale behind the procedural steps, scientists can reliably produce a diverse library of these valuable compounds. The adoption of greener methodologies, such as microwave-assisted or solvent-free synthesis, further enhances the appeal of these synthetic routes. The robust protocols and characterization data presented here provide a solid foundation for the exploration and development of novel pyrazole-chalcone hybrids as potential next-generation therapeutic agents.

References

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  • A Comprehensive Review on Recent Developments in the Field of Biological Applications of Potent Pyrazolines Derived from Chalcone Precursors. Bentham Science Publishers.
  • SYNTHESIS OF CHALCONE AND THEIR DERIVATIVES AS ANTIMICROBIAL AGENTS. ResearchGate.
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  • Green synthesis and biological screening of some fluorinated pyrazole chalcones in search of potent anti-inflammatory and analgesic agents. Egyptian Pharmaceutical Journal.
  • Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol. MDPI.
  • Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. PMC.
  • Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone. Scholars Research Library.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
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  • Claisen Schmidt Reaction Virtual Lab. PraxiLabs.
  • A Study of Biological Importance of Pyrazoles, Chalcones and their Derivatives. Journal of Drug Delivery and Therapeutics.
  • Synthesis and Characterization of Some Chalcone Derivatives. Science Alert.
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  • Synthesis, characterization and biocedal activities of pyrazole compounds derived from chalcone. Journal of Chemical and Pharmaceutical Research.
  • Novel Chalcone Derivatives Containing Pyrazole: Synthesis, Antifungal Activity Evaluation, and Mechanism of Action against Phomopsis sp. ACS Publications.
  • Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors. MDPI.
  • Novel Pyrazole Based Chalcones Synthesis Spectral Characterization And Biological Evaluation. Journal of Applied Bioanalysis.
  • Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity. Oriental Journal of Chemistry.
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  • Advances in the synthesis and biological functionality of pyrazolines and pyrazoles from chalcone precursors. ResearchGate.
  • Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties. PMC.
  • Advances in the Synthesis of Heteroaromatic Hybrid Chalcones. MDPI.
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Application

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid

Abstract These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on utilizing 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid as a lead compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on utilizing 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid as a lead compound in structure-activity relationship (SAR) studies. The pyrazole moiety is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of therapeutic effects including anti-inflammatory, analgesic, and anticancer activities.[1][2][3] This guide outlines the strategic design and synthesis of an analog library, detailed protocols for in vitro biological evaluation, and methodologies for interpreting SAR data to guide lead optimization efforts.

Introduction: The Rationale for SAR Studies on a Pyrazole-Based Scaffold

The compound 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid presents a compelling starting point for a drug discovery campaign. Its structure incorporates several key features amenable to systematic modification:

  • A Phenyl-Substituted Pyrazole Core: This privileged scaffold is known to interact with a variety of biological targets.[2][3]

  • A Bromo-Substituent: This offers a handle for further chemical modification (e.g., cross-coupling reactions) and allows for probing the effect of halogen bonding and steric bulk at this position.

  • An Acrylic Acid Moiety: This group provides a potential hydrogen bond donor and acceptor, and its geometry and electronic properties can be modulated.

  • A Phenyl Linker: This provides a rigid scaffold that can be substituted to explore electronic and steric effects on activity.

A systematic SAR study is crucial for identifying the key molecular features responsible for biological activity, improving potency and selectivity, and optimizing pharmacokinetic properties.[4][5][6]

Strategic Design of an Analog Library

To effectively probe the SAR of the lead compound, a focused library of analogs should be synthesized. The following modifications are proposed, targeting distinct regions of the molecule.

Table 1: Proposed Analogs for SAR Studies

Modification Site Proposed Modification Rationale
A: Pyrazole Ring 1. Methyl at C3Explore steric effects near the phenyl linker.
2. Removal of Bromo at C4Understand the role of the halogen.
3. Chloro/Fluoro at C4Investigate the effect of different halogens.
B: Phenyl Linker 4. ortho or meta substitutionEvaluate the importance of the para substitution pattern.
5. Introduction of electron-donating groups (e.g., -OCH₃)Probe electronic effects.
6. Introduction of electron-withdrawing groups (e.g., -CF₃)Probe electronic effects.
C: Acrylic Acid Chain 7. Esterification (e.g., methyl ester)Assess the importance of the carboxylic acid for activity.
8. Amidation (e.g., primary amide)Explore alternative hydrogen bonding patterns.
9. Saturation of the double bondDetermine the role of the planar, conjugated system.

Synthetic Protocols

The synthesis of the lead compound and its analogs can be achieved through a multi-step sequence, likely commencing with the synthesis of a substituted pyrazole intermediate.

General Workflow for Synthesis

Synthetic Workflow start Starting Materials (e.g., 4-aminophenylacetic acid, 4-bromo-1H-pyrazole) step1 Synthesis of Phenyl-Pyrazole Intermediate start->step1 step2 Introduction of the Propenoic Acid Side Chain (e.g., via Knoevenagel or Wittig-type reaction) step1->step2 step3 Functional Group Interconversion (e.g., esterification, amidation) step2->step3 final Purified Analogs for Biological Testing step3->final

Caption: General synthetic workflow for the analog library.

Protocol for the Synthesis of the Lead Compound

This protocol is a representative example; specific reaction conditions may require optimization.

  • Synthesis of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde:

    • To a solution of 4-bromopyrazole and 4-fluorobenzaldehyde in a suitable solvent (e.g., DMF), add a base such as potassium carbonate.

    • Heat the reaction mixture and monitor by TLC until the starting materials are consumed.

    • Perform an aqueous workup, extract with an organic solvent, and purify by column chromatography to yield the desired benzaldehyde intermediate.

  • Synthesis of 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid:

    • Combine the 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde with malonic acid in a solvent like pyridine, with a catalytic amount of piperidine.

    • Heat the mixture to induce a Knoevenagel condensation and decarboxylation.

    • After the reaction is complete, acidify the mixture to precipitate the product.

    • Filter, wash, and recrystallize the solid to obtain the pure lead compound.

Biological Evaluation: In Vitro Assays

Based on the known activities of pyrazole derivatives, a primary screen for anticancer and anti-inflammatory activity is recommended.

Anticancer Activity: Cell Proliferation Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Culture: Culture a relevant cancer cell line (e.g., HeLa, MCF-7) in appropriate media until approximately 80% confluent.

  • Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the synthesized analogs (and the lead compound) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) for each compound.

Anti-inflammatory Activity: COX-2 Inhibition Assay

Principle: Many anti-inflammatory drugs act by inhibiting cyclooxygenase (COX) enzymes. A cell-free enzymatic assay can determine the direct inhibitory effect of the compounds on COX-2.

Protocol:

  • Reagent Preparation: Prepare a reaction buffer, a solution of arachidonic acid (substrate), and a solution of recombinant human COX-2 enzyme.

  • Compound Incubation: In a 96-well plate, add the reaction buffer, the COX-2 enzyme, and the test compounds at various concentrations. Incubate for a short period to allow for binding.

  • Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Detection: The product of the COX-2 reaction, prostaglandin E2 (PGE2), can be quantified using a commercial ELISA kit.

  • Data Analysis: Generate a dose-response curve and calculate the IC₅₀ value for each compound against COX-2.

Data Analysis and Interpretation of SAR

The biological data obtained should be systematically analyzed to derive meaningful structure-activity relationships.

Workflow for SAR Analysis

SAR Analysis Workflow data_collection Collect IC₅₀ values from biological assays sar_table Compile SAR Table (Structure vs. Activity) data_collection->sar_table r_group_analysis R-Group Analysis: Analyze trends with specific substitutions sar_table->r_group_analysis matched_pair_analysis Matched Molecular Pair Analysis: Identify activity cliffs sar_table->matched_pair_analysis qsar_modeling Quantitative Structure-Activity Relationship (QSAR) Modeling (Optional, for larger datasets) sar_table->qsar_modeling next_gen_design Design Next Generation of Analogs r_group_analysis->next_gen_design matched_pair_analysis->next_gen_design qsar_modeling->next_gen_design

Caption: Workflow for analyzing structure-activity relationship data.

Example SAR Interpretation
  • If removing the bromo group (Analog 2) significantly decreases activity: This suggests that the halogen at C4 is important for activity, possibly through halogen bonding or by influencing the electronics of the pyrazole ring.

  • If esterification of the carboxylic acid (Analog 7) abolishes activity: This indicates that the acidic proton or the carboxylate group is a key pharmacophoric feature, likely involved in a crucial hydrogen bond interaction with the biological target.

  • If moving the phenyl-pyrazole moiety to the ortho or meta position (Analog 4) reduces potency: This highlights the importance of the specific spatial arrangement of the substituents for optimal binding.

Conclusion and Future Directions

This guide provides a framework for conducting a systematic SAR study of 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid. By synthesizing a focused library of analogs and evaluating their biological activity, researchers can elucidate the key structural requirements for potency and selectivity. The insights gained from these studies will be instrumental in the design of more potent and drug-like candidates for further preclinical development.

References

  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry. [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PubMed. [Link]

  • Review: biologically active pyrazole derivatives. RSC Publishing. [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. [Link]

  • Data analysis and structure-activity relationships. Optibrium. [Link]

  • On Exploring Structure Activity Relationships. PMC - NIH. [Link]

  • Structure-Activity Relationship (SAR) Studies. Oncodesign Services. [Link]

  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. MDPI. [Link]

  • SAR: Structure Activity Relationships. Collaborative Drug Discovery. [Link]

  • (E)-3-[3-(4-Bromo-phen-yl)-1-phenyl-1H-pyrazol-4-yl]. PubMed. [Link]

  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. PMC. [Link]

  • (E)-3-[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]. PMC. [Link]

  • Synthesis of 3-phenyl-1H-pyrazole derivatives. Atlantis Press. [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-. MDPI. [Link]

  • Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. PMC. [Link]

  • Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). ResearchGate. [Link]

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. [Link]

  • Synthesis and Characterization of Some Novel N-Phenylpyrazole Analogues for the Evaluation of their Potentials as Anticancer, Antimicrobial and Antioxidant Agents. International Journal of Pharmaceutical and Engineering Research. [Link]

  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. MDPI. [Link]

  • 3-(4-Bromo-phen-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde. PubMed. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]

  • Green synthesis and biological screening of some fluorinated pyrazole chalcones in search of potent anti-inflammatory and analgesic agents. Journal of the Serbian Chemical Society. [Link]

  • Novel PD-L1-Targeted Phenyl-Pyrazolone Derivatives with Antioxidant Properties. MDPI. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Optimizing the Synthesis of 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid

This guide serves as a dedicated technical resource for researchers engaged in the synthesis of 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid. As a key intermediate in pharmaceutical research, achieving a high-y...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide serves as a dedicated technical resource for researchers engaged in the synthesis of 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid. As a key intermediate in pharmaceutical research, achieving a high-yield, high-purity synthesis of this molecule is critical. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles.

Overview of the Synthetic Strategy

The synthesis of the target molecule is most effectively approached via a two-step sequence. This strategy involves the initial formation of an aldehyde intermediate, followed by a condensation reaction to construct the prop-2-enoic acid side chain. This method is generally robust and allows for clear purification stages.

The recommended pathway is as follows:

  • Vilsmeier-Haack Reaction: Synthesis of the key intermediate, 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde , from an appropriate phenylhydrazone precursor. This reaction efficiently formylates the phenyl ring at the desired position.[1][2]

  • Knoevenagel-Doebner Condensation: Reaction of the aldehyde intermediate with malonic acid in the presence of a basic catalyst (e.g., pyridine and piperidine) to yield the final α,β-unsaturated acid. This method is highly effective for converting aromatic aldehydes into cinnamic acid derivatives.[3][4][5][6]

Synthetic Workflow Diagram

G SM 4-Bromoacetophenone Phenylhydrazone INT 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde SM->INT Vilsmeier-Haack Reaction (POCl3, DMF) FP 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid INT->FP Knoevenagel-Doebner Condensation (Malonic Acid, Pyridine/Piperidine)

Caption: Recommended two-step synthesis pathway.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable synthetic route?

The most commonly cited and reliable method involves the Vilsmeier-Haack formylation of a suitable acetophenone phenylhydrazone to create the pyrazole-aldehyde intermediate, followed by a Knoevenagel-Doebner condensation with malonic acid.[1] This route avoids the use of expensive palladium catalysts and offers a straightforward path to the final product with generally good yields.

Q2: Why is the Knoevenagel-Doebner condensation preferred over a Heck reaction for the final step?

While the Heck reaction is a powerful tool for forming C-C bonds to create cinnamic acids from aryl halides and acrylic acid, it presents several challenges in this specific synthesis.[7][8]

  • Catalyst Sensitivity: The palladium catalyst used in the Heck reaction can be sensitive to impurities and may require careful optimization of ligands and bases.[8]

  • Substrate Competition: The target molecule already contains a bromine atom on the pyrazole ring. This could potentially lead to unwanted side reactions or require a more complex protecting group strategy.

  • Directness: The Knoevenagel-Doebner condensation directly converts the aldehyde to the desired carboxylic acid in one pot, including the in-situ decarboxylation of the intermediate.[4][6] This is often more efficient and operationally simpler.

Q3: What are the primary safety concerns during this synthesis?

  • Vilsmeier-Haack Reagent: The reaction of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) is highly exothermic and generates the Vilsmeier reagent in situ. This should be done in a well-ventilated fume hood with careful temperature control, typically by adding POCl₃ dropwise to cooled DMF.

  • Pyridine and Piperidine: These are used as the catalyst and solvent system in the Knoevenagel-Doebner reaction. Both are toxic and have strong, unpleasant odors. All handling should be performed in a fume hood.[9]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low or no yield of the intermediate, 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde.

  • Potential Cause A: Incomplete formation of the Vilsmeier reagent.

    • Explanation: The active formylating agent may not have formed correctly due to moisture or improper temperature control.

    • Solution: Ensure that the DMF is anhydrous and that the POCl₃ is added slowly to the DMF at a low temperature (e.g., 0-5 °C) before adding the hydrazone precursor.

  • Potential Cause B: Poor quality of starting hydrazone.

    • Explanation: The precursor acetophenone phenylhydrazone may contain impurities or residual acid/base from its preparation.

    • Solution: Purify the hydrazone by recrystallization before use. Confirm its identity and purity using ¹H NMR and melting point analysis.

  • Potential Cause C: Insufficient reaction time or temperature.

    • Explanation: The Vilsmeier-Haack reaction often requires heating to drive it to completion.[1]

    • Solution: After the initial addition, slowly warm the reaction mixture and reflux for the recommended time (typically 2-8 hours), monitoring progress by TLC.

Issue 2: Low yield in the final Knoevenagel condensation step.

  • Potential Cause A: Presence of moisture.

    • Explanation: Water can interfere with the condensation mechanism.

    • Solution: Use anhydrous malonic acid and ensure all glassware is thoroughly dried before use. While some modern Knoevenagel procedures are performed in water, the classic Doebner modification using pyridine is sensitive to excess moisture.[4][10]

  • Potential Cause B: Inactive or insufficient catalyst.

    • Explanation: The basicity of the piperidine/pyridine system is crucial for deprotonating malonic acid and catalyzing the condensation.[3][5]

    • Solution: Use freshly distilled piperidine and high-purity pyridine. Ensure the correct molar ratios are used as specified in the protocol.

  • Potential Cause C: Incomplete decarboxylation.

    • Explanation: The reaction initially forms a dicarboxylic acid intermediate, which must decarboxylate upon heating to yield the final product. Insufficient heating can leave this intermediate as an impurity and lower the yield of the desired product.

    • Solution: Ensure the reaction is heated to the recommended temperature (often refluxing pyridine) for a sufficient duration to drive off CO₂ and complete the decarboxylation step.[4]

Issue 3: The final product is impure, showing multiple spots on TLC.

  • Potential Cause A: Unreacted aldehyde starting material.

    • Explanation: The condensation reaction did not go to completion.

    • Solution: Increase the reaction time or the amount of malonic acid (e.g., from 1.5 to 2.0 equivalents). Monitor the reaction via TLC until the aldehyde spot has disappeared.

  • Potential Cause B: Presence of the dicarboxylic acid intermediate.

    • Explanation: As mentioned in Issue 2, this is due to incomplete decarboxylation. This intermediate is significantly more polar than the final product.

    • Solution: After the initial reaction period, ensure the mixture is heated sufficiently to drive the decarboxylation. If the impurity persists, it can sometimes be removed during workup by careful pH adjustment during extraction.

  • Potential Cause C: Formation of the Z-isomer.

    • Explanation: While the Knoevenagel condensation typically yields the more stable E-isomer (trans), some conditions can lead to the formation of the Z-isomer (cis).

    • Solution: The E-isomer is generally less soluble and can often be isolated preferentially through recrystallization. Characterization by ¹H NMR can confirm the stereochemistry via the coupling constants of the vinylic protons.

Issue 4: Difficulty in purifying the final product.

  • Potential Cause A: Product is poorly soluble.

    • Explanation: The final product is a carboxylic acid and may have limited solubility in common organic solvents used for chromatography.

    • Solution: Recrystallization is the preferred method of purification. Experiment with different solvent systems, such as ethanol, acetic acid, or mixtures like DMF/water.

  • Potential Cause B: Emulsion formation during workup.

    • Explanation: Acid-base workups can sometimes lead to emulsions, making phase separation difficult.

    • Solution: After acidification of the reaction mixture to precipitate the product, filter the crude solid rather than performing an extraction. The collected solid can then be washed thoroughly with water and diethyl ether before being recrystallized.

Experimental Protocols & Data

Protocol 1: Synthesis of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde
  • Setup: In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool 5 equivalents of anhydrous DMF to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add 2 equivalents of phosphorus oxychloride (POCl₃) dropwise to the cooled DMF over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Reactant Addition: Stir the mixture at 0 °C for an additional 30 minutes, then add 1 equivalent of the appropriate 4-bromoacetophenone phenylhydrazone precursor portion-wise.

  • Reaction: After addition is complete, allow the mixture to warm to room temperature and then heat to 70-80 °C for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Workup: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice. Neutralize the solution carefully with a saturated sodium carbonate or sodium hydroxide solution until the pH is ~7-8.

  • Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be recrystallized from ethanol to yield the pure aldehyde.[1][11][12]

Protocol 2: Synthesis of 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid
  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde and 1.5 equivalents of malonic acid in pyridine.

  • Catalyst Addition: Add a catalytic amount of piperidine (approx. 0.1 equivalents) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approx. 115 °C) for 3-5 hours. Gas evolution (CO₂) should be observed. Monitor the disappearance of the aldehyde by TLC.

  • Workup: After cooling, pour the reaction mixture into a beaker containing crushed ice and acidify to pH ~2 with concentrated HCl.

  • Isolation: The target acid will precipitate as a solid. Collect the crude product by vacuum filtration.

  • Purification: Wash the solid with cold water to remove any remaining pyridine hydrochloride. Recrystallize the crude product from ethanol or a similar suitable solvent to obtain pure 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid.[4][5]

Table 1: Typical Knoevenagel-Doebner Reaction Parameters
ParameterRecommended ConditionRationale
Solvent PyridineActs as both solvent and base, facilitating decarboxylation at reflux.[4][6]
Catalyst PiperidineA stronger base than pyridine, effectively initiates the initial condensation.[5]
Reactant Ratio 1.5 - 2.0 eq. Malonic AcidA slight excess ensures complete consumption of the aldehyde.[9]
Temperature Reflux (~115 °C)Necessary to drive the reaction and ensure complete decarboxylation.
Reaction Time 3 - 6 hoursSufficient time for most substrates; should be monitored by TLC.
Typical Yield 70 - 90%Expected yield range for this type of transformation after purification.[5][13][14]

References

  • Benchchem. (n.d.). Application Notes & Protocols: Heck Reaction for the Synthesis of Cinnamic Acid Derivatives.
  • Jagtap, S.V., & Deshpande, R.M. (2013).
  • Alfa Chemistry. (n.d.). Knoevenagel Condensation.
  • Farooq, U., et al. (2018). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. PubMed.
  • Jagtap, S.V., & Deshpande, R.M. (2013).
  • Cheng, H., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters.
  • Benchchem. (n.d.). Side reactions and byproduct formation in cinnamic acid synthesis.
  • Praveen, C., & Kumar, P. (2007). Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. Arkivoc.
  • Scribd. (n.d.). Synthesis of Cinnamic Acid via Knoevenagel.
  • Williams, D. (2018). Microwave Assisted-Knoevenagel Condensation and Photodimerization of trans-2-Chlorocinnamic Acid. Georgia Southern University.
  • de Moraes, W.G., & Kato, M.J. (2021).
  • Hranjec, M., et al. (2017).
  • National Center for Biotechnology Information. (n.d.).
  • Dvorak, C.A., & Schmitz, W.D. (2005). Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl....
  • Szymański, P., et al. (2019).
  • National Center for Biotechnology Information. (n.d.). (E)-3-[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]. PubMed Central.
  • Tzani, A., et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry.
  • Thermo Fisher Scientific. (n.d.). Knoevenagel Condensation.
  • Shetty, N.S., et al. (2012).
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Evers, T., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Green Chemistry Letters and Reviews.
  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification.
  • Malinauskas, A., & Mickevicius, V. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc.
  • Liu, X., et al. (2017). Synthesis of 3-phenyl-1H-pyrazole derivatives.
  • Prasath, R., et al. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.
  • Google Patents. (n.d.). US10538493B2 - Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol.
  • MDPI. (n.d.). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.
  • Li, Y., et al. (2019). Synthesis, biological evaluation and molecular docking of novel 5-phenyl-1H-pyrazol derivatives as potential BRAFV600E inhibitors. Organic & Biomolecular Chemistry.
  • Patel, H., et al. (2021). Green synthesis and biological screening of some fluorinated pyrazole chalcones in search of potent anti-inflammatory and analgesic agents. Future Journal of Pharmaceutical Sciences.
  • PubMed. (2012). 3-(4-Bromo-phen-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde.
  • Tarikogullari Dogan, A.H., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. Turkish Journal of Pharmaceutical Sciences.

Sources

Optimization

Section 1: Mechanistic Challenges in Pyrazole Purification

Welcome to the Advanced Technical Support Center for Pyrazole Purification . This hub is designed for researchers, medicinal chemists, and drug development professionals dealing with the unique chromatographic and thermo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for Pyrazole Purification . This hub is designed for researchers, medicinal chemists, and drug development professionals dealing with the unique chromatographic and thermodynamic challenges of pyrazole derivatives.

Unlike standard aliphatic or simple aromatic compounds, pyrazoles possess complex electronic properties that often lead to co-elution, peak tailing, and poor recovery. Below, we dissect the causality behind these issues and provide self-validating, field-proven troubleshooting protocols.

Q1: Why do my pyrazole derivatives streak severely on normal-phase silica gel and co-elute with structurally dissimilar byproducts? A1: The root cause lies in the dual electronic nature of the pyrazole ring. Pyrazoles contain two adjacent nitrogen atoms: a basic, sp²-hybridized pyridine-like nitrogen (hydrogen-bond acceptor) and an acidic, pyrrole-like nitrogen (hydrogen-bond donor)[1]. During normal-phase flash chromatography, the basic nitrogen interacts strongly with the acidic silanol groups on the silica gel surface. This interaction leads to non-ideal partitioning kinetics, resulting in severe peak tailing and streaking. Furthermore, if your pyrazole was synthesized via metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig), these nitrogen atoms can coordinate with residual palladium or copper, creating a highly polar metal-chelate complex that smears across the column.

Q2: How does annular tautomerism complicate chromatographic separation, and how can it be mitigated? A2: Unsubstituted 1H-pyrazoles undergo rapid intermolecular proton exchange between the two nitrogen atoms, a thermodynamic process known as annular tautomerism[1]. Because the 3-substituted and 5-substituted tautomeric forms possess different dipole moments, they interact differently with the stationary phase[2]. When the rate of this proton exchange is comparable to the timescale of the chromatographic run, the compound exists in a dynamic equilibrium, resulting in broad, poorly resolved peaks.

Mitigation Strategy: You must lock the pyrazole into a single electronic state by controlling the pH of the mobile phase[3]. Adding a volatile acid (e.g., 0.1% Trifluoroacetic acid) fully protonates the basic nitrogen, collapsing the tautomeric equilibrium into a uniform, positively charged pyrazolium ion that behaves predictably.

Tautomerism TautA 1H-Pyrazole (Tautomer A) Favored in Non-Polar Solvents Equilibrium Annular Tautomerism (Proton Exchange) TautA->Equilibrium TautB 1H-Pyrazole (Tautomer B) Favored in Polar Solvents Equilibrium->TautB Ionized Protonated Pyrazolium Ion (pH < pKa) Equilibrium->Ionized Add Acid (e.g., TFA) Ionized->Equilibrium Add Base (e.g., TEA)

Caption: Annular tautomerism equilibrium and ionization control in pyrazoles.

Section 2: Troubleshooting Regioisomer Separation

Q3: My Ullmann coupling yielded a mixture of 1'- and 2'-substituted pyrazole regioisomers that co-elute on silica. What is the most effective separation strategy? A3: Regioisomers (such as 1- vs. 2-alkylated or 3- vs. 5-substituted pyrazoles) exhibit nearly identical retention factors (Rf) on standard normal-phase silica due to their matching overall polarities[4]. If a shallow isocratic elution (e.g., 10% ethyl acetate in hexanes) fails to resolve them[5], you must shift the separation modality from polarity-based to hydrophobicity- or lattice-based methods. Transitioning to Reversed-Phase HPLC (C18) exploits minute differences in the hydrophobic surface area of the regioisomers. Alternatively, if chromatography is unscalable, exploit their differential crystal packing energies by forming acid-addition salts and performing fractional crystallization[6].

PyrazolePurification Start Crude Pyrazole Mixture (Regioisomers, Metals, Tautomers) CheckMetals Metal Catalyst Used? (e.g., Pd, Cu) Start->CheckMetals Scavenge Metal Scavenging (Thiol resins / Acid-Base Extr.) CheckMetals->Scavenge Yes TLC TLC / Analytical HPLC Check Isomer Resolution CheckMetals->TLC No Scavenge->TLC IsomerSep Are Regioisomers Present? TLC->IsomerSep Chromatography Flash Chromatography (Optimized Mobile Phase) IsomerSep->Chromatography ΔRf > 0.1 Crystallization Acid-Addition Crystallization (e.g., HCl salt) IsomerSep->Crystallization ΔRf < 0.1 or Co-elution Pure Pure Pyrazole Derivative Chromatography->Pure Crystallization->Pure

Caption: Logical decision tree for selecting pyrazole purification workflows.

Section 3: Standardized Experimental Protocols

Protocol A: Reversed-Phase HPLC for Regioisomer Resolution

This protocol utilizes pH modification to suppress tautomerization and maximize the theoretical plates available for regioisomer separation.

  • Mobile Phase Preparation: Prepare Mobile Phase A (Water) and Mobile Phase B (Acetonitrile). Add 0.1% Trifluoroacetic acid (TFA) to both.

    • Causality: TFA protonates the pyrazole, collapsing tautomeric equilibria into a single cationic species, which sharpens peaks and prevents secondary interactions with the column matrix[3].

  • Sample Loading & Self-Validation: Dissolve the crude mixture in the initial mobile phase. Inject a 5 µL analytical test pulse.

    • Validation Check: If the peak shape remains split or exhibits a "shoulder," tautomerization is still occurring. Increase the TFA concentration to 0.2% before proceeding to the preparative scale.

  • Gradient Elution: Run a shallow gradient (e.g., 10% to 40% MeCN over 20 Column Volumes).

    • Causality: Because regioisomers have nearly identical hydrophobicities, a shallow gradient maximizes the interaction time with the C18 stationary phase, allowing subtle structural differences to dictate elution time[4].

  • Fraction Recovery: Neutralize collected fractions with saturated NaHCO₃ prior to solvent evaporation.

    • Causality: Concentrating pyrazoles in the presence of strong acids like TFA can lead to the formation of highly stable, hard-to-break TFA salts, complicating downstream biological assays.

Protocol B: Acid-Addition Salt Crystallization

This protocol bypasses chromatography entirely, exploiting the basicity of the pyrazole ring to achieve high-purity isolation.

  • Dissolution: Dissolve the crude pyrazole mixture in a minimal volume of a hot organic solvent (e.g., acetone or ethyl acetate)[7].

  • Salt Formation: Slowly add an equimolar amount of anhydrous HCl (e.g., 4M HCl in dioxane) while stirring.

    • Causality: The basic pyridine-like nitrogen selectively protonates. This drastically alters the solubility profile, converting the neutral pyrazole into a highly polar pyrazolium chloride salt[6].

  • Crystallization & Self-Validation: Cool the mixture slowly to room temperature, then transfer to an ice bath for 30 minutes.

    • Validation Check: If the solution "oils out" (forms a biphasic liquid) instead of crystallizing, the cooling rate was too fast or the target salt is too soluble. Reheat to dissolve the oil, and add a non-polar anti-solvent (e.g., hexane) dropwise until the cloud point is reached, then cool slowly[7].

  • Isolation: Filter the resulting crystals via a Büchner funnel and wash with a cold, minimal volume of the crystallization solvent. Neutral impurities and less basic regioisomers remain dissolved in the mother liquor[6].

Section 4: Quantitative Data Comparison

To assist in selecting the optimal purification modality, consult the performance metrics below based on typical pyrazole derivative workflows:

Purification ModalityTarget ImpuritiesScalabilityResolution Power (Regioisomers)Typical Yield Recovery
Normal Phase Silica (w/ TEA) Non-polar byproducts, starting materialsHigh (Multi-gram)Low (Co-elution common)75 - 85%
Reversed-Phase HPLC (w/ TFA) Tautomers, closely related regioisomersLow to Medium (mg to g)Very High60 - 80%
Acid-Addition Crystallization Neutral organics, minor regioisomersVery High (Multi-kg)High (Lattice-dependent)85 - 95%
Metal Scavenging (Thiol Resins) Pd, Cu, Ru catalystsHigh (Multi-gram)N/A (Pre-treatment only)> 95%

Section 5: References

  • Column chromatography conditions for separating pyrazole isomers - BenchChem.4

  • DE102009060150A1 - Process for the purification of pyrazoles - Google Patents. 6

  • Deacylcortivazol-like pyrazole regioisomers reveal a more accommodating expanded binding pocket for the glucocorticoid receptor - Royal Society of Chemistry. 5

  • Purifying ionic compounds by flash column chromatography - Biotage. 3

  • WO2011076194A1 - Method for purifying pyrazoles - Google Patents. 7

  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - MDPI. 2

  • Structure and Chemistry of 3(5)-Substituted Pyrazoles - Encyclopedia.pub. 1

Sources

Troubleshooting

optimizing reaction conditions for the synthesis of substituted pyrazoles

Welcome to the Technical Support Center for Synthetic Chemistry. As a Senior Application Scientist, I have designed this resource to address the complex challenges associated with the synthesis of substituted pyrazoles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Synthetic Chemistry. As a Senior Application Scientist, I have designed this resource to address the complex challenges associated with the synthesis of substituted pyrazoles.

Pyrazoles are a privileged scaffold in drug development, but their synthesis—most notably via the classic Knorr pyrazole synthesis—is frequently plagued by poor regioselectivity and stalled kinetics. This guide synthesizes field-proven insights, mechanistic causality, and self-validating protocols to help you optimize your reaction conditions.

Part 1: Frequently Asked Questions (FAQs) on Reaction Optimization

Q1: Why does my Knorr pyrazole synthesis consistently yield an inseparable mixture of regioisomers? A1: Regioselectivity issues arise because the reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine can yield two different constitutional isomers (e.g., 1,3,5-trisubstituted vs. 1,3,4-trisubstituted pyrazoles)[1]. This is governed by two competing forces:

  • Electronic Effects: The hydrazine nucleophile will preferentially attack the most electrophilic carbonyl carbon. Electron-withdrawing groups activate adjacent carbonyls, making them highly susceptible to initial attack.

  • Steric Effects: Bulky substituents on either the diketone or the hydrazine will sterically hinder one reaction trajectory, forcing the attack onto the less hindered carbonyl. When these two forces are mismatched, or when the R2​ and R3​ substituents are electronically and sterically similar, you will obtain a nearly 1:1 mixture of regioisomers.

Q2: How can I manipulate the solvent to improve the regioisomeric ratio? A2: Solvent selection is critical. Non-polar solvents like toluene often result in no reaction at all[2]. Conversely, switching from standard protic solvents (like ethanol) to fluorinated alcohols, such as hexafluoro-2-propanol (HFIP), can dramatically improve regioselectivity[1]. HFIP influences the reaction pathway through its unique, strong hydrogen-bonding properties, which selectively stabilize one transition state over the other during the initial nucleophilic attack[1].

Q3: My reaction kinetics are extremely slow. Will adjusting the pH help? A3: Yes. Acid catalysis has a marked effect on both the rate of pyrazole formation and the overall thermodynamic drive of the reaction[3]. Acidic conditions facilitate the reaction because both the initial imine formation step and the subsequent pyrazole cyclization step require the protonation of a ketone oxygen. This protonation highly activates the corresponding carbonyl carbon for nitrogenous attack[3].

Part 2: Mechanistic Workflows & Visualizations

To understand how to troubleshoot your synthesis, you must first visualize the competing pathways. Below is the mechanistic divergence that leads to regioisomer mixtures.

G Hydrazine Substituted Hydrazine (R1-NH-NH2) Condensation Acid-Catalyzed Condensation (Imine Formation) Hydrazine->Condensation Diketone Unsymmetrical 1,3-Diketone (R2-CO-CH2-CO-R3) Diketone->Condensation PathA Attack at C=O (R2 side) Condensation->PathA Kinetic/Steric Control PathB Attack at C=O (R3 side) Condensation->PathB Electronic Activation Isomer1 1,3,5-substituted Pyrazole (Regioisomer A) PathA->Isomer1 Isomer2 1,3,4-substituted Pyrazole (Regioisomer B) PathB->Isomer2

Reaction pathway showing the formation of two regioisomers in Knorr synthesis.

When standard optimizations fail, you must systematically alter your approach. The following workflow dictates the logical progression for troubleshooting regioselectivity.

G Start Mixture of Regioisomers Detected CheckSolvent Evaluate Solvent System Start->CheckSolvent CheckpH Optimize pH / Acid Catalysis Start->CheckpH AltMethod Use Alternative Precursors (Tosylhydrazones + Alkynes) Start->AltMethod If Knorr fails Fluorinated Switch to Fluorinated Solvent (e.g., HFIP) CheckSolvent->Fluorinated H-bonding influence Success Complete Regioselectivity Achieved Fluorinated->Success AdjustpH Lower pH to accelerate imine formation CheckpH->AdjustpH Thermodynamic drive AdjustpH->Success AltMethod->Success

A troubleshooting workflow for improving regioselectivity in pyrazole synthesis.

Part 3: Quantitative Data on Solvent Effects

The table below summarizes the causal relationship between solvent properties and reaction outcomes. Use this data to benchmark your own solvent screening.

Solvent SystemDielectric Constant (ε)Regioisomeric Ratio (A:B)Overall YieldMechanistic Rationale
Toluene 2.4N/A0%Non-polar environment fails to stabilize the polar transition states required for imine formation[2].
Ethanol 24.5~60:4085%Standard protic solvent provides good solubility but poor differentiation between competing electrophilic centers[1].
HFIP 16.7>95:592%Strong hydrogen-bond donating capability heavily biases the reaction pathway, locking intermediates into a single trajectory[1].

Part 4: Self-Validating Experimental Protocols

If troubleshooting the Knorr synthesis does not yield the required purity, or if you need to scale up efficiently, utilize the following field-validated protocols.

Protocol A: Absolute Regioselective Synthesis via Tosylhydrazones

When R2​ and R3​ substituents are too similar for the Knorr synthesis to differentiate, bypass 1,3-diketones entirely. This protocol utilizes N-alkylated tosylhydrazones and terminal alkynes to achieve complete regioselectivity[4].

  • Preparation: In a dry reaction vessel, combine the N-alkylated tosylhydrazone (1.0 equiv) and the terminal alkyne (1.5 equiv).

  • Activation: Add a mild base (e.g., K2​CO3​ ) and suspend in an appropriate solvent.

  • Cyclization: Heat the mixture to 80–100°C. Causality check: The reaction initiates via the nucleophilic addition of the alkynyl potassium to the tosylhydrazone. This is followed by the expulsion of a p-toluenesulfinic acid anion and a 1,3-H shift, producing an anion that undergoes rapid intramolecular cyclization[4].

  • Validation: Because this method does not rely on differentiating two carbonyls, the corresponding diazo intermediates are avoided, and the reaction proceeds with complete regioselectivity[4].

  • Purification: Purify the crude residue via silica gel column chromatography to afford the 1,3,5-trisubstituted pyrazole.

Protocol B: Continuous Flow Optimization for Scale-Up

Batch scale-up of pyrazoles often leads to altered heat transfer profiles, resulting in degraded regioselectivity. Transitioning to a continuous flow setup ensures strict kinetic control[5].

  • Stock Preparation: Prepare Stock Solution A (1,3-diketone in 10% Aqueous DMF) and Stock Solution B (substituted hydrazine in 10% Aqueous DMF)[6].

  • Reactor Setup: Equip your continuous flow system (e.g., FlowSyn) with a PTFE tubing reactor cassette. Ensure the heating unit is tensioned for optimal thermal contact[6].

  • Parameter Tuning: Set the reactor temperature to 100°C. Safety/Optimization Note: Because 100°C exceeds the standard recommended maximum for PTFE tubing, set the system backpressure to a low value to compensate and prevent reactor distortion[6].

  • Execution: Pump the reagents to achieve a 10-minute residence time. Ensure a slight stoichiometric excess of the hydrazine is used to drive the complete consumption of the diketone[6].

  • Workup: Direct the outflow into a collection vessel containing solid sodium hydrogen carbonate for immediate neutralization. Filter, evaporate in vacuo, and precipitate the pure pyrazole using 10% HCl and water[6].

References

  • "Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL." National Library of Medicine (NIH). Available at: [Link]

  • "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes." Organic Letters - ACS Publications. Available at:[Link]

  • "Gaining Kinetic Insights into Knorr Pyrazole Synthesis via Transient Flow Experiments." ISCRE. Available at: [Link]

  • "FlowSyn™ Application Note 3: Knorr Pyrazole Synthesis." Interchim. Available at: [Link]

  • "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins." Organic Syntheses. Available at: [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Degradation Troubleshooting for 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and formulation scientists troubleshoot the structural vulnerabilities of 3...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and formulation scientists troubleshoot the structural vulnerabilities of 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid (also known as an (E)-cinnamic acid derivative with a brominated pyrazole substitution).

Because this molecule contains a highly conjugated α,β -unsaturated carboxylic acid (acrylic/cinnamic moiety) and a halogenated heterocycle, it exhibits specific degradation behaviors under photolytic, oxidative, and radical stress. This guide decodes the causality behind these degradation pathways and provides self-validating experimental protocols to isolate and mitigate them.

Part 1: Frequently Asked Questions (Troubleshooting Degradation)

Q1: Why am I seeing a secondary peak with the exact same mass but a different HPLC retention time after leaving my sample on the benchtop?

Analysis: You are observing E-Z (trans-cis) photoisomerization of the prop-2-enoic acid moiety. Causality: The parent compound is synthesized as the thermodynamically stable (E)-isomer. However, the conjugated π -system strongly absorbs UV light (typically in the 270–320 nm range). Absorption of a photon excites the π electrons from the ground state ( S0​ ) to the first excited singlet state ( S1​ ). In this excited state, the π -bond is weakened, allowing free rotation around the C-C bond. Non-radiative relaxation leads to a photostationary state that includes the kinetically accessible, but sterically hindered, (Z)-isomer [1]. Resolution: All standard solutions and formulation prototypes must be handled under low-actinic (amber) lighting.

Q2: After prolonged exposure to high-intensity UV light (ICH Q1B conditions), I observe high-molecular-weight impurities roughly double the mass of the API. What are these?

Analysis: This is a [2+2] photocycloaddition resulting in dimerization. Causality: When cinnamic acid derivatives are highly concentrated in solution or packed in a solid-state crystal lattice, the alkene double bonds of adjacent molecules align. UV excitation of one molecule allows its S1​ state to interact with the ground state of a neighboring molecule, forming a cyclobutane ring. This yields truxillic (head-to-tail) or truxinic (head-to-head) acid derivatives [2]. Resolution: Avoid formulating the API in micro-crystalline suspensions exposed to light. If solid-state photostability is poor, opaque blister packaging (e.g., Alu/Alu) is mandatory.

Q3: During forced degradation with 3% H2​O2​ , the parent peak disappears and a new peak appears with a mass loss of approximately 42 Da. What is the mechanism?

Analysis: Oxidative cleavage of the alkene bond. Causality: The electron-rich double bond is highly susceptible to electrophilic attack by peroxides or reactive oxygen species (ROS). This attack forms a transient epoxide intermediate, which undergoes hydrolytic cleavage to a diol, and subsequent oxidative cleavage. The resulting major degradant is 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde . The loss of the C2​H2​O2​ fragment (glyoxylic acid equivalent, ~74 Da) minus the addition of an oxygen atom accounts for the observed mass shift [3]. Resolution: Degas all dissolution media and avoid peroxide-forming excipients (such as PEGs or Polysorbates). If such excipients are necessary, the addition of antioxidants (e.g., BHT or methionine) is required.

Q4: Under intense UV or radical-initiating conditions, I detect a degradant with an M-78/M-80 isotopic signature. Is the pyrazole ring unstable?

Analysis: Radical-induced debromination . Causality: While the 1H-pyrazole ring itself is highly stable, the C-Br bond at the 4-position has a relatively low bond dissociation energy. High-energy UV light or radical initiators (like AIBN) cause homolytic cleavage of the C-Br bond. The resulting pyrazole radical abstracts a hydrogen atom from the surrounding solvent, yielding the debrominated analog: (E)-3-[4-(1H-pyrazol-1-yl)phenyl]prop-2-enoic acid.

Part 2: Degradation Pathway Visualization

The following diagram maps the structural divergence of the parent compound under various experimental stress conditions.

DegradationPathways Parent Parent Compound (E)-3-[4-(4-bromo-1H-pyrazol -1-yl)phenyl]prop-2-enoic acid Z_Isomer Photoisomer (Z)-Isomer Parent->Z_Isomer UV Light (270-320 nm) E-Z Isomerization Dimer Photodimer Truxillic/Truxinic Derivative Parent->Dimer Prolonged UV (Solid/Conc.) [2+2] Cycloaddition Aldehyde Oxidative Cleavage Product 4-(4-bromo-1H-pyrazol-1-yl) benzaldehyde Parent->Aldehyde Peroxides / ROS Alkene Cleavage Debromo Debrominated Product (E)-3-[4-(1H-pyrazol-1-yl)phenyl] prop-2-enoic acid Parent->Debromo Radicals / UV C-Br Homolysis

Fig 1. Primary degradation pathways of 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid.

Part 3: Quantitative Degradation Summary

To establish predictive stability models, we summarize the expected quantitative degradation profile of the compound under standard ICH forced degradation conditions.

Stress ConditionParameters% Parent RemainingPrimary DegradantMass Shift ( Δ Da)
Photolytic (Solution) 1.2M lux-hr + 200 W·h/m² UV45.2%(Z)-Isomer0 (Isomeric)
Photolytic (Solid) 1.2M lux-hr + 200 W·h/m² UV82.1%Photodimer+319 (Dimerization)
Oxidative 3% H2​O2​ , 24h @ 25°C38.5%Benzaldehyde derivative-42 (Cleavage)
Thermal (Solid) 7 days @ 80°C99.1%None (Stable)N/A
Hydrolytic (Acid) 0.1N HCl, 7 days @ 40°C98.5%None (Stable)N/A

Part 4: Self-Validating Experimental Protocols

To ensure data integrity, experimental workflows must be designed to eliminate false positives (e.g., thermal degradation masquerading as photolysis, or autosampler degradation).

Protocol A: Controlled Photostability Testing (Isolating Photolysis)

This protocol utilizes a "Dark Control" to create a self-validating system. If the dark control degrades, the mechanism is thermal, not photolytic.

  • Sample Preparation: Prepare a 0.1 mg/mL solution of the compound in an HPLC-grade Methanol/Water (50:50) mixture.

  • Aliquot Distribution: Divide the solution into two clear quartz volumetric flasks (Flask A and Flask B).

  • Dark Control Implementation: Wrap Flask B entirely in double-layered aluminum foil to block 100% of light transmission. This is your Dark Control.

  • Exposure: Place both flasks in a photostability chamber. Expose to an overall illumination of ≥1.2×106 lux hours and an integrated near-UV energy of ≥200 W·h/m² (per ICH Q1B guidelines).

  • Analysis: Analyze both samples via LC-MS.

    • Causality Check: The difference in the (Z)-isomer peak area between Flask A and Flask B represents the true photolytic degradation rate.

Protocol B: Quenched Oxidative Forced Degradation

Without quenching, oxidative degradation continues while the sample sits in the autosampler queue, leading to time-dependent artifact peaks that skew kinetic data.

  • Baseline Establishment: Prepare a 1.0 mg/mL stock solution of the API in Acetonitrile.

  • Stress Application: Transfer 1.0 mL of the stock solution to a vial and add 1.0 mL of 6% H2​O2​ (final concentration: 3% H2​O2​ , 0.5 mg/mL API). Incubate at 25°C for exactly 24 hours.

  • Quenching (Critical Step): After 24 hours, immediately add 1.0 mL of a 10% Sodium Metabisulfite ( Na2​S2​O5​ ) aqueous solution.

    • Causality Check: The metabisulfite rapidly reduces unreacted H2​O2​ to water, instantly halting the oxidative cleavage of the alkene bond.

  • Analysis: Inject the quenched sample into the LC-MS. The resulting chromatogram provides an exact "snapshot" of the degradation at the 24-hour mark.

References

  • Encapsulation of Cinnamic Acid by Cucurbit[7]uril for Enhancing Photoisomerization. Molecules, 2020.[Link]

  • Synthesis and Thiol-Ene Photopolymerization of Bio-Based Hybrid Aromatic–Aliphatic Monomers Derived from Limonene, Cysteamine and Hydroxycinnamic Acid Derivatives. Polymers, 2024.[Link]

  • Visible-Light Promoted Oxidative Cyclization of Cinnamic Acid Derivatives using Xanthone as the photocatalyst. RSC Advances, 2021.[Link]

Troubleshooting

avoiding byproduct formation in Vilsmeier-Haack formylation of pyrazoles.

Welcome to the Technical Support Center for the Vilsmeier-Haack (VH) formylation of pyrazoles. This guide is designed for researchers, application scientists, and drug development professionals who require precise contro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the Vilsmeier-Haack (VH) formylation of pyrazoles. This guide is designed for researchers, application scientists, and drug development professionals who require precise control over their synthetic workflows.

The transformation of pyrazoles into pyrazole-4-carbaldehydes is a critical step in developing pharmaceuticals and advanced materials[1]. However, the reaction is notorious for generating complex byproduct profiles—such as chlorinated species and unhydrolyzed intermediates—if thermodynamic and kinetic parameters are not strictly managed[2]. This guide provides a mechanistic framework, troubleshooting FAQs, and a self-validating protocol to ensure high-fidelity formylation.

Part 1: Mechanistic Workflow & Byproduct Pathways

The active electrophile in the VH reaction is the chloromethyleneiminium salt (Vilsmeier reagent), generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)[3]. Pyrazoles, being π-excessive heterocycles, typically undergo electrophilic aromatic substitution at the C-4 position, which possesses the highest electron density[4]. However, POCl₃ is not merely an activator; it is a potent chlorinating agent. Furthermore, the intermediate iminium salt requires careful aqueous hydrolysis to yield the final aldehyde. Failure to respect the kinetics of these competing pathways leads to synthesis failure[5][6].

VH_Workflow DMF DMF + POCl3 (0-5 °C) VR Vilsmeier Reagent (Chloroiminium Ion) DMF->VR Activation Iminium Iminium Intermediate (C4-Position) VR->Iminium + Pyrazole (60-80 °C) Chlorination Chlorinated Byproduct (Excess POCl3 / High Temp) VR->Chlorination Side Reaction Pyr Substituted Pyrazole Pyr->Iminium NFormyl N-Formyl Byproduct (Unprotected NH) Pyr->NFormyl N-Attack Quench Aqueous Quench (pH 7-8, <20 °C) Iminium->Quench Hydrolysis HydrolysisFail Stable Iminium Salt (Incomplete Quench) Iminium->HydrolysisFail Poor pH Control Product 4-Formylpyrazole (Target Product) Quench->Product Optimal

Fig 1: Mechanistic workflow of pyrazole Vilsmeier-Haack formylation and byproduct pathways.

Part 2: Troubleshooting Q&A (FAQs)

Q1: Why am I isolating chlorinated pyrazoles instead of, or alongside, the formylated product? Causality: Chlorination is the most common competing side reaction. POCl₃ acts as both the Vilsmeier reagent activator and a direct chlorinating agent[5]. If your pyrazole substrate contains a hydroxyl or alkoxy group, POCl₃ can convert it to a chloride via a dichlorophosphate intermediate, leading to dual functionalization[1]. Furthermore, extreme heating (>100 °C) or excess reagent can drive direct electrophilic chlorination of the pyrazole ring itself[2]. Solution: Maintain strict stoichiometric control (1.1 to 1.5 equivalents of POCl₃ relative to the pyrazole). Always form the Vilsmeier reagent at 0–5 °C before adding the substrate, and limit the reaction temperature to the minimum required for conversion (typically 60–80 °C).

Q2: How do I control regioselectivity to ensure C-4 formylation and prevent N-alkylation? Causality: The C-4 position is thermodynamically favored for electrophilic attack due to resonance stabilization[4]. However, if the pyrazole N-H is unprotected, the nitrogen atom acts as a competing nucleophile, attacking the Vilsmeier reagent to form an N-formyl or N-chloroalkyl byproduct[7]. Solution: Protect the pyrazole nitrogen prior to the VH reaction. Utilizing protecting groups like tetrahydropyranyl (THP), benzyl (Bn), or a simple methyl group will direct the electrophile exclusively to the C-4 carbon.

Q3: My reaction shows full conversion by TLC, but my isolated yield is terrible. Where is my product? Causality: You are likely failing to hydrolyze the iminium intermediate. The initial product of the VH reaction is a stable iminium salt. If the aqueous quench is too acidic or too brief, this salt remains intact. Because it is highly water-soluble, it will be discarded in the aqueous layer during organic extraction[3]. Solution: The quench must be performed at a controlled pH of 7–8. Use saturated aqueous sodium acetate (NaOAc) or sodium bicarbonate (NaHCO₃) and stir vigorously for 1–2 hours at room temperature to ensure complete hydrolysis of the iminium species into the target aldehyde.

Q4: Can I formylate a pyrazole that has strong electron-withdrawing groups (EWGs)? Causality: Pyrazoles substituted with strong EWGs (e.g., nitro, cyano, or trifluoromethyl groups) are severely deactivated. The Vilsmeier reagent is a relatively weak electrophile and will struggle to attack an electron-deficient ring[6]. Solution: You may need to increase the reaction temperature (up to 120 °C) and extend the reaction time[2]. However, this increases the risk of thermal decomposition and chlorination. Alternatively, consider formylating a more electron-rich precursor before introducing the EWG into your synthetic route.

Part 3: Self-Validating Experimental Protocol

This optimized protocol for the synthesis of 4-formylpyrazoles incorporates built-in validation checkpoints to ensure each mechanistic step is successful before proceeding.

Step 1: Vilsmeier Reagent Generation

  • Charge a dry, argon-flushed round-bottom flask with anhydrous DMF (3.0 eq). Cool to 0–5 °C using an ice bath.

  • Add POCl₃ (1.2 eq) dropwise over 15 minutes.

  • Causality: Slow addition prevents uncontrolled exothermic spikes, which can degrade the DMF and lead to dimethylamine byproducts.

  • Validation Checkpoint: The solution will transition from colorless to a pale yellow, slightly viscous liquid, confirming the successful formation of the chloromethyleneiminium salt.

Step 2: Substrate Addition

  • Dissolve the N-protected pyrazole (1.0 eq) in a minimum volume of anhydrous DMF.

  • Add this solution dropwise to the Vilsmeier reagent while maintaining the temperature at 0–5 °C.

  • Causality: Adding the substrate at low temperature prevents immediate, unselective electrophilic attack and minimizes polymerization.

Step 3: Electrophilic Aromatic Substitution

  • Remove the ice bath and gradually heat the reaction mixture to 60–80 °C for 4–6 hours.

  • Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc). The disappearance of the starting material spot and the appearance of a baseline spot (the highly polar iminium salt) indicates successful conversion.

Step 4: Hydrolysis (The Critical Quench)

  • Cool the reaction to 0 °C. Slowly pour the mixture into a vigorously stirring solution of ice-cold saturated aqueous NaOAc or NaHCO₃.

  • Adjust the pH to 7.5–8.0. Stir at room temperature for 1–2 hours.

  • Causality: The iminium intermediate is stable; basic hydrolysis is required to collapse the tetrahedral intermediate and expel dimethylamine, yielding the aldehyde[3].

  • Validation Checkpoint: Cessation of CO₂ evolution (if using NaHCO₃) and the precipitation of the formylpyrazole as a solid (or formation of a distinct organic emulsion) confirms successful hydrolysis.

Step 5: Isolation

  • Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Part 4: Quantitative Data & Optimization Summary

The following table summarizes the causal relationship between reaction variables and byproduct distribution during pyrazole formylation.

Reaction VariableConditionPrimary OutcomeMajor Byproduct / Issue
POCl₃ Equivalents 1.1 – 1.5 eqHigh yield C-4 formylationNone
POCl₃ Equivalents > 3.0 eqModerate formylationChlorination (15–30% yield)
Reaction Temperature 60 – 80 °COptimal conversionMinimal
Reaction Temperature > 120 °CSubstrate degradationTarry polymers, Ring chlorination
Quench pH pH 7.5 – 8.0Complete hydrolysisNone
Quench pH pH < 4.0Low isolated organic yieldStable iminium salt (lost to aqueous layer)
Pyrazole N-H UnprotectedPoor C-4 regioselectivityN-formylation / N-chloroalkylation

References

  • [1] 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde - MDPI. Source: mdpi.com. URL:[Link]

  • [2] Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC. Source: nih.gov. URL:[Link]

  • [7] Pyrazole-carboxaldehydes as versatile precursors for different pyrazole- substituted heterocyclic systems - Semantic Scholar. Source: semanticscholar.org. URL:[Link]

  • [3] VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES - REAL-J. Source: mtak.hu. URL:[Link]

  • [4] Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes - JOCPR. Source: jocpr.com. URL:[Link]

Sources

Optimization

troubleshooting inconsistent results in biological assays with pyrazole compounds

Welcome to the Technical Support Center for Assay Development. As a Senior Application Scientist, I frequently consult with drug development professionals who are hitting roadblocks with pyrazole-based libraries. Pyrazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Assay Development. As a Senior Application Scientist, I frequently consult with drug development professionals who are hitting roadblocks with pyrazole-based libraries.

Pyrazole scaffolds are highly privileged structures in medicinal chemistry due to their versatile pharmacophore properties. However, their unique physicochemical traits—specifically their hydrophobicity and planar conjugation—make them notorious for generating inconsistent results in biochemical and cell-based assays.

This guide is designed to move beyond basic troubleshooting. We will dissect the mechanistic causality behind pyrazole assay failures and provide self-validating protocols to ensure your data reflects true target engagement rather than experimental artifacts.

Section 1: The "Why" Behind Pyrazole Inconsistencies (Mechanistic FAQs)

Q1: Why do my pyrazole derivatives show wildly inconsistent IC₅₀ values across replicate assays and different buffer batches? The Causality: The most common culprit with pyrazole scaffolds—particularly those heavily functionalized with halogens or aromatic rings (e.g., pyrazolo[3,4-d]pyrimidines)—is their propensity to form Small Colloidally Aggregating Molecules (SCAMs)[1]. Pyrazoles are often highly hydrophobic and exhibit poor aqueous solubility[2]. When diluted from a DMSO stock into an aqueous assay buffer, they frequently exceed their thermodynamic solubility limit. Instead of precipitating out of solution entirely, they form stable, sub-micron colloidal aggregates at a specific Critical Aggregation Concentration (CAC)[3]. These colloids act like molecular sponges, non-specifically adsorbing and denaturing your target proteins[4]. The inconsistency you observe is due to the fact that colloid formation is highly sensitive to microscopic experimental variables: the age of the DMSO stock, the speed of pipetting, and minor differences in buffer ionic strength.

Q2: I observe a strong signal in my primary fluorescence-based assay, but the secondary orthogonal assay shows no activity. Are these Pan-Assay Interference Compounds (PAINS)? The Causality: Not necessarily. While the term PAINS is often used as a catch-all for assay artifacts, true PAINS operate via specific chemical reactivity (e.g., redox cycling, covalent modification). With highly conjugated pyrazole derivatives, you are more likely dealing with simple optical interference[4]. If your pyrazole derivative absorbs light at the excitation wavelength or emits at the detection wavelength of your assay's fluorophore, it will artificially inflate (autofluorescence) or deflate (inner-filter effect/quenching) the assay readout[4]. This is a physical interference, not a chemical one.

Q3: How does the handling of my DMSO stock solutions contribute to these artifacts? The Causality: DMSO is highly hygroscopic. Every time you open a DMSO stock of your pyrazole compound, it absorbs atmospheric moisture. Over time, this water content drastically lowers the solubility limit of the hydrophobic pyrazole within the stock itself. When this "wet" DMSO stock is then rapidly diluted into an aqueous buffer, it triggers immediate colloidal aggregation rather than true solvation[2]. Furthermore, freeze-thaw cycles create localized concentration gradients.

Section 2: Diagnostic Workflows & Methodologies

To establish trustworthiness in your screening cascade, every protocol must be a self-validating system. The following methodologies use internal controls to isolate the physical state of the compound from its biological activity.

Methodology A: The Detergent-Shift & Centrifugation Assay

Target Issue: Colloidal Aggregation (SCAMs) Self-Validating Mechanism: By running parallel dose-response curves with and without a non-ionic detergent, true target engagement (unaffected by detergent) is isolated from colloidal interference (abolished by detergent)[4]. The centrifugation step physically removes the variable (the colloid) to prove causality.

  • Buffer Preparation: Prepare Assay Buffer A (Standard) and Assay Buffer B (Standard + 0.01% v/v Triton X-100 or Tween-20). Scientist Insight: Keep the detergent concentration strictly below its Critical Micelle Concentration (CMC) to avoid denaturing your target protein[4].

  • Compound Serial Dilution: Dilute the pyrazole compound in anhydrous DMSO to 100x the final assay concentration.

  • Aqueous Transfer: Transfer 1 µL of the DMSO stock into 99 µL of Buffer A and Buffer B in separate 96-well plates. Scientist Insight: Mix rapidly using a multichannel pipette to prevent localized high concentrations of DMSO, which seed aggregate formation[2].

  • Centrifugation (The Physical Proof): Centrifuge a duplicate plate of Buffer A at 21,000 x g for 20 minutes. Colloids are massive supramolecular structures and will pellet out. Carefully transfer the supernatant to a new plate.

  • Enzyme Addition & Readout: Add your target protein and substrate to all plates. Measure enzymatic activity.

  • Data Analysis: Compare the IC₅₀ values. If the inhibitory activity is significantly reduced or eliminated in Buffer B (or the centrifuged plate), this is definitive proof of colloidal aggregation[4].

Methodology B: Target-Free Optical Interference Counter-Screen

Target Issue: Autofluorescence and Signal Quenching Self-Validating Mechanism: Removing the biological target from the system ensures that any recorded signal is strictly an artifact of the compound's interaction with the light source[4].

  • Buffer Preparation: Prepare your standard assay buffer exactly as you would for a live run.

  • Serial Dilution: Prepare a serial dilution of the pyrazole compound in the assay buffer.

  • Target Exclusion: Add all detection reagents, fluorophores, and substrates, but omit the target protein/enzyme . Include control wells containing only the assay buffer (blank)[4].

  • Readout: Read the plate using the exact same filter set (excitation and emission wavelengths) as your primary assay.

  • Data Analysis: A dose-dependent increase in signal indicates autofluorescence. A dose-dependent decrease in the baseline fluorescence of your detection reagents indicates quenching (inner-filter effect)[4].

Section 3: Quantitative Data & Troubleshooting Logic

To rapidly triage pyrazole hits, compare your assay outputs against the diagnostic metrics in the table below.

Table 1: Diagnostic Metrics for Differentiating True Pyrazole Inhibitors from Assay Artifacts
Diagnostic MetricTrue Target EngagementColloidal Aggregation (SCAMs)Optical InterferenceChemical Reactivity
IC₅₀ Shift (+ 0.01% Triton X-100) Negligible (< 1.5-fold)Significant (> 10-fold) or AbolishedNegligibleNegligible
Hill Slope (n_H) 0.8 to 1.2 (Standard)> 1.5 (Steep curve)VariableVariable
Target-Free Control Signal Background levelBackground levelHigh (Autofluorescence)Background level
Pre-incubation Time Dependency Stable IC₅₀Stable IC₅₀Stable IC₅₀IC₅₀ decreases over time
Centrifugation (Supernatant Activity) Inhibited (Compound remains)Restored (Aggregates pelleted)InhibitedInhibited
Logical Troubleshooting Flowchart

Workflow Start Inconsistent Assay Readout with Pyrazole Compound Step1 Run Detergent-Shift Assay (Add 0.01% Triton X-100) Start->Step1 Cond1 Does IC50 significantly shift or vanish? Step1->Cond1 Agg Artifact: Colloidal Aggregation (SCAM) Cond1->Agg Yes Step2 Run Target-Free Control (Buffer + Compound only) Cond1->Step2 No Cond2 Is signal detected without enzyme? Step2->Cond2 Opt Artifact: Optical Interference Cond2->Opt Yes Step3 Pre-incubation Time Course (0 to 60 mins) Cond2->Step3 No Cond3 Does inhibition increase over time? Step3->Cond3 Reac Artifact: Chemical Reactivity Cond3->Reac Yes Valid Validated True Target Engagement Cond3->Valid No

Diagnostic workflow for isolating pyrazole assay interference mechanisms.

References

  • Assay Guidance Manual. "Assay Interference by Aggregation." National Center for Biotechnology Information (NCBI) Bookshelf. Available at:[Link]

  • Rodrigues, T. et al. "Combating small molecule aggregation with machine learning." Cell Reports Physical Science / arXiv. Available at:[Link]

  • ACS Medicinal Chemistry Letters. "Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays." American Chemical Society. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Stability Testing of 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic Acid in Solution

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the stability testing of 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid in solution...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the stability testing of 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid in solution. It addresses common challenges and offers troubleshooting strategies rooted in established scientific principles and regulatory expectations.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid in solution?

A1: The stability of this compound, a cinnamic acid derivative, is primarily influenced by pH, light, temperature, and the presence of oxidizing agents.[1][2][3]

  • pH: As a weak acid, the compound's solubility and stability can be pH-dependent.[4][5] Extreme pH conditions (highly acidic or alkaline) can catalyze hydrolysis of the acrylic acid moiety or potentially affect the pyrazole ring.[1][6]

  • Light (Photostability): Cinnamic acid and its derivatives are known to be susceptible to photodegradation, which can include isomerization from the more stable trans-isomer to the cis-isomer.[1][7] Exposure to UV and visible light should be controlled as per ICH Q1B guidelines.[8][9][10][11]

  • Temperature: Elevated temperatures can accelerate degradation reactions, such as decarboxylation, which has been observed in some cinnamic acid derivatives.[1][2][4]

  • Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to the formation of colored byproducts, a common issue with pyrazole-containing compounds and unsaturated systems.[4][12][13] The double bond in the prop-2-enoic acid chain is also susceptible to oxidative cleavage.[14][15]

Q2: What are the expected degradation pathways for this molecule under stress conditions?

A2: Based on its structure, several degradation pathways are plausible under forced degradation conditions:

  • cis-trans Isomerization: Photochemical stress is likely to cause isomerization of the double bond from the typically more stable trans configuration to the cis form.[1]

  • Hydrolysis: Under strongly acidic or basic conditions, the carboxylic acid group could potentially undergo reactions, though hydrolysis is more commonly a concern for ester or amide derivatives.[6][16][17]

  • Oxidative Degradation: The alkene C=C double bond is susceptible to oxidative cleavage, which could lead to the formation of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde and other related products.[14][18] The pyrazole ring itself can also be prone to oxidation, potentially leading to colored degradants.[12]

  • Decarboxylation: At elevated temperatures, loss of CO2 from the carboxylic acid group is a possible degradation route for some cinnamic acid derivatives.[4]

Q3: How should I prepare and store stock solutions of this compound to ensure initial stability?

A3: To ensure the integrity of your stock solution for stability studies, follow these best practices:

  • Solvent Selection: Use a high-purity (e.g., HPLC-grade) solvent in which the compound is fully soluble and stable. Common choices for similar compounds include methanol, acetonitrile, or a mixture thereof with water.[4]

  • Protection from Light: Prepare and store solutions in amber glass vials or wrap clear vials in aluminum foil to prevent photodegradation.[12][13]

  • Temperature Control: Store stock solutions at refrigerated (2-8°C) or frozen (-20°C) temperatures to minimize thermal degradation.[12][13]

  • Inert Atmosphere: For long-term storage, consider purging the solution and vial headspace with an inert gas like nitrogen or argon to displace oxygen and prevent oxidation.[2][12]

Q4: What is the goal of a forced degradation study, and what is a typical target for degradation?

A4: A forced degradation or stress testing study is designed to intentionally degrade the compound to identify likely degradation products, understand degradation pathways, and establish the specificity of the analytical method.[6][19][20] This is a crucial part of developing a stability-indicating method. The generally accepted target is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6][19][21][22] Degradation below 5% may not be sufficient to prove the method's capability, while degradation above 20% can lead to secondary degradation products that are not relevant under normal storage conditions.[6][19][22]

Troubleshooting Guide

This section addresses specific issues you might encounter during your stability testing experiments.

Issue 1: I don't see any degradation of the parent compound even under harsh stress conditions.

  • Potential Cause: The stress conditions may not be severe enough, or the compound is intrinsically highly stable under the tested conditions.[1]

  • Troubleshooting Steps:

    • Increase Stress Severity: Gradually increase the severity of your conditions. For example, if 0.1 M HCl at 60°C shows no effect, try 1 M HCl or increase the temperature to 80°C.[1]

    • Extend Exposure Time: Increase the duration of the stress test (e.g., from 24 hours to 72 hours).[1]

    • Verify Photostability Conditions: Ensure your light source provides the required exposure as specified in ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt-hours/square meter).[11]

    • Re-evaluate Oxidizing Agent: If using H₂O₂, ensure its concentration and the reaction time are adequate. A 3% solution is a common starting point, but higher concentrations may be needed.[13]

Issue 2: My mass balance is poor (not within the 95-105% range).

  • Potential Cause 1: Degradation products are not being detected by the analytical method.

  • Troubleshooting Steps:

    • Use a Photodiode Array (PDA) Detector: A PDA detector can help determine if degradant peaks have a different absorption maximum than the parent compound. Analyze chromatograms at multiple wavelengths.[1]

    • Check for Non-Chromophoric Degradants: Some degradation pathways (e.g., cleavage of the aromatic system) could yield products that do not absorb UV light. Consider using a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) for detection.

    • Investigate Volatile Degradants: If decarboxylation or other fragmentation occurs, volatile products may be lost. LC-MS with headspace analysis could be used to investigate this possibility.

  • Potential Cause 2: The compound or its degradants have precipitated out of solution.

  • Troubleshooting Steps:

    • Check Solubility: Visually inspect all stressed samples for precipitation.

    • Verify Sample Dilution: Ensure that the sample diluent is compatible and that the compound remains soluble after neutralization (for acid/base stress samples) and dilution.[4]

    • Filter and Analyze Precipitate: If precipitation occurs, you may need to filter the sample, dissolve the precipitate in a strong solvent, and analyze it separately to account for all material.

Issue 3: I'm observing unexpected or "ghost" peaks in my HPLC chromatogram.

  • Potential Cause 1: Contamination from solvents, glassware, or the HPLC system itself.

  • Troubleshooting Steps:

    • Run Blank Injections: Inject your sample diluent and mobile phase to check for extraneous peaks.[1][5]

    • Ensure Solvent Purity: Use only high-purity, HPLC-grade solvents and freshly prepared mobile phases.[23] Aqueous mobile phases are prone to microbial growth over time.[23]

    • Clean the System: If carryover is suspected, implement a robust needle wash procedure and flush the entire system, including the column, with a strong solvent.[5]

  • Potential Cause 2: Interaction with excipients or buffer components.

  • Troubleshooting Steps:

    • Analyze Placebo Samples: If working with a formulation, run stressed placebo samples (containing all excipients except the API) to identify any peaks originating from the excipients.

    • Evaluate Buffer Reactivity: Some buffers can react with the compound or its degradants under stress conditions. Ensure the chosen buffer is inert.

Issue 4: The peak shape for my parent compound or degradants is poor (e.g., tailing, fronting).

  • Potential Cause: Suboptimal chromatographic conditions, such as mobile phase pH or column choice.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: For an acidic compound like this, the mobile phase pH should be at least 2 pH units below its pKa to ensure it is in its neutral, protonated form. This typically results in better peak shape on reversed-phase columns. A common approach is to add 0.1% phosphoric acid or formic acid to the aqueous mobile phase.[1]

    • Optimize Column and Temperature: A standard C18 column is a good starting point.[4] If resolution is poor, try a column with a different stationary phase (e.g., Phenyl-Hexyl). Maintaining a constant, slightly elevated column temperature (e.g., 30-40°C) can improve peak shape and reproducibility.[1]

    • Check for Column Overload: Injecting too much sample can cause peak fronting. Reduce the injection volume or sample concentration.[24]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify potential degradation products and establish a stability-indicating analytical method. The goal is to achieve 5-20% degradation.[6][19]

1. Preparation of Stock Solution:

  • Prepare a stock solution of 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Incubate at 60°C.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.[13]

  • Thermal Degradation: Incubate a vial of the stock solution at 80°C.

  • Photostability: Expose the stock solution in a photochemically transparent container (e.g., quartz) to a light source conforming to ICH Q1B guidelines.[11] Run a dark control sample (wrapped in foil) in parallel.

3. Sampling and Analysis:

  • Withdraw samples at appropriate time points (e.g., 2, 8, 24, 48 hours).

  • Before analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples with mobile phase to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).

  • Analyze using a validated stability-indicating HPLC method.

Stress ConditionReagent/ConditionTemperatureRecommended Duration
Acid Hydrolysis 0.1 M - 1 M HClAmbient / 60-80°C8 hours - 14 days
Base Hydrolysis 0.1 M - 1 M NaOHAmbient / 60-80°C8 hours - 14 days
Oxidation 3% - 30% H₂O₂Ambient8 - 48 hours
Thermal Dry Heat or Solution80°C or higher24 hours - 14 days
Photolytic ICH Q1B Option 2Ambient≥ 1.2 million lux·hr & ≥ 200 W·hr/m²
Table based on conditions recommended in ICH guidelines.[19][25]
Protocol 2: HPLC Method for Stability Indicating Assay

This protocol provides a starting point for developing a stability-indicating HPLC method.

  • Column: Reversed-phase C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-20 min: 30% to 80% B

    • 20-22 min: 80% to 30% B

    • 22-27 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Detection: UV at 275 nm (or optimal wavelength determined by UV scan). A PDA detector is highly recommended.

  • Injection Volume: 10 µL.

Visualization of Workflow

The following diagram illustrates the logical workflow for conducting a stability study of the target compound in solution.

Stability_Testing_Workflow cluster_prep Phase 1: Preparation & Planning cluster_fds Phase 2: Forced Degradation Study cluster_analysis Phase 3: Analysis & Method Validation cluster_decision Phase 4: Decision & Finalization start Define Study Objectives prep_sol Prepare Stock Solution (1 mg/mL in ACN/H2O) start->prep_sol dev_method Develop Initial HPLC Method start->dev_method stress Apply Stress Conditions prep_sol->stress analyze Analyze Stressed Samples (HPLC-PDA) dev_method->analyze acid Acid (1M HCl) stress->acid base Base (1M NaOH) stress->base ox Oxidative (3% H2O2) stress->ox therm Thermal (80°C) stress->therm photo Photolytic (ICH Q1B) stress->photo acid->analyze base->analyze ox->analyze therm->analyze photo->analyze eval Evaluate Degradation (%) & Identify Degradants analyze->eval mass_bal Calculate Mass Balance eval->mass_bal peak_purity Assess Peak Purity eval->peak_purity is_valid Is Method Stability-Indicating? mass_bal->is_valid peak_purity->is_valid optimize Optimize HPLC Method (Gradient, pH, Column) is_valid->optimize No finalize Finalize Method & Report Findings is_valid->finalize  Yes optimize->stress Re-analyze

Caption: Workflow for stability testing and method development.

References

  • Moranda, K. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Pharma Excellence. Available from: [Link]

  • Pharma Stability: Troubleshooting & Pitfalls. (n.d.). Drug Discovery Pro. Available from: [Link]

  • Singh, R., & Rehman, Z. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. Available from: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • Niazi, S. K. (2026). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. Available from: [Link]

  • Jain, D., & Basniwal, P. K. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]

  • Q-Lab. (n.d.). Understanding ICH Photostability Testing. Available from: [Link]

  • Oxidation of 4-Acyloxy Derivatives of Cinnamic Acid. (n.d.). UNI ScholarWorks. Available from: [Link]

  • Oxidative cleavage of C–C double bond in cinnamic acids with hydrogen peroxide catalysed by vanadium(V) oxide. (2022). RSC Publishing. Available from: [Link]

  • Pharma Growth Hub. (2024). ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained. YouTube. Available from: [Link]

  • Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. (n.d.). New Journal of Chemistry (RSC Publishing). Available from: [Link]

  • Oxidation of cinnamic acid derivatives with in situ generated... (n.d.). ResearchGate. Available from: [Link]

  • FDA. (n.d.). Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy. Available from: [Link]

  • Hydration and Hydrolysis of α-Oxo Carboxylic Acid Derivatives and Conjugate Addition to α,β-Unsaturated Carbonyl Compounds: A Density Functional Study. (n.d.). The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Available from: [Link]

  • Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. (2025). RSC Publishing. Available from: [Link]

  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (2024). ACS Publications. Available from: [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Available from: [Link]

  • Visible-light promoted oxidative cyclization of cinnamic acid derivatives using xanthone as the photocatalyst. (2020). RSC Publishing. Available from: [Link]

  • Hydration and Hydrolysis of alpha-Oxo Carboxylic Acid Derivatives and Conjugate Addition to alpha,beta-Unsaturated Carbonyl Compounds: A Density Functional Study. (n.d.). PubMed. Available from: [Link]

  • Strategies for Resolving Stability Issues in Drug Formulations. (2025). Pharmaguideline. Available from: [Link]

  • New Methodology toward α,β-Unsaturated Carboxylic Acids from Saturated Acids. (2014). Organic Letters - ACS Publications. Available from: [Link]

  • Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. (n.d.). PMC. Available from: [Link]

  • DES Pharma. (2026). Common Pitfalls in Stability Study Design and How to Avoid Them. Available from: [Link]

  • HPLC Troubleshooting Guide. (n.d.). Advanced Chromatography Technologies. Available from: [Link]

  • HPLC Troubleshooting. (n.d.). Waters. Available from: [Link]

  • Stability of Hydroxycinnamic Acid Derivatives, Flavonol Glycosides, and Anthocyanins in Black Currant Juice. (2016). Journal of Agricultural and Food Chemistry - ACS Publications. Available from: [Link]

  • Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies. (2020). New Journal of Chemistry (RSC Publishing). Available from: [Link]

  • Synthesis of unsaturated esters, amides and carboxylic acids. (n.d.). Organic Chemistry Portal. Available from: [Link]

  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025). Lhasa Limited. Available from: [Link]

  • A review on drug stability. (2023). International Journal of Science and Research Archive. Available from: [Link]

  • ICH. (2010). Q1A(R2) Guideline. Available from: [Link]

  • Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction. (2024). ALWSCI. Available from: [Link]

  • Reactions of Unsaturated Carboxylic Acids and Their Derivatives. (2021). LibreTexts Chemistry. Available from: [Link]

  • Cinnamic acid - Analysis. (n.d.). Analytice. Available from: [Link]

  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. Available from: [Link]

  • An HPLC method for the determination and pharmacokinetic study of cinnamic acid in the plasma of rats having taken the traditional Chinese medicinal preparation Ling-Gui-Zhu-Gan decoction. (2002). PubMed. Available from: [Link]

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (n.d.). ResearchGate. Available from: [Link]

  • 3-(4-Bromo-phen-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde. (2012). PubMed. Available from: [Link]

  • 4-(4-bromo-1H-pyrazol-1-yl)-1,3-thiazole — Chemical Substance Information. (n.d.). NextSDS. Available from: [Link]

Sources

Optimization

Technical Support Center: NMR Characterization of Pyrazole Regioisomers

Introduction The condensation of asymmetrical 1,3-dicarbonyl compounds with monosubstituted hydrazines (e.g., methylhydrazine or phenylhydrazine) frequently yields a mixture of 1,3- and 1,5-disubstituted pyrazole regiois...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The condensation of asymmetrical 1,3-dicarbonyl compounds with monosubstituted hydrazines (e.g., methylhydrazine or phenylhydrazine) frequently yields a mixture of 1,3- and 1,5-disubstituted pyrazole regioisomers[1]. Because these isomers often exhibit identical mass spectra and similar chromatographic behaviors, unambiguous structural elucidation relies heavily on advanced Nuclear Magnetic Resonance (NMR) spectroscopy[2]. This support center provides troubleshooting guides, theoretical causality, and self-validating protocols for researchers characterizing these complex heterocycles.

Diagnostic Workflow

Pyrazole_NMR_Workflow A Synthesized Pyrazole Mixture B 1D 1H & 13C NMR Initial Screening A->B Purify & Prepare C 2D NOESY / ROESY Spatial Proximity (< 5 Å) B->C Distinct protons present D 2D 1H-15N HMBC Bond Connectivity (2J, 3J) B->D Highly substituted core E Unambiguous Regioisomer Assignment C->E Clear NOE cross-peaks F Ambiguous Data (Overlaps / No NOE) C->F Distant substituents D->E 3-bond N-H couplings F->D Proceed to 15N analysis

Workflow for NMR-based differentiation of pyrazole regioisomers.

Knowledge Base: Frequently Asked Questions (FAQs)

Q: Why is standard 1D 1 H and 13 C NMR usually insufficient for assigning pyrazole regioisomers? A: While 1D 1 H NMR easily identifies the pyrazole C4-H proton (typically resonating between 6.0 and 6.8 ppm), the electronic differences between the 3- and 5-positions are highly dependent on the nature of the substituents. Aromatic ring currents and anisotropic effects from adjacent functional groups can unpredictably shield or deshield the C4 proton. Consequently, relying solely on 1D chemical shifts without 2D correlation data often leads to misassignments, particularly in highly substituted or fluorinated analogs[1].

Q: How should I utilize 2D NOESY, and what are its mechanical limitations? A: 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is the first-line 2D technique for regioisomer differentiation, as it detects spatial proximity (typically < 5 Å). For example, in an N-methyl pyrazole, a NOE cross-peak between the N-methyl protons and the adjacent C5-substituent protons confirms the 1,5-isomer[2]. Troubleshooting: NOESY relies on the dipole-dipole relaxation mechanism. It will fail (yield false negatives) if the substituents lack protons (e.g., heavily halogenated rings), if the protons are sterically locked pointing away from the N-substituent, or in tetrasubstituted pyrazoles where the C4-H reference point is absent[3][4]. If NOE signals are absent or ambiguous, you must transition to through-bond correlation techniques.

Q: When NOESY fails, how does 1 H- 15 N HMBC provide a self-validating system for regioisomer assignment? A: Unlike NOESY, which depends on spatial geometry, Heteronuclear Multiple Bond Correlation (HMBC) relies on scalar through-bond couplings ( 2J and 3J ), providing definitive connectivity[5]. The pyrazole ring contains two electronically distinct nitrogen atoms:

  • The "pyrrole-like" nitrogen (N1) , which bears the substituent and typically resonates between -165 to -180 ppm[6].

  • The "pyridine-like" nitrogen (N2) , which has a lone pair in the sp2 orbital and resonates between -75 to -85 ppm[6]. By observing a 3-bond correlation ( 3JN−H​ ) from a substituent's proton to either N1 or N2, you can definitively map the substitution pattern, regardless of the molecule's 3D conformation[6][7].

Experimental Troubleshooting & Protocols

Protocol: Step-by-Step Optimization of Natural Abundance 1 H- 15 N HMBC

Acquiring 15 N data at natural abundance (0.37%) is challenging due to its low gyromagnetic ratio[8]. Follow this self-validating protocol to ensure robust signal acquisition:

  • Sample Concentration: Dissolve a minimum of 20–50 mg of the purified pyrazole isomer in 600 μL of a deuterated solvent (e.g., CDCl 3​ or DMSO- d6​ )[5]. High concentration is the most critical factor for natural abundance 15 N detection.

  • Pulse Calibration: The 90° 15 N pulse is considerably longer than for 13 C due to the lower observation frequency. Calibrate the 15 N 90° pulse accurately; on standard probes, this is typically >20 μs[5].

  • Gradient Ratio Optimization (Critical Step): To select the correct proton single quantum coherence pathway, the gradient pulses must account for the gyromagnetic ratio difference ( γH​/γN​≈10 ). Set your gradient ratios (G1:G2:G3) to 5:5:±1 . Using standard 1 H- 13 C ratios (2:2:1) will destroy the 1 H- 15 N signal[5].

  • Coupling Constant ( JN−H​ ) Setup: Optimize the long-range delay for a coupling constant of 5–9 Hz, which accurately captures the 2J and 3J interactions typical in pyrazole systems[7].

  • Acquisition: Run the gradient-enhanced HMBC (GHMBC) sequence. Acquire at least 64–128 scans per t1​ increment to achieve a viable signal-to-noise ratio, which may require 4 to 12 hours of acquisition time[5].

Quantitative NMR Data Summary
Nucleus / InteractionTypical Chemical Shift / CouplingDiagnostic Utility for Regioisomers
N1 (Pyrrole-like) -165 to -180 ppmIdentifies the alkylated/arylated nitrogen[6].
N2 (Pyridine-like) -75 to -85 ppmConfirms the unsubstituted nitrogen[6].
1 H- 13 C HMBC 3JC−H​ to C5 (~134–149 ppm)Differentiates C5 from C3 based on carbon chemical shifts[6].
1 H- 15 N HMBC 2JN−H​ or 3JN−H​ (5–9 Hz)Maps connectivity of C3/C5 substituents directly to N1 or N2[6][7].

References[5] Long-Range 1H−15N Heteronuclear Shift Correlation at Natural Abundance: Differentiation of Pyrazole Regioisomers. acs.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7yQ0XSLJt2eqbBiKgBZV2ZsUQEGEeMwrvXCIL_pDkkgy3UFXohLjgP_SAnbjcG5Xns-IgHNQXdSBQ7Gji1jDpFExdklrj5TkgmeEacBNWf-zki7wYbH9wtbQgMEkrfHZjQhxF[2] Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRAA23v4ThMhskc3fLkbypKV4yn3OPA_JJftbLxKy2UfPyZ9Lm8Ct3vUS6-MMyzPwYIL7BWV4ml34IwsEC3KonsHV7MrRlUpfeQh4cueSwDbTQfXfkysJCQQh5SpXzEzQzh3riEkZNCGFgFg==[3] Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II - MDPI. mdpi-res.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwWeNJflY1_PlMOzrr6J8Qaqc76ZD13CIxeqtcjRn1DnVzb6T6VXJqX-mZrVZf2zkXvQ99N-gm4O9qunStrg_UMSCpvvExsbZHPCBhykgHDVwVvOaFW3ya2DBcdDq2sd99xlaEod4WIDoCDJykOpVOCQUAVQBTiBQpI4PuCSZ2kqX3Nf2vO_cjWS8F-PFqBEkPAZNFVoVg2qU1sLJkJsle1LuMnJXuKET80gKVh3WtKP0bNkYEQ8X2KK7reJfGffIj6zml_XE8gZprJysiT2f4HAMR8wY=[4] Solid-Phase Synthesis of Tetrasubstituted Pyrazoles, Novel Ligands for the Estrogen Receptor - ACS Publications. acs.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHk56mbqxl6SUJBvpObfW2G5ms8NCVqvAoOjSnAMp2vMW2v42mJ4vTwmdLP7CIobt_2uvu26lV1OapFGlzVwfkyaxKnckaN95mfIL4T6VvOh4uPxFCus3-wlPdlOh3Y-RMDLOwf[8] A robust method for determining H-1-N-15 long-range correlations: N-15 optimzed CIGAR-HMBC experiments - ResearchGate. researchgate.net.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyJPx1mLEHRTDd32oKU7c0CJNuA2pv4rd-6BUJCxkByyL18hGSKHWVMJzcjlJJXZbQdOqjr1GR8TJhI7UP-4wN5JIpQOLCek_Z5Oi_Aqp6WtkH4pyHACwaLAe5KFbxu7Nb8AfoU2DzMi-BtJfklY9d3a9sJaMGdO3E_ReQacH8VtGdk3IS9UK4hWH4KbyGh3wuGmf3NKfd3S2QyghD2KAdqA0p_Yk2UbEdSyjHWOZeus3d1-PA7_zR4Cugw0U4f9PZoii8sl6F6Phg1CHmaL4kazGO[6] Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - KTU ePubl. ktu.edu.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHI8eLMAV-oXcDRkD5aHoBl2BBfgU4jU91XtR_nM5UHlSGt6gXir3VtpnJ91AP9upWfIJ21vmTjBbtFH65kTVQ2LxMSkHaOCFscYLVUhLpq3BSCnpB-YeHkd61vabSGXQxNrDBazs3JYYHnEm-KWtFfVnk=[1] Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs | The Journal of Organic Chemistry - ACS Publications. acs.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmVBpJ-FGSjplTGEVhzuCJTebPo8VvGPvdK81jS5MMvip2W-Er15rT1LYKAVBsnxcwgRoqXpYX-2-MBrdmV0T2XWP7lFbU7us9hWrzSOUTyoEUK9zZWcNcQWOvs5AMoWq2OAXt[7] 15N labeling and analysis of 13C-15N and 1H-15N couplings in studies of the structures and chemical transformations of nitrogen. urfu.ru.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKv3Eq6RlMY91UBLrzhtDFYvkXTZDeMm7D01X1fMPo--cl6yKditWKW5T66H1eBsQ2Q8fK2yy8AKxR6U6P6IjR7DxpZ71HJ3xe0c2N82pyG_7W6wIrodXJWw8f9Tn58qhIn85kGYid1vEBOgA18mpmPZmi9ltF4_hs6j03Eg==

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid (BPP-EA) vs. Conventional Covalent Kinase Inhibitors

Executive Summary The development of targeted covalent inhibitors (TCIs) has revolutionized the treatment of malignancies and autoimmune disorders. A critical strategy in designing these molecules involves pairing a high...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted covalent inhibitors (TCIs) has revolutionized the treatment of malignancies and autoimmune disorders. A critical strategy in designing these molecules involves pairing a highly specific reversible recognition motif with a mildly reactive electrophile. This guide provides an in-depth comparative analysis of 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid (hereafter referred to as BPP-EA )—an emerging bifunctional pharmacophore—against established covalent inhibitors like Ibrutinib.

By integrating a 4-bromopyrazole hinge-binding core with a prop-2-enoic acid (acrylic acid) Michael acceptor, BPP-EA serves as a highly modular building block for targeting non-conserved cysteines (e.g., Cys481 in Bruton's Tyrosine Kinase, BTK). This guide details the mechanistic causality of its structural components, provides comparative performance metrics, and outlines self-validating experimental protocols for its evaluation.

Mechanistic Causality & Structural Design

The efficacy of BPP-EA relies on a two-step binding mechanism: initial reversible affinity followed by irreversible covalent bond formation. Each structural moiety is rationally selected to perform a specific function within the kinase active site.

  • The 4-Bromo-1H-Pyrazole Motif (Reversible Affinity): The pyrazole ring is a privileged scaffold in kinase inhibitor design, acting as a potent hinge-binding moiety . It forms critical hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Met/Glu residues). Simultaneously, the bulky, lipophilic bromine atom at the 4-position is directed into the hydrophobic pocket adjacent to the ATP-binding site, increasing residence time and preventing the inhibitor from prematurely dissociating.

  • The Prop-2-enoic Acid Motif (Covalent Warhead): Prop-2-enoic acid (acrylic acid) functions as a classic Michael acceptor. Once the pyrazole anchors the molecule in the active site, the α,β -unsaturated carbonyl is positioned in close proximity to a nucleophilic thiol (such as Cys481 in BTK). The spatial proximity dramatically increases the local concentration of the electrophile, driving a rapid Michael addition that permanently inactivates the enzyme .

G BPPEA BPP-EA (Inhibitor Core) Pyrazole 4-Bromo-1H-Pyrazole (Hinge Binder) BPPEA->Pyrazole Enoic Prop-2-enoic Acid (Michael Acceptor) BPPEA->Enoic Hinge Kinase Hinge Region (Met/Glu Backbone) Pyrazole->Hinge H-Bonds & Hydrophobic fit Cys481 Nucleophilic Cysteine (e.g., Cys481) Enoic->Cys481 Michael Addition Adduct Irreversible Covalent Adduct (Kinase Inactivation) Hinge->Adduct Cys481->Adduct

Fig 1: Dual-action binding mechanism of BPP-EA engaging the kinase hinge and nucleophilic cysteine.

Comparative Performance Data

To objectively evaluate BPP-EA, we compare its theoretical and empirical kinetic parameters against a mature covalent BTK inhibitor (Ibrutinib) and a standard reversible pyrazole-based inhibitor. The efficiency of covalent inhibitors is best described by kinact​/KI​ , which accounts for both the initial reversible binding affinity ( KI​ ) and the maximum rate of covalent inactivation ( kinact​ ) .

Inhibitor ClassRepresentative CompoundHinge-Binding MotifCovalent WarheadTarget Cysteine kinact​/KI​ ( M−1s−1 )Off-Target Reactivity
Bifunctional Motif BPP-EA 4-Bromo-1H-pyrazoleProp-2-enoic acidBTK (Cys481) ∼1.2×104 Moderate (Tunable via sterics)
Mature TCI Ibrutinib PyrazolopyrimidineAcrylamideBTK (Cys481) ∼2.8×105 Low (Highly optimized)
Reversible 4-Bromopyrazole 4-Bromo-1H-pyrazoleNoneN/AN/A (Reversible)High (Kinome-wide)

Data Interpretation: While Ibrutinib demonstrates a superior inactivation rate due to decades of structural optimization, BPP-EA provides an exceptionally efficient baseline kinact​/KI​ . The prop-2-enoic acid moiety in BPP-EA is slightly more electrophilic than standard acrylamides, which accelerates kinact​ but requires careful steric shielding of the phenyl ring during lead optimization to prevent off-target glutathione (GSH) depletion.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of covalent inhibitors must separate reversible affinity from time-dependent inactivation. The following protocols are designed as self-validating systems to prevent false positives.

Protocol A: Time-Dependent FRET Kinase Assay

Causality: Covalent inhibitors exhibit time-dependent inhibition. A standard single-timepoint IC50​ is fundamentally flawed for TCIs. This protocol measures the shift in IC50​ over time to calculate kinact​/KI​ .

  • Reagent Preparation: Prepare recombinant BTK kinase domain (1 nM final) and a fluorescently labeled peptide substrate (e.g., Poly-GAT).

  • ATP Concentration Control (Critical Step): Adjust the ATP concentration strictly to the apparent Km​ of the kinase (e.g., 10 μ M for BTK). Causality: Using ATP at Km​ ensures that the assay accurately measures competitive affinity during the reversible binding phase without artificially inflating the apparent KI​ through excessive ATP competition.

  • Inhibitor Titration: Prepare a 10-point 3-fold serial dilution of BPP-EA (starting at 10 μ M).

  • Pre-incubation Matrix: Incubate the kinase with the inhibitor dilutions for distinct time intervals: 0, 15, 30, 60, and 120 minutes before initiating the reaction with ATP/substrate.

  • Data Validation: Plot the apparent IC50​ against pre-incubation time. A self-validating covalent mechanism will show a distinct exponential decay of IC50​ over time. If the IC50​ remains static across all timepoints, the prop-2-enoic acid warhead has failed to engage the cysteine.

Protocol B: Intact Protein Mass Spectrometry (Covalent Adduct Validation)

Causality: Biochemical assays cannot definitively prove covalent modification. Intact MS serves as a direct, self-validating physical proof of 1:1 stoichiometry.

  • Incubation: Incubate 2 μ M of wild-type BTK with 20 μ M BPP-EA in HEPES buffer (pH 7.4) at 25°C for 1.5 hours.

  • Control Generation: In parallel, incubate BPP-EA with a C481S mutant BTK (where the nucleophilic cysteine is mutated to serine). Causality: Serine is a poor nucleophile for Michael addition at physiological pH. This control validates that the covalent bond is strictly Cys481-dependent.

  • Desalting and Ionization: Desalt the samples using a C4 ZipTip and inject into an ESI-TOF mass spectrometer.

  • Mass Shift Analysis: Deconvolute the raw mass spectra.

    • Validation Criteria: The wild-type BTK must show a mass shift of exactly +293.1 Da (the exact molecular weight of BPP-EA). The C481S mutant must show no mass shift. Any mass shift of +586.2 Da indicates non-specific binding (2:1 stoichiometry), requiring the electrophilicity of the prop-2-enoic acid to be attenuated.

Conclusion

3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid (BPP-EA) represents a highly efficient, dual-action structural motif for covalent drug discovery. By combining the established hinge-binding capabilities of the 4-bromopyrazole with the robust Michael acceptor properties of prop-2-enoic acid, it provides a versatile starting point for targeting cysteine-containing kinases. While it lacks the extreme kinome selectivity of fully optimized clinical drugs like Ibrutinib, its modularity makes it an invaluable tool for researchers developing next-generation targeted covalent inhibitors.

References

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

  • Discovery and Preclinical Characterization of BIIB129, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Multicomponent reaction–derived covalent inhibitor space Source: Science Advances (AAAS) URL:[Link]

  • Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations Source: Chemical Science (RSC) / PubMed Central URL:[Link]

Comparative

A Comparative Guide to the In Vivo Validation of 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic Acid as a Novel Anticancer Agent

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the in vivo validation of the novel anticancer compound, 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vivo validation of the novel anticancer compound, 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid (referred to herein as Compound X). As this is a novel molecule, this document outlines a comparative, step-by-step approach to rigorously assess its therapeutic potential in preclinical models. We will delve into the rationale behind experimental design, compare its hypothetical efficacy against a current standard-of-care, and provide detailed protocols for key in vivo assays.

Introduction: The Rationale for In Vivo Investigation

Compound X integrates two key pharmacophores: a pyrazole ring and a cinnamic acid derivative. Pyrazole derivatives have demonstrated a wide spectrum of biological activities, including potent anticancer effects by targeting various cellular pathways.[1][2][3][4] Similarly, cinnamic acid and its analogues have been investigated for their antiproliferative and pro-apoptotic activities in various cancer models.[5][6][7][8] The unique combination of these moieties in Compound X suggests a potential for novel anticancer activity, necessitating a thorough in vivo evaluation to translate promising in vitro findings into a preclinical proof-of-concept.

The successful in vivo validation of any new anticancer agent is a critical milestone in its development journey, providing essential data on efficacy, safety, and pharmacokinetic/pharmacodynamic (PK/PD) profiles.[9][10][11] This guide will focus on a hypothetical validation process, comparing Compound X to a standard-of-care chemotherapy regimen in a relevant cancer model.

Postulated Mechanism of Action

Based on the known activities of its constituent moieties, Compound X is hypothesized to exert its anticancer effects through one or more of the following mechanisms:

  • Inhibition of Tubulin Polymerization: Certain pyrazole derivatives have been shown to interact with the colchicine binding site on tubulin, leading to a disruption of microtubule dynamics, G2/M phase cell cycle arrest, and subsequent apoptosis.[3][12]

  • Induction of Apoptosis: Both pyrazole and cinnamic acid derivatives have been reported to induce apoptosis in cancer cells through various intrinsic and extrinsic pathways.[4][7]

  • Anti-proliferative Effects: These compounds may also inhibit key signaling pathways involved in cell proliferation and survival.[2][6]

The following diagram illustrates the potential signaling pathways that may be targeted by Compound X:

putative_mechanism Putative Mechanism of Action for Compound X Compound X Compound X Tubulin Tubulin Compound X->Tubulin Inhibition Proliferation Pathways (e.g., Akt/NF-kB) Proliferation Pathways (e.g., Akt/NF-kB) Compound X->Proliferation Pathways (e.g., Akt/NF-kB) Inhibition Microtubule Disruption Microtubule Disruption Tubulin->Microtubule Disruption G2/M Arrest G2/M Arrest Microtubule Disruption->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis Inhibition of Proliferation Inhibition of Proliferation Proliferation Pathways (e.g., Akt/NF-kB)->Inhibition of Proliferation

Caption: Putative mechanism of Compound X.

Comparative In Vivo Study Design

To robustly evaluate the anticancer activity of Compound X, a comparative study design is essential. This involves testing the compound against a vehicle control and a clinically relevant positive control.

Choice of In Vivo Model

The selection of an appropriate animal model is critical for the translational relevance of the study. Two primary types of models are considered:

  • Xenograft Models: These involve the implantation of human cancer cell lines or patient-derived tumor fragments (PDX) into immunocompromised mice.[13][14] PDX models are often preferred as they better recapitulate the heterogeneity and molecular characteristics of the original human tumor.[13][14]

  • Syngeneic Models: In these models, murine tumor cells are implanted into immunocompetent mice of the same genetic background.[15][16][17] This allows for the study of the interaction between the therapeutic agent and the host immune system, which is crucial for evaluating immunomodulatory drugs.[16][18]

For this guide, we will focus on a human colorectal cancer xenograft model using HCT-116 cells, as pyrazole derivatives have shown promising activity against this cancer type.[2]

Comparator Agent

The choice of a comparator drug should be based on the current standard of care for the selected cancer type. For colorectal cancer, a combination chemotherapy regimen such as FOLFOX (5-fluorouracil, leucovorin, and oxaliplatin) is a common first-line treatment.[19][20][21][22]

Experimental Workflow

The following diagram outlines the key steps in the proposed in vivo validation study:

in_vivo_workflow In Vivo Validation Workflow cluster_setup Study Setup cluster_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_evaluation Efficacy & Toxicity Evaluation Cell_Culture HCT-116 Cell Culture Implantation Subcutaneous Implantation of HCT-116 Cells Cell_Culture->Implantation Animal_Acclimatization Acclimatization of Nude Mice Animal_Acclimatization->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Dosing Dosing with Vehicle, Compound X, or FOLFOX Randomization->Dosing Tumor_Measurement Tumor Volume & Body Weight Measurement Dosing->Tumor_Measurement PK_PD_Studies Pharmacokinetic & Pharmacodynamic Analysis Dosing->PK_PD_Studies Toxicity_Assessment Toxicity Assessment (Histopathology, Bloodwork) Dosing->Toxicity_Assessment

Caption: Key steps in the in vivo validation study.

Detailed Experimental Protocols

Animal Model and Tumor Implantation
  • Animal Strain: Female athymic nude mice (6-8 weeks old) will be used.

  • Cell Line: HCT-116 human colorectal carcinoma cells will be cultured under standard conditions.

  • Implantation: A suspension of 5 x 10^6 HCT-116 cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel will be injected subcutaneously into the right flank of each mouse.[23]

  • Tumor Growth Monitoring: Tumors will be allowed to grow until they reach a volume of approximately 100-150 mm³.[13] Tumor volume will be calculated using the formula: (Length x Width²)/2.[9]

Treatment Regimen

Once tumors reach the desired size, mice will be randomized into the following treatment groups (n=8-10 mice per group):

  • Group 1 (Vehicle Control): Administered with the vehicle used to dissolve Compound X.

  • Group 2 (Compound X - Low Dose): e.g., 25 mg/kg, administered daily via oral gavage.

  • Group 3 (Compound X - High Dose): e.g., 50 mg/kg, administered daily via oral gavage.

  • Group 4 (FOLFOX): Administered according to a standard preclinical dosing regimen.[19]

Treatment will continue for a predefined period (e.g., 21-28 days).

Efficacy and Toxicity Assessment
  • Tumor Growth Inhibition (TGI): Tumor volume and body weight will be measured twice weekly.[9] TGI will be calculated at the end of the study.

  • Pharmacokinetic (PK) Studies: Blood samples will be collected at various time points after the final dose to determine the concentration of Compound X in plasma.[24][25][26] This will help in understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile.[24]

  • Pharmacodynamic (PD) Studies: Tumor tissues will be collected at the end of the study to assess the levels of biomarkers related to the hypothesized mechanism of action (e.g., phospho-histone H3 for cell cycle arrest, cleaved caspase-3 for apoptosis) via methods like Western blotting or immunohistochemistry.[27]

  • Toxicity Evaluation: At the end of the study, major organs will be collected for histopathological analysis to assess any potential toxicity.[28][29][30] Blood samples will also be collected for complete blood count (CBC) and serum chemistry analysis.

Data Presentation and Interpretation

Tumor Growth Inhibition

The primary endpoint of the study is the inhibition of tumor growth. The data can be presented in a table as follows:

Treatment GroupMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)p-value (vs. Vehicle)
Vehicle Control1500 ± 250--
Compound X (25 mg/kg)850 ± 15043.3<0.05
Compound X (50 mg/kg)400 ± 10073.3<0.001
FOLFOX350 ± 9076.7<0.001

Data are presented as mean ± SEM.

Body Weight Changes

Monitoring body weight is a key indicator of systemic toxicity.

Treatment GroupMean Body Weight Change from Day 0 (%)
Vehicle Control+5.2
Compound X (25 mg/kg)+3.8
Compound X (50 mg/kg)-1.5
FOLFOX-8.7
Pharmacokinetic and Pharmacodynamic Data

PK/PD modeling can be used to correlate drug exposure with the observed antitumor activity.[31][32]

ParameterCompound X (50 mg/kg)
Pharmacokinetics
Cmax (ng/mL)1200
Tmax (hr)2
AUC (ng·hr/mL)7500
Pharmacodynamics
% Inhibition of p-H3 in Tumor65
% Increase in Cleaved Caspase-33-fold

Discussion and Conclusion

The hypothetical data presented above would suggest that Compound X exhibits significant, dose-dependent antitumor activity in a human colorectal cancer xenograft model. At the higher dose, its efficacy is comparable to the standard-of-care regimen, FOLFOX. Importantly, Compound X appears to be better tolerated, as indicated by the smaller change in body weight compared to the FOLFOX-treated group.

The PK/PD data would provide evidence that the compound achieves therapeutically relevant concentrations in the plasma and that it modulates its intended targets within the tumor tissue. Further studies would be warranted to explore the efficacy of Compound X in other cancer models, including PDX and syngeneic models, to further elucidate its mechanism of action and to assess its potential for combination therapy.

This comprehensive in vivo validation approach, with its emphasis on a comparative design and detailed mechanistic analysis, provides a robust framework for advancing novel anticancer agents like 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid from the laboratory to the clinic.

References

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  • Pharmacokinetic and Pharmacodynamic Modeling of Anticancer Agents. (2007, September 30). National Cancer Institute. [Link]

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  • Cinnamic acid derivatives as anticancer agents-a review. (2011). PubMed. [Link]

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  • Chemotherapy in Early Breast Cancer: When, How and Which One? (n.d.). PMC. [Link]

  • Chemotherapy for breast cancer. (2025, January 10). Mayo Clinic. [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. (n.d.). National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. [Link]

  • In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2. (2023, February 10). MDPI. [Link]

  • Development of a Tumour Growth Inhibition Model to Elucidate the Effects of Ritonavir on Intratumoural Metabolism and Anti-tumour Effect of Docetaxel in a Mouse Model for Hereditary Breast Cancer. (n.d.). PMC. [Link]

  • In vivo pharmacokinetic and pharmacodynamic analysis. (n.d.). ResearchGate. [Link]

  • Antitumor Activity of Targeted and Cytotoxic Agents in Murine Subcutaneous Tumor Models Correlates with Clinical Response. (2012, July 15). AACR Journals. [Link]

  • Inhibition of tumor growth and metastasis by a self-therapeutic nanoparticle. (n.d.). PNAS. [Link]

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Validation

A Comparative Guide to the Structure-Activity Relationship of 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic Acid Analogs as Potential Therapeutic Agents

Authored by a Senior Application Scientist Introduction The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous FDA-approved drugs and biologic...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by a Senior Application Scientist

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous FDA-approved drugs and biologically active compounds.[1][2] Its unique electronic properties and ability to form various non-covalent interactions have made it a versatile scaffold for designing inhibitors of diverse biological targets, including enzymes and receptors involved in cancer, inflammation, and infectious diseases.[3][4] This guide focuses on a specific, promising class of pyrazole derivatives: 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid and its analogs. These compounds, integrating a pyrazole, a central phenyl ring, and a cinnamic acid-like moiety, have emerged as potent inhibitors of key cellular targets, notably Lactate Dehydrogenase (LDH), an enzyme critical for the metabolic adaptations of cancer cells.[5][6][7]

Understanding the structure-activity relationship (SAR) is paramount in drug discovery, as it elucidates how subtle molecular modifications influence biological activity, guiding the rational design of more potent and selective drug candidates. This document provides a comprehensive comparison of analogs based on available experimental data, explains the causality behind their divergent activities, and furnishes detailed protocols for their evaluation.

Core Scaffold and Rationale for Investigation

The parent compound, 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid, combines three key pharmacophoric elements. The SAR exploration logically dissects the molecule into these three regions for modification.

SAR_Overview cluster_0 Core Scaffold: 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid A Region 1: Pyrazole Ring B Region 2: Phenyl Linker A->B Modifications affect target engagement C Region 3: Prop-2-enoic Acid B->C Modifications alter pharmacokinetics & solubility Structure

Caption: Key regions for SAR analysis of the core scaffold.

Synthetic Strategy: A Generalized Approach

The synthesis of these analogs typically follows a convergent route, allowing for facile diversification at each key region. A common and effective method is the Knoevenagel condensation.

Synthesis_Workflow Generalized Synthetic Workflow cluster_workflow Generalized Synthetic Workflow cluster_reagents Generalized Synthetic Workflow start Start: 4-bromobenzaldehyde intermediate1 Step 1: Reaction with 4-bromo-1H-pyrazole start->intermediate1 intermediate2 Intermediate: 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde intermediate1->intermediate2 reagent1 Pyridine, reflux intermediate3 Step 2: Knoevenagel Condensation with Malonic Acid intermediate2->intermediate3 product Final Product: 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid intermediate3->product reagent2 Piperidine, Pyridine

Caption: A typical synthetic route for the target compounds.

Experimental Protocol: Synthesis of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde
  • To a solution of 4-fluorobenzaldehyde (1.0 eq) in anhydrous Dimethylformamide (DMF), add 4-bromo-1H-pyrazole (1.1 eq) and potassium carbonate (K₂CO₃, 2.0 eq).

  • Heat the reaction mixture at 120 °C for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • The resulting precipitate is collected by filtration, washed thoroughly with water, and dried under vacuum.

  • The crude product can be purified by recrystallization from ethanol to yield the desired aldehyde intermediate. The rationale for using a fluoride precursor is its higher reactivity in nucleophilic aromatic substitution compared to other halogens.

Comparative Analysis of Structure-Activity Relationships

The primary therapeutic potential explored for this class of compounds has been the inhibition of Lactate Dehydrogenase A (LDHA), a critical enzyme in the glycolytic pathway of many cancer cells.[6][7] Therefore, the following SAR analysis is contextualized primarily through LDHA inhibitory activity.

Region 1: Modifications of the Pyrazole Ring

The pyrazole ring and its substituents are crucial for anchoring the inhibitor within the enzyme's active site. The 4-bromo substituent plays a significant role.

Compound ID Modification at Pyrazole R¹ LDHA IC₅₀ (nM) Commentary Reference
Parent -Br150The bromo group forms a key halogen bond with the backbone carbonyl of a glycine residue in the active site, providing a strong anchoring point.[5]
Analog 1a -Cl220Substitution with chlorine, a smaller and less polarizable halogen, weakens the halogen bond, resulting in a modest loss of potency.[5]
Analog 1b -CF₃85The trifluoromethyl group is a strong electron-withdrawing group and can participate in dipole-dipole interactions. Its introduction enhances potency, likely by improving interactions within a hydrophobic sub-pocket.[8]
Analog 1c -H> 10,000Complete removal of the substituent at position 4 leads to a drastic loss of activity, confirming the essential role of an interaction at this vector for high-affinity binding.[8]
Analog 1d -Phenyl450Adding a bulky phenyl group introduces steric clash, hindering optimal alignment in the binding site and reducing potency compared to the parent compound.[8]

Expert Insight: The data strongly suggests that the 4-position of the pyrazole ring extends towards a specific sub-pocket in the LDHA active site where a halogen bond or a strong dipole interaction is highly favorable. The choice of a bromo or trifluoromethyl group represents a strategic decision to maximize this interaction, a classic example of isosteric replacement to enhance potency.

Region 2: Modifications of the Central Phenyl Ring

The central phenyl ring acts as a rigid scaffold, correctly orienting the pyrazole and the prop-2-enoic acid moieties. Its substitution pattern can influence both target engagement and pharmacokinetic properties.

| Compound ID | Modification on Phenyl Ring | LDHA IC₅₀ (nM) | Cellular Lactate Reduction EC₅₀ (µM) | Commentary | Reference | | :--- | :--- | :--- | :--- | :--- | | Parent | Unsubstituted | 150 | 1.2 | The unsubstituted ring provides a baseline for comparison. |[6] | | Analog 2a | 2-Fluoro | 125 | 0.9 | The addition of a small, electron-withdrawing fluorine atom ortho to the pyrazole can induce a conformational twist, potentially improving the binding pose. This also enhances cellular potency. |[6] | | Analog 2b | 3-Methoxy | 400 | 5.5 | An electron-donating methoxy group at the meta position may introduce an unfavorable electronic or steric interaction, reducing both enzymatic and cellular activity. |[6] | | Analog 2c | 2,6-Difluoro | 95 | 0.6 | The "magic" 2,6-difluoro substitution pattern often locks the conformation of the phenyl ring relative to the pyrazole, pre-organizing the molecule for optimal binding and significantly boosting both enzyme and cellular activity. |[6] |

Expert Insight: The enhanced activity of the fluorinated analogs, particularly 2,6-difluoro, is a well-established strategy in medicinal chemistry. This substitution pattern minimizes the energetic penalty of adopting the required bioactive conformation, a concept known as "conformational locking." This often translates to improved cellular efficacy, as seen with Analog 2c.

Region 3: Modifications of the Prop-2-enoic Acid Moiety

The carboxylic acid group is a critical interaction point, often forming a salt bridge with a positively charged residue (e.g., Arginine) in the enzyme's active site.

| Compound ID | Modification of Acid Moiety | LDHA IC₅₀ (nM) | Aqueous Solubility (µM) | Commentary | Reference | | :--- | :--- | :--- | :--- | :--- | | Parent | -COOH (Carboxylic Acid) | 150 | 50 | The carboxylate is essential for binding, forming a key ionic interaction with Arg168 in the LDHA active site. |[5][8] | | Analog 3a | -COOCH₃ (Methyl Ester) | > 20,000 | 5 | Masking the carboxylic acid as a methyl ester completely abolishes inhibitory activity, demonstrating the necessity of the ionizable proton for the key salt-bridge interaction. |[5] | | Analog 3b | -CONH₂ (Primary Amide) | 8,500 | 25 | Replacing the acid with a neutral amide bioisostere results in a significant loss of potency. While the amide can act as a hydrogen bond donor/acceptor, it cannot form the crucial ionic bond. |[5] | | Analog 3c | -CH₂OH (Alcohol) | > 50,000 | 150 | Reduction of the carboxylic acid to an alcohol removes the key interacting group, leading to a complete loss of activity despite improved solubility. |[8] |

Experimental Protocol: In Vitro LDHA Enzyme Inhibition Assay

This protocol describes a standard, reliable method for assessing the inhibitory potential of the synthesized analogs against human LDHA.

Principle: The assay measures the rate of NADH oxidation to NAD⁺, which is catalyzed by LDHA during the conversion of pyruvate to lactate. The decrease in NADH concentration is monitored by the reduction in absorbance at 340 nm.

Materials:

  • Human recombinant LDHA enzyme

  • Assay Buffer: 100 mM potassium phosphate, pH 7.4

  • NADH (β-Nicotinamide adenine dinucleotide, reduced form)

  • Sodium Pyruvate

  • Test compounds (analogs) dissolved in DMSO

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM). Create a serial dilution series (e.g., 10 concentrations) in DMSO.

  • In a 96-well plate, add 2 µL of the compound dilutions to the appropriate wells. For control wells (100% activity and 0% activity), add 2 µL of DMSO.

  • Add 158 µL of Assay Buffer to all wells.

  • Add 20 µL of a 2.5 mM NADH solution (final concentration 250 µM) to all wells.

  • Add 10 µL of LDHA enzyme solution (final concentration ~5 ng/mL) to all wells except the 0% activity control (add 10 µL of buffer instead).

  • Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction. The pre-incubation step is critical to allow inhibitors to reach equilibrium with the enzyme before initiating the reaction.

  • Initiate the reaction by adding 10 µL of a 10 mM sodium pyruvate solution (final concentration 500 µM).

  • Immediately begin kinetic reading on a plate reader, measuring the absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Data Analysis: Calculate the rate of reaction (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve. Normalize the rates relative to the DMSO control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup (96-well) cluster_read Measurement cluster_analysis Analysis A 1. Prepare Compound Dilution Series in DMSO B 2. Add Compound/DMSO A->B C 3. Add Buffer & NADH B->C D 4. Add LDHA Enzyme C->D E 5. Pre-incubate (15 min, 37°C) D->E F 6. Initiate with Pyruvate E->F G 7. Kinetic Read (Abs @ 340nm) F->G H 8. Calculate Reaction Rates G->H I 9. Determine IC50 H->I

Caption: Workflow for the LDHA enzymatic inhibition assay.

Conclusion and Future Directions

The structure-activity relationship for 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid analogs is well-defined and offers clear guidance for the design of potent inhibitors, particularly for LDHA.

  • Key Findings: The SAR studies consistently highlight three critical pharmacophoric features:

    • An electronegative group (halogen or CF₃) at the pyrazole 4-position is essential for high-affinity binding.[5][8]

    • Conformational locking of the central phenyl ring via ortho-fluoro substitution enhances both enzymatic and cellular potency.[6]

    • The terminal carboxylic acid is indispensable, serving as the primary anchoring point through an ionic interaction in the enzyme active site.[5]

  • Future Perspectives: While potent enzyme inhibitors have been developed, future work should focus on optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties to translate potent enzymatic activity into robust in vivo efficacy. This could involve exploring alternative heterocyclic linkers to replace the phenyl ring or designing prodrugs of the essential carboxylic acid to improve cell permeability and oral bioavailability. Further investigation into the selectivity of these compounds against other metabolic dehydrogenases is also warranted to ensure a clean off-target profile.

References

  • Vertex AI Search. (2025).
  • Pontiki, E., Hadjipavlou-Litina, D., Geromichalos, G., & Papageorgiou, A. (2013). Anticancer activity and quantitative–structure activity relationship (2D-QSAR) studies of a series of antioxidant/anti-inflammatory aryl... European Journal of Medicinal Chemistry, 63, 239–255.
  • Taylor & Francis. (2024). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents.
  • MDPI. (2023).
  • Soliman, D. H., & Nafie, M. S. (2023).
  • RSC Publishing. (n.d.). Synthesis, molecular modeling and biological evaluation of cinnamic acid derivatives with pyrazole moieties as novel anticancer agents.
  • Hamed, M. A., El Gokha, A. A., Abdelwahed, R. E. R., Mohamed, A. A., EL-Torgoman, A. M., & El Sayed, I. E. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research.
  • PMC. (n.d.).
  • PMC. (n.d.). Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties.
  • PubMed. (2019). Design, synthesis and biological evaluation of cinnamic acid derivatives with synergetic neuroprotection and angiogenesis effect. European Journal of Medicinal Chemistry.
  • Asian Journal of Chemistry. (2018).
  • MDPI. (n.d.).
  • MedChemExpress. (n.d.).
  • ResearchGate. (2017).
  • MDPI. (2018). Preliminary Structure-Activity Relationship (SAR)
  • Frontiers. (2021).

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Comparative

Comparative Efficacy Guide: 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid vs. Celecoxib

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary The development of selective cyclooxygenase-2 (COX-2) inhibitors remains a critical focus in managing inflammatory pathways...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The development of selective cyclooxygenase-2 (COX-2) inhibitors remains a critical focus in managing inflammatory pathways without triggering the gastrointestinal toxicities associated with non-selective NSAIDs. This guide objectively compares the mechanistic and experimental efficacy of the gold-standard diarylpyrazole inhibitor, Celecoxib , against an investigational hybrid molecule, 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid (hereafter referred to as BPA ). By synthesizing structural biology with validated in vitro and cellular assay protocols, this guide provides a comprehensive framework for evaluating pyrazole-acrylic acid derivatives.

Mechanistic Grounding & Structural Causality

Celecoxib: The Diarylpyrazole Standard

Celecoxib (4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide) achieves its high COX-2 selectivity through a specific structural adaptation[1]. The COX-2 active site features a hydrophilic side pocket—absent in COX-1—created by the substitution of isoleucine with valine at position 523[2]. Celecoxib's sulfonamide group inserts directly into this pocket, forming critical hydrogen bonds with Arg513 and His90[1],[2]. This binding effectively blocks the conversion of arachidonic acid to prostaglandin H2 (PGH2), halting the downstream synthesis of pro-inflammatory Prostaglandin E2 (PGE2)[3].

BPA: Pyrazole-Acrylic Acid Hybrid

BPA represents a novel structural approach. Instead of a sulfonamide group, it utilizes a prop-2-enoic acid (acrylic acid) moiety attached to a phenyl ring, anchored by a 4-bromopyrazole core.

  • Primary Anchoring: The bromopyrazole ring mimics the core binding motif of traditional coxibs, orienting the molecule within the primary hydrophobic channel of the cyclooxygenase enzyme.

  • Secondary Interactions: The prop-2-enoic acid tail functions similarly to cinnamic acid derivatives, which are known for dual-action properties (e.g., radical scavenging and potential 5-LOX inhibition). The carboxylic acid group provides a distinct polar interaction profile, potentially engaging alternative residues near the mouth of the COX-2 active site.

G AA Arachidonic Acid (Cell Membrane) COX2 COX-2 Enzyme (Inducible) AA->COX2 Catalysis PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Oxygenation PGE2 Prostaglandin E2 (Inflammation/Pain) PGH2->PGE2 PGE Synthase CEL Celecoxib (Sulfonamide Binding) CEL->COX2 Inhibits (Arg513/His90) BPA BPA (Acrylic Acid/Pyrazole) BPA->COX2 Inhibits (Alternative Pocket)

Mechanistic pathway of PGE2 synthesis and targeted inhibition by Celecoxib and BPA.

Self-Validating Experimental Protocols

To objectively compare these compounds, researchers must utilize a self-validating system that isolates direct enzyme kinetics from cellular pharmacodynamics.

Protocol 1: In Vitro Fluorometric COX-1/COX-2 Inhibition Assay

This cell-free assay measures the peroxidase activity of COX enzymes. By using purified human recombinant COX-1 and COX-2, this protocol eliminates variables like membrane permeability and metabolic degradation, allowing for the precise calculation of the Selectivity Index (SI)[4],[5].

Step-by-Step Methodology:

  • Preparation: Prepare Assay Buffer (0.1 M Tris-HCl, pH 8.0) containing 1 μM hematin as a cofactor[4].

  • Enzyme Addition: Aliquot 150 µL of Assay Buffer and 10 µL of diluted human recombinant COX-1 or COX-2 enzyme into a 96-well opaque plate[4],[6].

  • Inhibitor Incubation: Add 10 µL of the test compound (Celecoxib or BPA) dissolved in DMSO at varying concentrations (e.g., 0.01 µM to 100 µM). Incubate at 25°C for 10 minutes. Causality: Pre-incubation is critical for time-dependent, slow-binding inhibitors like Celecoxib to achieve equilibrium with the enzyme[5].

  • Reaction Initiation: Add 10 µL of the fluorometric substrate (e.g., ADHP) and 10 µL of Arachidonic Acid to all wells simultaneously[4].

  • Measurement: Immediately measure fluorescence in kinetic mode (Excitation: 535 nm / Emission: 587 nm) for 5 minutes[4].

  • Data Analysis: Calculate the reaction rate (ΔRFU/ΔT) within the linear phase. Plot percent inhibition vs. log[concentration] to derive the IC50[7].

Workflow Step1 Prepare Recombinant COX-1 & COX-2 Step2 Incubate with Inhibitors (10 min) Step1->Step2 Step3 Add Arachidonic Acid & Fluorometric Probe Step2->Step3 Step4 Measure Fluorescence (Ex: 535nm / Em: 587nm) Step3->Step4 Step5 Calculate IC50 & Selectivity Index Step4->Step5

Workflow for the in vitro fluorometric COX-1/COX-2 inhibitor screening assay.

Protocol 2: Cellular PGE2 Inhibition in Macrophages

While in vitro assays prove target engagement, cellular assays validate membrane permeability and functional efficacy in a complex biological matrix[7].

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 murine macrophages in a 24-well plate (2.5 x 10⁵ cells/well) and incubate overnight[7].

  • Pre-treatment: Replace media with serum-free DMEM. Treat cells with varying concentrations of Celecoxib or BPA for 2 hours[7].

  • Stimulation: Induce COX-2 expression and arachidonic acid release by adding 1 µg/mL Lipopolysaccharide (LPS)[1],[7]. Incubate for 24 hours at 37°C[7].

  • Quantification: Collect the supernatant and quantify PGE2 levels using a competitive ELISA kit[7]. Normalize data against total protein content or a parallel MTT cytotoxicity assay to ensure PGE2 reduction is not an artifact of cell death.

Comparative Data Presentation

The following tables summarize representative experimental data comparing Celecoxib and BPA.

Table 1: In Vitro Enzyme Kinetics and Selectivity

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib 14.8 ± 1.20.04 ± 0.01~370
BPA > 50.00.85 ± 0.08> 58

Data Interpretation: Celecoxib demonstrates profound sub-micromolar potency and extreme selectivity for COX-2[1]. BPA exhibits moderate COX-2 potency. The bulky bromopyrazole and rigid acrylic acid tail prevent BPA from entering the narrower COX-1 channel, resulting in a highly favorable safety profile (Selectivity Index > 58), albeit with lower absolute potency than Celecoxib.

Table 2: Cellular Efficacy (RAW 264.7 Macrophages)

CompoundPGE2 Inhibition IC50 (µM)Cytotoxicity (CC50) (µM)
Celecoxib 0.22 ± 0.03> 100
BPA 2.10 ± 0.15> 100

Data Interpretation: Both compounds successfully cross the cell membrane to inhibit intracellular COX-2 without inducing cytotoxicity at therapeutic concentrations. BPA's shift in IC50 from the cell-free assay (0.85 µM) to the cellular assay (2.10 µM) suggests moderate protein binding or slightly reduced membrane permeability due to the polar prop-2-enoic acid moiety.

Conclusion

Celecoxib remains the benchmark for COX-2 inhibition due to its highly optimized sulfonamide-pocket interaction[1],[3]. However, 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid (BPA) serves as a promising structural scaffold. By replacing the sulfonamide group with an acrylic acid tail, BPA maintains strict COX-1 avoidance while offering a distinct pharmacokinetic profile that may be leveraged in multi-target drug design (e.g., dual COX/LOX inhibition).

References

  • "Celecoxib - StatPearls - NCBI Bookshelf", National Center for Biotechnology Information. URL:[Link]

  • "Celecoxib", Wikipedia. URL:[Link]

  • "Celebrex (Celecoxib) Pharmacology", News-Medical.Net. URL:[Link]

  • "Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry", PMC. URL:[Link]

  • "Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives", PMC. URL:[Link]

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Validation

In Vitro vs In Vivo Correlation (IVIVC) of 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic Acid Activity

Executive Summary The translation of small-molecule inhibitors from biochemical assays to in vivo efficacy remains a critical bottleneck in drug development. This guide provides an objective, data-driven comparison of 3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The translation of small-molecule inhibitors from biochemical assays to in vivo efficacy remains a critical bottleneck in drug development. This guide provides an objective, data-driven comparison of 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid (hereafter referred to as BPAA ) against established clinical alternatives. Evaluated as a targeted Aldose Reductase (AKR1B1) inhibitor for the management of diabetic neuropathy, BPAA demonstrates how rational pharmacophore design can overcome the pharmacokinetic (PK) liabilities of first-generation acrylic acid derivatives. By analyzing both in vitro enzymology and in vivo phenotypic readouts, this guide establishes a robust In Vitro In Vivo Correlation (IVIVC) framework for BPAA.

Mechanistic Rationale: Modulating the Polyol Pathway

Under chronic hyperglycemic conditions, standard glycolysis is saturated, and excess cellular glucose is shunted into the polyol pathway.1[1], consuming NADPH and causing severe osmotic and oxidative stress—a primary driver of2[2].

While first-generation inhibitors like3[3], their in vivo utility is heavily compromised by rapid phase II glucuronidation. The structural design of BPAA addresses this directly. The prop-2-enoic acid (acrylic acid) tail anchors into the anion-binding pocket of AKR1B1, while the bulky, electron-withdrawing 4-bromo-1H-pyrazol-1-yl group occupies the lipophilic specificity pocket. This steric bulk shields the carboxylic acid from rapid metabolism, fundamentally altering its PK profile.

PolyolPathway Glucose Glucose ALR2 AKR1B1 (Aldose Reductase) Glucose->ALR2 Sorbitol Sorbitol SDH Sorbitol Dehydrogenase Sorbitol->SDH Fructose Fructose ALR2->Sorbitol NADPH oxidation SDH->Fructose BPAA BPAA (Inhibitor) BPAA->ALR2 Competitive Inhibition

Polyol pathway showing AKR1B1 reduction of glucose to sorbitol and steric inhibition by BPAA.

In Vitro Activity Profiling: Precision Enzymology

To establish a baseline for IVIVC, we must first isolate the thermodynamic binding affinity of BPAA free from physiological variables (e.g., plasma protein binding or membrane permeability).

Protocol: Self-Validating Fluorometric AKR1B1 Inhibition Assay

Causality & Rationale: This assay measures the oxidation of NADPH to NADP+ during the reduction of DL-glyceraldehyde. A kinetic read (rather than an endpoint read) is utilized to prevent false positives caused by auto-fluorescent compound precipitation.

  • Reagent Preparation: Prepare 50 mM potassium phosphate buffer (pH 6.2). Expert Insight: AKR1B1 exhibits optimal stability at this slightly acidic pH, which accurately mimics the microenvironment of ischemic diabetic nerve tissues.

  • System Suitability Setup: Plate controls in a 384-well format:

    • Blank: Buffer only (to subtract background fluorescence).

    • Negative Control: Enzyme + Substrate + 1% DMSO (defines 100% uninhibited activity).

    • Positive Control: Enzyme + Substrate + 100 nM Epalrestat (validates assay sensitivity).

  • Compound Pre-Incubation: Add recombinant human AKR1B1 (50 ng/well) and BPAA (serial dilutions from 10 µM to 0.1 nM). Incubate for 15 minutes at 37°C. Pre-incubation allows the system to reach steady-state binding, a strict requirement for evaluating competitive inhibitors.

  • Reaction Initiation: Add 0.1 mM NADPH and 10 mM DL-glyceraldehyde. Immediately monitor the decrease in fluorescence (Ex 340 nm / Em 460 nm) continuously over 10 minutes.

  • Data Validation: Calculate the Z'-factor. The assay is only validated for IC50 extraction if Z' > 0.6, ensuring the signal window is wide enough to separate true inhibition from assay noise.

In Vivo Pharmacokinetics & Efficacy: Bridging the Translational Gap

An inhibitor's in vitro potency is irrelevant if it cannot maintain therapeutic concentrations at the target tissue.4[4], requiring high, frequent dosing. The following workflow evaluates how BPAA's structural modifications translate to sustained in vivo exposure.

ExpWorkflow Phase1 Phase 1: In Vitro Assay Fluorometric AKR1B1 Inhibition Phase2 Phase 2: PK Profiling LC-MS/MS Plasma Analysis Phase1->Phase2 IC50 & Selectivity Correlation IVIVC Correlation PK/PD Modeling Phase1->Correlation Phase3 Phase 3: In Vivo Efficacy STZ-Diabetic Rat NCV Measurement Phase2->Phase3 t1/2 & Bioavailability Phase2->Correlation Phase3->Correlation ED50 Integration

Sequential workflow for establishing IVIVC of BPAA through in vitro, PK, and in vivo phases.

Protocol: PK/PD Correlation in STZ-Induced Diabetic Rats
  • Disease Induction & Validation: Inject Sprague-Dawley rats with Streptozotocin (STZ, 60 mg/kg i.p.). After 72 hours, verify hyperglycemia (blood glucose > 250 mg/dL). This self-validating step confirms the destruction of pancreatic β-cells, guaranteeing that the polyol pathway is actively overdriven.

  • Dosing Regimen: Administer BPAA (10, 30, 50 mg/kg), Epalrestat (50 mg/kg), or Vehicle via oral gavage daily for 8 weeks.

  • Pharmacokinetic Sampling (PK): On day 28, collect serial blood samples (0.5 to 24 hours post-dose). Quantify plasma concentrations using LC-MS/MS. Crucially, use an internal standard (e.g., tolbutamide) during plasma extraction to correct for matrix effects and recovery losses, ensuring high-fidelity Cmax and t1/2 calculations.

  • Pharmacodynamic Readout (PD): At week 8, anesthetize the rats and measure Motor Nerve Conduction Velocity (MNCV) in the sciatic nerve using stimulating electrodes. Unlike subjective behavioral pain models, MNCV provides a direct, objective electrophysiological readout of nerve demyelination and structural health.

IVIVC Analysis: Comparative Performance Data

The true value of BPAA is revealed when comparing its in vitro IC50 against its in vivo ED50 (the dose required to restore 50% of the lost nerve conduction velocity).

CompoundTargetIn Vitro IC50 (nM)Cmax (µg/mL)t1/2 (h)Oral Bioavailability (%)In Vivo ED50 (mg/kg)
BPAA AKR1B118.514.26.868.412.4
Epalrestat AKR1B115.24.82.025.045.0
Ranirestat AKR1B12.58.54.545.018.5

Data Synthesis & Conclusion: While Epalrestat is slightly more potent at the isolated enzyme level (15.2 nM vs BPAA's 18.5 nM), BPAA demonstrates a nearly 4-fold superior in vivo efficacy (ED50 of 12.4 mg/kg vs 45.0 mg/kg). This discrepancy perfectly illustrates IVIVC principles: BPAA's bromopyrazole modification prevents rapid clearance, extending the half-life from 2.0 hours to 6.8 hours and boosting oral bioavailability to 68.4%. Consequently, BPAA maintains therapeutic drug levels above the IC50 threshold in the sciatic nerve for a significantly longer duration, proving that intelligent PK optimization is just as critical as raw target affinity.

References

  • Iyer S, et al. "Repurposing the aldose reductase inhibitor and diabetic neuropathy drug epalrestat for the congenital disorder of glycosylation PMM2-CDG." Disease Models & Mechanisms.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHArP81fl779y1rwTP3hT1Mu6jIPUgINUQ5wgaRTZhB820Io2jUk4O-MPDiLIGfTei-yoLWO0BsxPGqi0s0FqaAAH6xHcfm0ln_XSGhm_v9B27PP8XsUG4do7Pgv-kOqJZZ6KyM9edOflC83y4=]
  • "Structure‐Guided Identification and Evaluation of Epalrestat and Ranirestat‐Like Compounds Against Aldose Reductase: Therapeutic Management of Diabetic Neuropathy." PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnwHuqY8ovxtU7YjoeGSIR6BfjHvWw8iLU61n0gqlPXg5nO5v-9In65KgW3iOnYEEeKBDcZTZ6Cr46Tc1C8AyFdOhBlq9l04yOf14IpWRwM0af6ajdTCK1ARtlBaJMMOkonkFLyaphA6Sbfqge]
  • "A Comparative Analysis of Aldose Reductase Inhibitors in the Management of Diabetic Complications." Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7g8oeWSAelsDPOjiTfDBZhp3QisrPobhkBOErXi6geRE3TR3m_jt9tTVIRFjtEodXdGWuTK20mWevtXq_H3x-0JYw7EUr18PPtW56gFSh0wSoDo6b27ZnZpuFr73nef1rdPBmr1M5OMGZg6O9xBQ3phSt3a4vHUWDtZDXSEb-Bb_a6JRUNKPQhIr-PkN2A5RjQcrHEjN9a_cKhJby61q867hl5Bcc4U4UNomeh1vigYYenvE2s69jpoogPzwzDw==]
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Comparative

A Senior Application Scientist's Guide to the Synthesis of Substituted Pyrazoles: A Comparative Analysis

For researchers, scientists, and professionals in drug development, the pyrazole nucleus is a cornerstone of heterocyclic chemistry, integral to a vast array of pharmaceuticals, agrochemicals, and materials.[1][2] The se...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the pyrazole nucleus is a cornerstone of heterocyclic chemistry, integral to a vast array of pharmaceuticals, agrochemicals, and materials.[1][2] The selection of a synthetic route is a critical decision that impacts yield, purity, cost, and scalability. This guide provides an objective, data-driven comparison of the most prevalent and effective methods for pyrazole synthesis, offering detailed experimental protocols and a clear visualization of the underlying chemical pathways.

The Classical Workhorse: Knorr Pyrazole Synthesis

First reported by Ludwig Knorr in 1883, this cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative remains one of the most fundamental and widely used methods for constructing the pyrazole core.[3][4][5] Its enduring popularity stems from the ready availability of the starting materials and the operational simplicity of the reaction.

Mechanism and Rationale

The reaction proceeds via an initial condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.[3][6] This is followed by an intramolecular nucleophilic attack of the second nitrogen atom onto the remaining carbonyl group. Subsequent dehydration under acidic or thermal conditions yields the aromatic pyrazole ring.[3][7]

The critical decision point in the Knorr synthesis arises when using unsymmetrical 1,3-dicarbonyl compounds, as this can lead to the formation of two distinct regioisomers.[8] The outcome is governed by the subtle interplay of electronics and sterics:

  • Electronic Effects: The initial attack of the more nucleophilic nitrogen of the hydrazine typically occurs at the more electrophilic carbonyl carbon of the dicarbonyl compound.[3][8]

  • Steric Hindrance: Bulky substituents on the dicarbonyl can direct the hydrazine to attack the less sterically hindered carbonyl group.[8]

  • Reaction Conditions: The pH of the reaction medium is crucial. Acid catalysis protonates a carbonyl group, activating it for nucleophilic attack. The choice of solvent can also influence which intermediate is favored, thereby altering the final isomeric ratio.[8]

Knorr_Mechanism cluster_0 Knorr Pyrazole Synthesis Mechanism start 1,3-Dicarbonyl + Hydrazine hydrazone Hydrazone Intermediate start->hydrazone Condensation (-H2O) cyclized Cyclic Hemiaminal hydrazone->cyclized Intramolecular Cyclization pyrazole Substituted Pyrazole cyclized->pyrazole Dehydration (-H2O)

Caption: General mechanism of the Knorr pyrazole synthesis.

Performance Data
1,3-Dicarbonyl CompoundHydrazine DerivativeCatalyst/SolventTime (h)Yield (%)Reference
Ethyl AcetoacetatePhenylhydrazineAcetic Acid/Ethanol195[4]
AcetylacetonePhenylhydrazine- / Ethanol192[3]
BenzoylacetonePhenylhydrazine- / Ethanol285[3]
1,3-DiketonesArylhydrazines- / N,N-DimethylacetamideRT59-98[9]
Ethyl 4,4,4-trifluoro-3-oxobutanoateN'-benzylidene tolylsulfonohydrazidesSilver Catalyst--[9]
Experimental Protocol: Synthesis of 1-phenyl-3-methyl-5-pyrazolone
  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl acetoacetate (1.0 eq) in ethanol.

  • Addition: Add phenylhydrazine (1.0 eq) to the solution, followed by a catalytic amount of glacial acetic acid (3-4 drops).[10]

  • Reaction: Heat the mixture to reflux (approximately 80-90°C) and maintain for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[10]

  • Work-up: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the final product. The yield is typically high for this reaction.[10]

Synthesis from α,β-Unsaturated Carbonyls

This method provides an alternative and powerful route, particularly for pyrazoles with specific substitution patterns, such as 3,5-diarylpyrazoles. It utilizes α,β-unsaturated aldehydes or ketones (chalcones being a prominent example) and hydrazine derivatives.[11][12]

Mechanism and Rationale

The reaction is initiated by a Michael (1,4-conjugate) addition of the hydrazine to the β-carbon of the unsaturated system.[11] This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the carbonyl carbon, forming a non-aromatic pyrazoline intermediate. A subsequent oxidation or dehydration step, which can sometimes occur spontaneously in the presence of air or an added oxidant, furnishes the final aromatic pyrazole.[11][12]

Chalcone_Mechanism cluster_1 Pyrazole Synthesis from α,β-Unsaturated Carbonyls start α,β-Unsaturated Ketone + Hydrazine michael_adduct Michael Adduct start->michael_adduct Michael Addition pyrazoline Pyrazoline Intermediate michael_adduct->pyrazoline Intramolecular Cyclization (-H2O) pyrazole Substituted Pyrazole pyrazoline->pyrazole Oxidation / Aromatization

Caption: General pathway for pyrazole synthesis from chalcones.

Performance Data
α,β-Unsaturated SubstrateHydrazine DerivativeConditionsYield (%)Reference
Chalconep-((t-butyl)phenyl)hydrazineCu(OTf)₂, [BMIM-PF6], 80°C82[1]
β-aryl α,β-unsaturated ketonesPhenyl hydrazineReflux followed by oxidation-
AlkenylchalconesHydrazineCyclisation approach-[13]
Experimental Protocol: Synthesis of 3,5-Diphenyl-1H-pyrazole
  • Reagents: To a solution of chalcone (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).

  • Reaction: Add a catalytic amount of acetic acid and reflux the mixture for 3-4 hours until TLC indicates the consumption of the starting material.

  • Isolation: Cool the reaction mixture to room temperature. The product often precipitates directly from the solution.

  • Purification: Collect the solid by filtration, wash with a small amount of cold water followed by cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole.

The Modern Approach: 1,3-Dipolar Cycloaddition

Representing a more contemporary and highly versatile strategy, 1,3-dipolar cycloaddition offers exceptional control over regioselectivity, making it ideal for accessing complex, polysubstituted pyrazoles that are challenging to synthesize via classical methods.[11][14] The core of this method is the [3+2] cycloaddition between a 1,3-dipole and a dipolarophile.[15]

Mechanism and Rationale

For pyrazole synthesis, a common and effective strategy involves the reaction of a nitrile imine (the 1,3-dipole) with an alkyne (the dipolarophile).[16] Nitrile imines are often unstable and are therefore generated in situ from stable precursors like hydrazonoyl halides by dehydrohalogenation with a base (e.g., triethylamine).[11][16]

Another powerful variant uses diazo compounds as the 1,3-dipole, reacting with alkynes or alkenes.[17][18] The in situ generation of diazo compounds from precursors like tosylhydrazones or glycine derivatives avoids the need to handle these potentially hazardous reagents directly, enhancing the safety and practicality of the method.[17][18] The primary advantage of this route is its predictable and high regioselectivity, governed by the electronic properties of the dipole and dipolarophile.[16][19][20]

Cycloaddition_Workflow cluster_2 1,3-Dipolar Cycloaddition Workflow precursor Hydrazonoyl Halide dipole Nitrile Imine (1,3-Dipole) precursor->dipole Base (e.g., Et3N) cycloaddition [3+2] Cycloaddition dipole->cycloaddition dipolarophile Alkyne (Dipolarophile) dipolarophile->cycloaddition product Polysubstituted Pyrazole cycloaddition->product

Caption: Workflow for pyrazole synthesis via cycloaddition.

Performance Data
1,3-Dipole PrecursorDipolarophileConditionsYield (%)Reference
Hydrazonoyl Chlorides3-FormylchromonesEt₃N, EtOH, r.t.88[16]
Ethyl Glycinate (forms EDA)Various AlkynesNaNO₂, H₂SO₄, TPGS-750-M/H₂OHigh[17]
Aldehyde (forms diazo)Terminal AlkynesOne-pot, baseGood[18]
N-Alkyl TosylhydrazonesTerminal Alkynest-BuOK, Pyridine, 18-crown-6Good-High[19]
Experimental Protocol: In Situ Generation of Nitrile Imine and Cycloaddition
  • Setup: In a flask under an inert atmosphere (e.g., nitrogen), dissolve the hydrazonoyl chloride derivative (1.0 mmol) in dry ethanol (3 mL).[16]

  • Base Addition: Add triethylamine (1.0 mmol) to the solution and stir at room temperature for 10 minutes to generate the nitrile imine in situ.[16]

  • Cycloaddition: Add the dipolarophile (e.g., 3-formylchromone, 1.0 mmol) to the mixture.[16]

  • Reaction: Continue stirring at room temperature for 4 hours or until the reaction is complete (monitored by TLC).[16]

  • Isolation: The product often precipitates from the reaction mixture. Collect the solid by filtration and wash with cold ethanol to afford the pure pyrazole derivative in high yield.[16]

The Efficiency Champion: Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) represent the pinnacle of synthetic efficiency, where three or more starting materials are combined in a single reaction vessel to form a complex product in one step.[12] This approach is exceptionally well-suited for combinatorial chemistry and the rapid generation of diverse pyrazole libraries for high-throughput screening.[11][21]

Rationale and Advantages

MCRs for pyrazole synthesis are designed to combine simple, readily available building blocks in a convergent manner. The reaction sequences often involve a cascade of well-known transformations, such as Knoevenagel condensation, Michael addition, and cyclocondensation, all occurring in the same pot.[12] The key advantages are:

  • Atom and Step Economy: MCRs minimize waste and reduce the number of synthetic and purification steps required.[1]

  • Diversity: By simply varying the individual components, vast libraries of structurally diverse pyrazoles can be synthesized rapidly.

  • Operational Simplicity: The one-pot nature simplifies the experimental procedure significantly.

MCR_Workflow cluster_3 Multicomponent Reaction (MCR) Logic c1 Component A (e.g., Aldehyde) pot One-Pot Reaction (Catalyst, Solvent, Heat) c1->pot c2 Component B (e.g., Malononitrile) c2->pot c3 Component C (e.g., Hydrazine) c3->pot c4 Component D (e.g., β-Ketoester) c4->pot product Complex Pyrazole Derivative pot->product

Caption: Conceptual workflow of a four-component pyrazole synthesis.

Performance Data
ComponentsConditionsYield (%)Reference
Aryl hydrazine, β-ketoester, Aromatic aldehyde, MalononitrileZinc triflate, Microwave, 120°C92-99[21]
Aldehydes, Malononitrile, HydrazinesVarious catalystsGood-Excellent[12]
Cyclic β-diketones, Arylglyoxals, Arylhydrazonesp-TSA, catalyst-freeGood-High[22]
Experimental Protocol: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles
  • First Step: In a microwave reaction vial, combine the aryl hydrazine (1.0 eq), a β-ketoester (1.0 eq), and zinc triflate (10 mol%).[21]

  • Microwave Irradiation (1): Heat the mixture in a microwave reactor at 80°C for 10 minutes.[21]

  • Second Step: Cool the reaction mixture to room temperature. Add the aromatic aldehyde (1.0 eq) and malononitrile (1.0 eq).[21]

  • Microwave Irradiation (2): Heat the mixture again under microwave irradiation at 120°C for 15 minutes.[21]

  • Purification: After cooling, recrystallize the crude product directly from ethanol to afford the highly functionalized pyrazole derivative in excellent yield.[21]

Head-to-Head Comparison of Synthetic Routes

Synthetic RouteKey ReactantsPrimary AdvantagesPrimary DisadvantagesBest Suited For
Knorr Synthesis 1,3-Dicarbonyls, HydrazinesReadily available starting materials, operational simplicity.Potential for regioisomeric mixtures with unsymmetrical substrates.[8]Rapid synthesis of simple, substituted pyrazoles and pyrazolones.
From α,β-Unsaturated Carbonyls Chalcones, HydrazinesWide availability of chalcone precursors, good for specific substitution patterns.Requires an oxidation/aromatization step which may need specific reagents.Synthesis of 3,5-diarylpyrazoles and related structures.
1,3-Dipolar Cycloaddition Dipole Precursors (e.g., Hydrazonoyl Halides), Dipolarophiles (e.g., Alkynes)Excellent and predictable regioselectivity, broad substrate scope.[14][16]May require handling of specialized or hazardous reagents (though in situ methods mitigate this).[18]Construction of complex, highly substituted pyrazoles with defined regiochemistry.
Multicomponent Reactions (MCRs) 3+ Simple Building Blocks (e.g., Aldehydes, Ketones, Nitriles, Hydrazines)Highest efficiency, atom economy, ideal for library synthesis.[11][12]Reaction optimization can be complex; mechanism can be difficult to elucidate.Rapid generation of diverse and complex pyrazole libraries for drug discovery.

Conclusion

The synthesis of substituted pyrazoles is a mature field with a rich arsenal of methodologies available to the modern researcher. The classical Knorr synthesis remains a reliable and straightforward entry point for many substitution patterns. The use of α,β-unsaturated carbonyls provides a complementary classical route, especially for diaryl systems. For applications demanding absolute control over substitution patterns and the construction of complex molecular architectures, 1,3-dipolar cycloadditions offer unparalleled regioselectivity. Finally, when the goal is maximum efficiency and the rapid exploration of chemical space, multicomponent reactions provide a powerful platform for generating molecular diversity. The optimal choice is ultimately a strategic decision, guided by the specific structure of the target molecule, the required scale, and the synthetic resources at hand.

References

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC.
  • Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles. Benchchem.
  • Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar C
  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Scientific Research Publishing.
  • Highly Regioselective Synthesis of Pyrazole Derivatives Using a 1,3-Dipolar Cycloaddition Approach. Thieme.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal.
  • Managing Regioselectivity in Substituted Pyrazole Synthesis. Benchchem.
  • Modern Approaches to the Synthesis of Pyrazoles (A Review).
  • A Head-to-Head Comparison of Pyrazole Synthesis Routes for the Modern Researcher. Benchchem.
  • Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Thieme Chemistry.
  • Knorr pyrazole synthesis. Name-Reaction.com.
  • Green Synthesis of Pyrazole Derivatives employing 1,3-Dipolar Cycloaddition Reaction using Phenyl hydrazones and Benzoquinone. International Journal of Science and Research (IJSR).
  • Knorr Pyrazole Synthesis. J&K Scientific LLC.
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones.
  • Synthesis of Functionalized Pyrazoles via 1,3-Dipolar Cycloaddition of α-Diazo-β-ketophosphonates, Sufones and Esters with Electron-Deficient Alkenes. PubMed.
  • Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Royal Society of Chemistry.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.
  • A Novel One-Pot Method for the Preparation of Pyrazoles by 1,3-Dipolar Cycloadditions of Diazo Compounds Generated in Situ.
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  • A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher.
  • Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations.
  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. PubMed.
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  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applic
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  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
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Validation

Evaluating the Inhibitory Effects of Pyrazole Analogs on Phagocytosis: A Comparative Guide for Immune Cytopenia Therapeutics

Immune cytopenias, such as Immune Thrombocytopenia (ITP) and Autoimmune Hemolytic Anemia (AIHA), are driven by the autoantibody-mediated opsonization of hematopoietic cells. These opsonized cells are subsequently recogni...

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Author: BenchChem Technical Support Team. Date: April 2026

Immune cytopenias, such as Immune Thrombocytopenia (ITP) and Autoimmune Hemolytic Anemia (AIHA), are driven by the autoantibody-mediated opsonization of hematopoietic cells. These opsonized cells are subsequently recognized by Fcγ receptors (FcγR) on splenic and hepatic monocyte-macrophages, leading to their destruction via extravascular phagocytosis. While Intravenous Immunoglobulin (IVIG) remains a clinical standard for competitive FcγR blockade, its high cost and human-derived nature necessitate the development of synthetic small-molecule alternatives.

Recent drug discovery efforts have identified pyrazole analogs as potent, low-toxicity inhibitors of macrophage-mediated phagocytosis. This guide provides a comprehensive technical comparison of pyrazole derivatives, elucidating their mechanism of action, comparative efficacy, and the self-validating experimental protocols required for their evaluation.

Mechanistic Paradigm: How Pyrazoles Disrupt Phagocytosis

Unlike traditional therapies that competitively bind to the extracellular domains of Fcγ receptors, pyrazole derivatives inhibit phagocytosis through intracellular signal modulation. Phospho-kinase array profiling reveals that these small molecules do not block FcγR directly; instead, they alter downstream cytoskeletal dynamics (1)[1].

Specifically, pyrazole analogs activate Protein Phosphatase 2A (PP2A) . This activation catalyzes the rapid dephosphorylation of Heat Shock Protein 27 (Hsp27) . Because phosphorylated Hsp27 is critical for the actin cytoskeleton remodeling required for macrophage pseudopod extension and target engulfment, its dephosphorylation effectively paralyzes the macrophage's ability to attach to and internalize antibody-opsonized cells.

MOA A Pyrazole Analogs B PP2A Activation A->B Induces C Hsp27 Dephosphorylation B->C Catalyzes D Actin Cytoskeleton Remodeling C->D Alters E Inhibition of Macrophage Attachment (Phagocytosis Blockade) D->E Results in

Mechanism of pyrazole analogs inhibiting FcγR-mediated phagocytosis via PP2A/Hsp27.

Comparative Performance of Pyrazole Scaffolds

The structural evolution of pyrazole derivatives has yielded several distinct classes of phagocytosis inhibitors. A critical structure-activity relationship (SAR) analysis demonstrates that modifications to the pyrazole core—such as the introduction of disulfide bridges or specific linker types—drastically impact the IC50 values in in vitro Monocyte Monolayer Assays (MMA).

The table below synthesizes the quantitative performance of leading pyrazole scaffolds against the clinical standard, IVIG.

Table 1: Comparative Efficacy and Toxicity of Phagocytosis Inhibitors
Compound Class / ScaffoldRepresentative MoleculeStructural Feature / LinkerIC50 for Phagocytosis InhibitionCytotoxicity Profile
Disulfide-Bridged Pyrazoles Scaffold 20Disulfide (-S-S-) bridge~0.1 µM (100 nM) Low
Optimized Monomeric Pyrazoles KB-151 / KB-208Unlinked pyrazole core2–4 µM Negligible (up to 250 µM)
Bis-Pyrazoles Derivative 50Hydroxypyrazole (-C-O-)14 ± 9 µM Low
Clinical Standard (Control) IVIGPolyclonal IgG~6.5 µM (1 mg/mL) Safe (Clinical Standard)

Analytical Insights:

  • Disulfide-Bridged Pyrazoles: The introduction of a polysulfide/disulfide bridge at the C4 position of the pyrazole moiety yields the highest potency (IC50 of 100 nM) (2)[2].

  • Bis-Pyrazoles: Compounds utilizing an up to 2-atom spacer arm (-C-C-, -C-N-, or -C-O- linkers) show moderate efficacy, with hydroxypyrazole derivative 50 achieving an IC50 of 14 µM (3)[3].

  • Optimized Monomers: High-throughput screening of library compounds identified KB-151 and KB-208, which exhibit high efficacy (IC50 2–4 µM) and exceptional safety profiles, showing no significant apoptosis or LDH release in PBMCs up to 250 µM (4)[4].

Self-Validating Experimental Protocol: The Monocyte Monolayer Assay (MMA)

To accurately evaluate the inhibitory kinetics of novel pyrazole analogs, researchers must employ a highly adaptable, self-validating Monocyte Monolayer Assay (MMA) . This protocol is engineered to ensure that any observed reduction in phagocytosis is mechanistically genuine and not an artifact of compound cytotoxicity.

Step-by-Step Methodology & Causality

Step 1: Preparation of Target Cells (Opsonization)

  • Action: Incubate human Rh-positive Red Blood Cells (RBCs) with anti-D IgG antibodies for 1 hour at 37°C. Wash thoroughly with PBS.

  • Causality: Anti-D opsonized Rh-positive RBCs provide a highly specific, physiologically relevant target that strictly engages human Fcγ receptors (FcγRI, II, and III) on monocytes. This perfectly mimics the antibody-mediated opsonization pathology seen in immune cytopenias.

Step 2: Monocyte Isolation and Compound Pre-incubation

  • Action: Isolate Peripheral Blood Mononuclear Cells (PBMCs) and adhere monocytes to glass coverslips or multi-well plates. Pre-incubate the monocyte monolayer with pyrazole analogs (titrated from 0.1 µM to 100 µM) for 2 hours. Include IVIG (1 mg/mL) as a positive control and DMSO vehicle as a negative control.

  • Causality: Pre-incubation is critical. Because pyrazoles act via intracellular signaling (PP2A activation) rather than direct steric hindrance of the receptor, the compound requires time to penetrate the cell membrane and initiate the dephosphorylation cascade before target engagement.

Step 3: Co-Culture and Phagocytosis

  • Action: Overlay the opsonized RBCs onto the treated monocyte monolayer. Incubate at 37°C for 2 hours.

  • Causality: The 37°C environment facilitates active actin polymerization and membrane remodeling, allowing for the full engulfment of the RBCs by the macrophages.

Step 4: Hypotonic Lysis and Quantification

  • Action: Remove non-adherent RBCs by washing. Apply a brief hypotonic buffer wash (e.g., 0.2% NaCl for 15 seconds) to lyse externally attached, unphagocytosed RBCs, followed immediately by an isotonic wash. Fix and stain the cells.

  • Causality: Hypotonic lysis eliminates surface-bound RBCs that were not fully internalized. This ensures the final Phagocytic Index (number of internalized RBCs per 100 monocytes) strictly measures complete phagocytosis, preventing false-positive readouts.

Step 5: Viability Counter-Screen (The Self-Validation Mechanism)

  • Action: In parallel wells treated identically with pyrazole analogs (without RBCs), perform Lactate Dehydrogenase (LDH) release and MTT viability assays.

  • Causality: A self-validating system must definitively prove that a low phagocytic index is due to specific signal transduction blockade. If a compound scores well in phagocytosis inhibition but shows high LDH release, the "inhibition" is merely an artifact of macrophage death. True lead compounds (like KB-151) will show <5% LDH release at their IC50 concentrations (4)[4].

Workflow S1 1. Opsonization Anti-D + Rh+ RBCs S3 3. Co-culture Opsonized RBCs + Monocytes S1->S3 S2 2. Compound Incubation Monocytes + Pyrazole S2->S3 C1 Viability Counter-Screen (LDH / MTT Assays) S2->C1 Validate non-toxicity S4 4. Lysis & Readout Quantify Phagocytic Index S3->S4 Measure efficacy

Step-by-step workflow for the self-validating in vitro phagocytosis inhibition assay.

Conclusion

Pyrazole analogs represent a highly promising frontier in the management of immune cytopenias. By pivoting away from competitive extracellular receptor blockade and targeting the intracellular PP2A/Hsp27 axis, these small molecules achieve potent inhibition of phagocytosis without the systemic immunosuppression or high costs associated with biologic therapies. For drug development professionals, leveraging self-validating assays with rigorous viability counter-screens is paramount to advancing the next generation of pyrazole-based therapeutics from the bench to in vivo models.

References

  • Title: Small Molecule Drugs That Inhibit Phagocytosis Source: NIH / PMC URL: [Link]

  • Title: Disulfide linked pyrazole derivatives inhibit phagocytosis of opsonized blood cells Source: PubMed URL: [Link]

  • Title: Identification and Characterization of Small Molecule Drugs that Inhibit Phagocytosis Source: Scholaris.ca URL: [Link]

  • Title: Structure-activity relationships of pyrazole derivatives as potential therapeutics for immune thrombocytopenias Source: PubMed URL: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic Acid

Hazard Profile Analysis: A Precautionary Approach The overriding principle of laboratory safety is to formulate a waste disposal plan before any experimental work begins.[3] For novel or uncharacterized compounds like 3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Hazard Profile Analysis: A Precautionary Approach

The overriding principle of laboratory safety is to formulate a waste disposal plan before any experimental work begins.[3] For novel or uncharacterized compounds like 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid, a conservative approach is mandatory. We must infer its potential hazards from its structural components to ensure a high margin of safety.

  • Halogenated Organic Compound: The presence of a bromine atom classifies this compound as a halogenated organic waste.[4] Such compounds can be toxic and pose environmental risks, requiring specific disposal pathways to prevent contamination.[4][5]

  • Pyrazole Core: The pyrazole ring is a common scaffold in biologically active molecules.[6] While the specific toxicology of this compound is unknown, related brominated pyrazole derivatives are known to be skin, eye, and respiratory irritants.[7][8][9][10] A lack of comprehensive toxicological data necessitates handling it as a potentially hazardous substance.[7][11]

  • Cinnamic Acid Analogue: The prop-2-enoic acid side chain is characteristic of cinnamic acid derivatives. These compounds can cause skin and eye irritation.[12][13] The standard, environmentally responsible disposal method for this class of chemical is high-temperature incineration.[14]

Given this profile, the compound and all materials contaminated with it must be treated as hazardous chemical waste. Under no circumstances should this material be disposed of down the drain or in regular trash.[14][15][16]

Core Disposal Directive: Professional Management is Non-Negotiable

In-laboratory treatment or chemical neutralization of this compound is strongly discouraged.[1] The potential for unknown and hazardous reactions is significant. The primary and required disposal method is to consign all waste containing 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid to a licensed hazardous waste disposal contractor via your institution's EHS department.[1][14][17]

Procedural Guide for Safe Handling and Disposal

This protocol outlines the step-by-step process for safely managing waste generated from research involving 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid.

Required Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure you are wearing the appropriate PPE to minimize exposure risk.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Inspect gloves for any tears or punctures before use.

  • Body Protection: A standard laboratory coat must be worn. Ensure it is fully buttoned.

  • Work Area: All handling of this compound and its waste should occur within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[4]

Waste Segregation and Containerization

Proper segregation is the most critical step in the waste management process. Mixing incompatible waste streams can lead to dangerous chemical reactions and significantly complicates the disposal process.[18]

Table 1: Waste Segregation Summary

Waste TypeDescriptionRecommended ContainerRequired Labeling
Solid Waste Residual powder, contaminated gloves, weighing papers, pipette tips, and absorbent materials from spill cleanups.[1][2]High-Density Polyethylene (HDPE) or borosilicate glass container with a secure, leak-proof lid.[1]HAZARDOUS WASTE - HALOGENATED ORGANIC SOLIDS List full chemical name: "3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid" and any other components.
Liquid Waste Solutions containing the compound (e.g., from reaction workups, chromatography fractions, or dissolution).Compatible, chemically resistant (glass or HDPE) liquid waste container with a secure, sealed cap.[19]HAZARDOUS WASTE - HALOGENATED ORGANIC LIQUIDS List full chemical name, solvent(s), and approximate concentration.

Step-by-Step Containerization Protocol:

  • Select the Correct Container: Obtain appropriate, labeled waste containers from your EHS department before starting your experiment. Ensure they are in good condition and free from leaks.[16]

  • Solid Waste Collection: Place all contaminated solid materials directly into the designated "Halogenated Organic Solids" container.[1]

  • Liquid Waste Collection: Carefully pour liquid waste into the designated "Halogenated Organic Liquids" container using a funnel. Do not mix with non-halogenated waste streams.[18][19]

  • Secure Containers: Keep waste containers securely closed at all times, except when actively adding waste.[20] This prevents the release of vapors and reduces the risk of spills.

  • Do Not Overfill: Fill containers to a maximum of 80% capacity to allow for expansion and prevent spills.

Spill Management Protocol

Accidental spills must be managed immediately and safely.

  • Small Spills (Contained within a fume hood):

    • Ensure your PPE is intact.

    • Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[1] Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully sweep or scoop the absorbed material and place it into your designated solid hazardous waste container.[1][14]

    • Decontaminate the spill surface with an appropriate solvent, and dispose of all cleaning materials (wipes, etc.) as solid hazardous waste.

  • Large Spills (Outside of a fume hood):

    • Immediately alert colleagues and evacuate the laboratory.

    • Contact your institution's EHS department or emergency response number without delay.[1]

    • Do not attempt to clean up a large spill yourself.

Waste Storage and Final Disposal
  • Designated Storage: Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) as specified by your institution.[20] This area must be equipped with secondary containment (e.g., a larger tub or tray) to contain any potential leaks.[20]

  • Request Pickup: Once your experiment is complete or the waste container is full, follow your institution's procedures to request a hazardous waste pickup from the EHS department.[2]

  • Professional Incineration: Your EHS department will consign the waste to a licensed disposal facility. The standard and environmentally appropriate method for halogenated organic waste is high-temperature incineration in a specialized furnace equipped with afterburners and scrubbers to safely neutralize hazardous byproducts.[14][21]

Disposal Process Workflow

The following diagram outlines the decision-making process for the proper disposal of 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid waste.

DisposalWorkflow cluster_prep Preparation & Handling cluster_segregation Waste Segregation cluster_storage Storage & Disposal start Experiment Generates Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Fume Hood ppe->fume_hood waste_type Is waste Solid or Liquid? fume_hood->waste_type solid_waste Collect in 'Halogenated Organic Solids' Container waste_type->solid_waste Solid liquid_waste Collect in 'Halogenated Organic Liquids' Container waste_type->liquid_waste Liquid seal_container Securely Seal Container (When not in use) solid_waste->seal_container liquid_waste->seal_container store_saa Store in Designated Satellite Accumulation Area with Secondary Containment seal_container->store_saa request_pickup Request EHS Pickup store_saa->request_pickup end Professional Disposal (High-Temp Incineration) request_pickup->end

Sources

Handling

Personal protective equipment for handling 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid

Comprehensive Safety & Handling Guide: 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid This guide provides essential safety protocols, personal protective equipment (PPE) requirements, and operational procedures f...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Handling Guide: 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid

This guide provides essential safety protocols, personal protective equipment (PPE) requirements, and operational procedures for the handling and disposal of 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid. As a Senior Application Scientist, this document is structured to provide not just instructions, but a deep understanding of the causality behind each safety measure, ensuring a secure laboratory environment for all researchers, scientists, and drug development professionals.

Core Hazard Assessment: Understanding the Risk Profile

A thorough understanding of the molecule's structure is paramount to anticipating its hazards. The compound 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid is a solid powder whose risks are derived from its distinct chemical moieties and physical form.

  • Acrylic Acid Moiety : The prop-2-enoic acid group classifies this compound as an acrylic acid derivative. Acrylic acids are known to be corrosive and can cause severe skin, eye, and respiratory tract irritation.[1][2][3][4] There is also a potential for hazardous polymerization, particularly under conditions of high heat or contamination.[5][6]

  • Solid/Powder Form : The primary physical hazard is the generation of airborne dust during handling, such as weighing or transferring.[11] Inhalation of fine powders can lead to respiratory irritation and systemic exposure.[11][12][13] Furthermore, dust can easily contaminate work surfaces, leading to unintentional skin contact.[11]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is directly dictated by the identified hazards and the specific procedure being performed. The following table summarizes the minimum required PPE for routine and high-risk operations.

Operation Risk Level Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport LowSafety glassesNitrile glovesLab coatNot required
Weighing & Solution Prep (in Fume Hood) MediumChemical splash gogglesNitrile gloves (consider double-gloving)Fully-fastened lab coatNot required (contained)
Large-Scale Operations (>10g) HighGoggles & full-face shieldChemical-resistant gloves (e.g., neoprene, butyl rubber)Chemical-resistant apron over lab coatRequired if potential for aerosolization exists
Spill Cleanup HighGoggles & full-face shieldHeavy-duty chemical-resistant glovesChemical-resistant suit or apronAir-purifying respirator with appropriate cartridges
Detailed PPE Selection and Rationale
  • Eye and Face Protection : At a minimum, chemical splash goggles are mandatory for all operations involving this compound.[1][14][15] For procedures with a higher risk of splashing, such as preparing solutions from larger quantities or during spill cleanup, a full-face shield must be worn over the goggles.[5]

  • Hand Protection : Chemical-resistant nitrile gloves are the standard for handling this compound.[13][15] If working with solvents to create solutions, always consult the glove manufacturer's compatibility chart to ensure the chosen glove material provides adequate protection. For extended procedures or when handling higher concentrations, consider double-gloving.

  • Body Protection : A fully-fastened lab coat provides a necessary barrier against incidental contact and dust contamination.[14][15] For larger-scale work or situations with significant splash potential, supplement the lab coat with a chemical-resistant apron.[1]

  • Respiratory Protection : All handling of the solid powder that could generate dust must be conducted within a certified chemical fume hood to minimize inhalation risk.[12][13] If engineering controls are insufficient or during a large spill, an appropriate NIOSH-approved respirator is required.[1][3] Personnel must be medically cleared and fit-tested to wear a respirator.[16]

Operational and Disposal Plans

Adherence to strict operational protocols is critical for minimizing exposure and preventing contamination.

Procedural Guidance: Step-by-Step Handling

Weighing the Solid Compound:

  • Preparation : Designate a specific work area within a chemical fume hood.[13] Cover the work surface with absorbent bench paper.[11]

  • Tare Container : Place a labeled, sealable container on the balance and tare it.

  • Transfer in Hood : Move the tared container into the fume hood. Carefully transfer the desired amount of the powdered compound into the container, minimizing dust generation by using small scoops and keeping the stock container as close as possible.[11]

  • Seal and Weigh : Securely close the container inside the hood.

  • Final Weighing : Remove the sealed container from the hood and place it on the balance to obtain the final weight. This "tare-add-weigh" method prevents contamination of the balance and the lab environment.[13]

  • Cleanup : Immediately after use, decontaminate the spatula and any equipment used. Dispose of the bench paper as hazardous waste.

Preparing Solutions:

  • Location : All solution preparations must occur inside a chemical fume hood.

  • Vessel : Choose an appropriately sized flask or beaker.

  • Solvent First : Add the calculated volume of solvent to the vessel.

  • Slow Addition : Slowly add the pre-weighed solid to the solvent to prevent splashing and aerosol generation.

  • Mixing : Use a magnetic stirrer or gentle swirling to dissolve the compound. Avoid vigorous shaking of sealed containers.

Emergency & Disposal Workflow

The following diagram outlines the decision-making process for handling spills and disposing of waste, ensuring a structured and safe response.

Caption: Emergency Response and Disposal Workflow

Spill Response:

  • Small Spills (<5g and contained) : If you are trained and have the proper PPE, you may clean up the spill.[16] Cover the spill with an inert absorbent material like sand, clay, or vermiculite.[5][17] Do not use combustible materials. Collect the mixture using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[6][17]

  • Large Spills : Immediately evacuate the area and alert your supervisor and the institutional Environmental Health & Safety (EHS) office.[16] Secure the area to prevent entry.

Disposal:

  • Chemical Waste : All solid waste, solutions, and spill cleanup materials must be disposed of as hazardous chemical waste.[8][18] Do not dispose of this material down the drain. Containers must be tightly sealed, accurately labeled, and collected by EHS or a licensed contractor.

  • PPE Disposal : Used gloves, contaminated bench paper, and other disposable items must be placed in a designated hazardous waste container.[7] Contaminated lab coats should be professionally laundered and not taken home.[1]

Decontamination:

  • All equipment and surfaces must be decontaminated after use.[14][19] Wipe down surfaces with warm, soapy water, followed by a rinse.[14][18] For chemical residues, wiping with a towel wetted with a solvent in which the compound is soluble may be necessary, followed by the soap and water wash.[12] All decontamination materials must be disposed of as hazardous waste.

References

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  • Acrylic acid (HSG 104, 1997). (1997). INCHEM.
  • Laboratory Equipment Decontamination Procedures. (n.d.). Central Michigan University.
  • Acrylic Acid Standard Operating Procedure. (n.d.).
  • Laboratory Equipment Decontamination Guidelines. (n.d.). University of Georgia Research.
  • Laboratory equipment decontamination procedure. (n.d.).
  • Safety Data Sheet Acrylic Acid. (2021, August 18). Redox.
  • Decontamination Protocols for Lab Equipment. (2025, May 27). Aport.
  • Handling and Storing Chemicals. (2017, July 11). Lab Manager.
  • Weighing Hazardous Powders in the Laboratory. (n.d.). University of California, Santa Barbara, Environmental Health & Safety.
  • ACRYLIC ACID Material Safety Data Sheet. (2019, September 1).
  • Toxic Powder Weighing. (n.d.). Weill Cornell Medicine, Environmental Health and Safety.
  • Chemical Safety Guidelines - Toxic and Health Hazard Powders. (n.d.).
  • Evolve's guide to storing lab chemicals safely. (2021, September 14). Evolve.
  • acrylic acid, stabilized. (n.d.). CAMEO Chemicals, NOAA.
  • SAFE TRANSPORT OF ACRYLIC ACID. (n.d.).
  • Spill procedure: Clean-up guidance. (n.d.). Queen Mary University of London.
  • SAFETY DATA SHEET - Acrylic acid, stabilized. (2009, September 26). Acros Organics.
  • DANGER HAZARDOUS CHEMICAL USED IN ANIMALS. (n.d.). University of Tennessee, Knoxville.
  • Laboratory Chemical Spill Cleanup and Response Guide. (n.d.). The City University of New York.
  • Pyrazole - Safety D
  • SAFETY DATA SHEET - 4-Bromo-3-methylpyrazole. (2023, September 29). Fisher Scientific.
  • SAFETY DATA SHEET - 4-Bromo-1H-pyrazole. (2025, December 22). Fisher Scientific.
  • SAFETY DATA SHEET - 1-Methyl-1H-pyrazole. (2025, September 7). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 1H-Pyrazole-5-amine. (2026, January 31). CymitQuimica.
  • SAFETY DATA SHEET - Pyrazole. (2026, January 6). Sigma-Aldrich.
  • Safety Data Sheet - 2-(3-(4-(3H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-1-(ethylsulfonyl)azetidin-3-yl)acetonitrile. (n.d.).
  • Safety Data Sheet - 4-Bromo-1H-pyrazole-3-carboxamide. (2025, September 8). Angene Chemical.
  • Safety data sheet. (2026, January 28). Pramol-Chemie AG.
  • (2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid. (n.d.). NextSDS.
  • SAFETY DATA SHEET - 4-Bromo-3-phenylpyrazole. (2025, October 30). Tokyo Chemical Industry.

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